dihexadecyl phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H66O4P- |
|---|---|
Molecular Weight |
545.8 g/mol |
IUPAC Name |
dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34)/p-1 |
InChI Key |
RNPXCFINMKSQPQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Dihexadecyl Phosphate: A Technical Guide for Formulation and Drug Delivery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is an anionic dialkyl phosphate ester widely utilized in pharmaceutical and cosmetic formulations. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two long hydrophobic hexadecyl (C16) tails, makes it an invaluable component in the formation of lipid-based drug delivery systems. Primarily, DHP serves as a charge-imparting agent, conferring a negative surface charge to vesicles such as liposomes and niosomes. This electrostatic charge is critical for enhancing the colloidal stability of nanoparticle suspensions by preventing aggregation and fusion. While its role as a formulation stabilizer is well-established, its direct immunomodulatory or adjuvant properties are not documented in the scientific literature. This guide provides a comprehensive overview of the core physicochemical properties of DHP, its applications in drug delivery, and detailed protocols for the preparation and characterization of DHP-containing nanoparticles.
Physicochemical Properties of Dihexadecyl Phosphate
This compound is a synthetic phospholipid analogue whose physical and chemical characteristics are pivotal to its function in vesicular systems.[1] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Synonyms | Dicetyl phosphate, DHP, Dihexadecyl hydrogen phosphate | [2],[3] |
| CAS Number | 2197-63-9 | [2],[4] |
| Molecular Formula | C₃₂H₆₇O₄P | [2],[3] |
| Molecular Weight | 546.85 g/mol | [2],[3] |
| Appearance | White crystalline solid/powder | [3] |
| Melting Point | 74-79.6 °C | [2] |
| Solubility | - Slightly soluble in water and chloroform- Soluble in ethanol- Dispersible in oil | [1],[3] |
| pKa (Predicted) | 1.50 ± 0.50 | [2] |
| Stability | Stable under standard conditions; susceptible to hydrolysis under strong acidic conditions. | [3] |
| Storage Temperature | -20°C | [2] |
| Critical Micelle Conc. (CMC) | Not readily available in the literature. Its structure with two long alkyl chains strongly favors bilayer (vesicle) formation over micellization. |
Role in Drug Delivery and Formulation Science
The primary application of this compound in drug development is as a key excipient in lipid nanoparticle systems, including liposomes and niosomes.[1]
Charge Imparting Agent and Vesicle Stabilization
The phosphate headgroup of DHP is negatively charged at physiological pH. When incorporated into a lipid bilayer, these headgroups orient towards the aqueous phase, imparting a net negative surface charge to the vesicle.[1] This surface charge creates electrostatic repulsion between adjacent nanoparticles, preventing them from aggregating and fusing, which significantly enhances the colloidal stability of the formulation.[5] A sufficiently high negative zeta potential, typically below -30 mV, is indicative of a stable nanoparticle suspension.
Influence on Nanoparticle Properties
The inclusion of DHP can influence several key characteristics of drug delivery systems:
-
Zeta Potential: The molar ratio of DHP in the lipid mixture directly correlates with the magnitude of the negative zeta potential.
-
Encapsulation Efficiency: The surface charge can influence the encapsulation of charged drug molecules. For positively charged drugs, the negative charge provided by DHP can enhance encapsulation efficiency through electrostatic interactions.
-
Vesicle Rigidity and Permeability: The two long, saturated C16 chains of DHP contribute to a more ordered and rigid lipid bilayer, which can decrease the permeability of the membrane and improve drug retention within the vesicle.
Immunological Properties: Adjuvant Potential
An adjuvant is a substance that enhances the immune response to a co-administered antigen.[5] Common adjuvants include aluminum salts, oil-in-water emulsions, and agonists for pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[5][6]
While other phosphate-containing lipids, such as monophosphoryl lipid A (a TLR4 agonist), are potent adjuvants, there is no direct scientific evidence to suggest that this compound itself possesses intrinsic adjuvant activity.[7] Searches for DHP as a direct modulator of immune signaling pathways, such as TLR or inflammasome activation, did not yield specific findings.[8][9][10]
Therefore, the role of DHP in vaccine formulations is best understood as that of a formulation and delivery component rather than a direct immunostimulant. By stabilizing the antigen-carrying nanoparticle, DHP ensures the effective delivery of the antigen to antigen-presenting cells (APCs), which is a prerequisite for initiating an immune response. The stability it confers allows the vaccine formulation to maintain its integrity from production to administration, ensuring the antigen's structural and conformational epitopes are preserved.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of DHP-containing liposomes.
Protocol: Liposome (B1194612) Preparation by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into smaller vesicles.
Methodology:
-
Lipid Dissolution: Accurately weigh the desired lipids, including the primary phospholipid (e.g., DSPC, DPPC, or Soy PC), cholesterol, and this compound, and dissolve them in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) in a round-bottom flask. A typical molar ratio for a stable, negatively charged formulation might be Phospholipid:Cholesterol:DHP of 8.5:4.5:6.5.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid mixture's phase transition temperature (Tc) to evaporate the organic solvent. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Film Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated to the flask. The temperature of the buffer must be above the Tc of the lipid mixture.
-
Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing. The lipid film will peel off the flask wall and hydrate (B1144303) to form MLVs.
-
Sizing (Optional but Recommended): To produce smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be subjected to:
-
Sonication: Using a bath or probe sonicator.
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for achieving a narrow size distribution.
-
Protocol: Nanoparticle Characterization
5.2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the original hydration buffer to a suitable concentration to avoid multiple scattering effects (typically a slightly opalescent appearance).
-
Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement, typically consisting of multiple runs averaged automatically by the software.
-
Data Analysis: The instrument software will generate a report including the Z-average diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered indicative of a monodisperse and homogenous population.
5.2.2 Zeta Potential (Surface Charge) Measurement
-
Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.
-
Measurement: Inject the sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument. An electric field is applied, and the velocity of the particles is measured.
-
Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta potential value (in millivolts). For DHP-containing vesicles, this value is expected to be negative.
5.2.3 Determination of Encapsulation Efficiency (%EE)
-
Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposomes. Common methods include:
-
Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes. Dialyze against a large volume of buffer.
-
Size Exclusion Chromatography (SEC): Pass the suspension through a column (e.g., Sephadex G-50) where liposomes elute in the void volume, separated from the smaller free drug molecules.
-
Centrifugation: Use ultracentrifugation or centrifugation with specialized filter units to pellet the liposomes, separating them from the supernatant containing the free drug.
-
-
Quantification:
-
Measure the initial total amount of drug used in the formulation (Total Drug).
-
Measure the amount of free drug in the collected supernatant/dialysate (Free Drug).
-
Calculate the amount of encapsulated drug: Encapsulated Drug = Total Drug - Free Drug.
-
-
Calculation:
-
%EE = (Encapsulated Drug / Total Drug) x 100
-
Visualizations: Structure and Function
The unique amphiphilic structure of DHP is directly responsible for its function in nanoparticles.
Conclusion
This compound is a critical excipient for the development of stable, negatively charged lipid-based nanoparticle drug delivery systems. Its well-defined physicochemical properties allow for the rational design of formulations with controlled size, charge, and stability. While it is not a direct immunostimulant, its role in stabilizing vaccine delivery vehicles is essential for ensuring the effective presentation of antigens to the immune system. The protocols and data presented in this guide serve as a foundational resource for researchers and developers working to harness the properties of this compound in advanced therapeutic and prophylactic formulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DICETYL PHOSPHATE | 2197-63-9 [chemicalbook.com]
- 3. Dicetyl Phosphate - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. Dicetyl Phosphate | C32H67O4P | CID 75143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 6. What Is the Main Function of Adjuvants in Vaccines? [aarp.org]
- 7. Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Core Mechanism of Dihexadecyl Phosphate in Vesicle Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexadecyl phosphate (B84403) (DHP), a synthetic, negatively charged phospholipid, is a cornerstone in the formulation of vesicular drug delivery systems such as liposomes and niosomes. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two hydrophobic hexadecyl tails, drives its self-assembly in aqueous media into stable bilayer structures. This guide elucidates the fundamental mechanism of DHP-mediated vesicle formation, detailing the physicochemical principles that govern this process. It provides a comprehensive overview of the critical role of DHP as a charge-imparting agent and stabilizer, influencing vesicle size, surface charge, and overall stability. Furthermore, this document presents structured quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to serve as a practical resource for researchers in the field of drug delivery.
Introduction
Vesicular systems, such as liposomes and niosomes, have emerged as highly effective platforms for the targeted delivery and controlled release of therapeutic agents. The stability and efficacy of these vesicles are critically dependent on their composition. Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is a key excipient in these formulations, primarily utilized for its ability to impart a negative surface charge and enhance the stability of the vesicular structure.[1][2] This technical guide delves into the mechanism of action of DHP in the formation of these vesicles, providing a detailed understanding for researchers and professionals in drug development.
The Amphiphilic Nature of this compound
The fundamental principle behind DHP's role in vesicle formation lies in its amphiphilic molecular structure. It consists of:
-
A Polar Head Group: A phosphate group (-PO₄⁻) that is hydrophilic and carries a negative charge at physiological pH.
-
Two Nonpolar Tails: Two long hexadecyl (C16) hydrocarbon chains that are hydrophobic.
This dual characteristic drives the self-assembly of DHP molecules in an aqueous environment. To minimize the energetically unfavorable interaction between the hydrophobic tails and water, the molecules spontaneously organize themselves into ordered structures where the hydrophobic tails are shielded from the aqueous phase, and the hydrophilic heads are exposed to it.[3][4]
Mechanism of Vesicle Self-Assembly
The formation of vesicles with DHP is a thermodynamically driven process of self-assembly.[5][6] When the concentration of DHP in an aqueous solution surpasses its critical micelle concentration (CMC), the molecules aggregate to form micelles.[7][8] However, due to the geometry of the double-chained DHP molecule, the preferred packing arrangement is a bilayer sheet rather than a spherical micelle. In this bilayer, two layers of DHP molecules align with their hydrophobic tails facing each other, creating a hydrophobic core, while their hydrophilic phosphate heads form the outer and inner surfaces of the sheet, interacting with the surrounding water.
These planar bilayer fragments are energetically unstable due to the exposed hydrophobic edges. To eliminate these exposed edges and achieve a more stable, lower-energy state, the bilayer sheets curve and close upon themselves, entrapping a portion of the aqueous medium to form spherical, closed structures known as vesicles.[9][10]
Role of Electrostatic Repulsion
The negatively charged phosphate head groups of DHP play a crucial role in the stability of the formed vesicles.[1] At neutral pH, the phosphate group is deprotonated, imparting a net negative charge to the surface of the vesicles. This surface charge creates electrostatic repulsive forces between individual vesicles, preventing them from aggregating and fusing, thereby enhancing the colloidal stability of the vesicular dispersion.[11]
Influence of Environmental Factors
The properties of DHP vesicles are significantly influenced by the surrounding environment:
-
pH: The pH of the medium affects the ionization state of the phosphate head group. Around its apparent pK value (pH 6.0-7.0), DHP vesicles exhibit maximal size and stability.[12][13]
-
Ionic Strength: The presence of salts in the medium can shield the surface charges, reducing the electrostatic repulsion and potentially leading to vesicle aggregation. Increasing salt concentrations can decrease the maximal vesicle size.[12]
DHP in Mixed Vesicular Systems
DHP is often used in conjunction with other lipids, such as phosphatidylcholines (e.g., egg-PC), and cholesterol to form more complex and stable vesicles like liposomes and niosomes.[14][15]
-
In Liposomes: DHP is incorporated into neutral phospholipid bilayers to introduce a negative charge, thereby increasing their stability.[1]
-
In Niosomes: In these non-ionic surfactant-based vesicles, DHP acts as a charge-inducing agent, enhancing stability through electrostatic repulsion.[11][15]
-
Interaction with Cholesterol: Cholesterol is a common component in vesicle formulations that modulates membrane fluidity and stability.[14][16][17] The inclusion of cholesterol alongside DHP can lead to increased packing of the bilayer, reducing its permeability and potentially influencing the release of encapsulated drugs.[14] High concentrations of cholesterol, however, may increase water penetration into the polar region of the bilayer.[14]
Quantitative Data on DHP-Containing Vesicles
The following table summarizes key quantitative data related to the properties of vesicles formulated with this compound.
| Parameter | Value/Range | Conditions | Reference |
| Critical Micelle Concentration (CMC) | Not explicitly found for DHP alone. Varies for different surfactant systems. | Aqueous solution | [7][8] |
| Vesicle Size (DHP alone) | Maximal at pH 6.0-7.0 | Large DHP vesicles in water | [13] |
| Vesicle Size (Niosomes with DHP) | 269.3 nm | Tween 60:cholesterol:DHP (1:2:0.1 molar ratio) | [15] |
| Zeta Potential (Niosomes with DHP) | -(45.99 ± 0.96) mV | Span 60 niosomes with dicetyl phosphate as a charge stabilizer | [11] |
| Phase Transition Temperature (Tc) | Increases with increasing vesicle size | Large DHP vesicles | [12] |
Experimental Protocols
Preparation of Large DHP Vesicles by Injection Method
This method is suitable for preparing large unilamellar vesicles (LUVs) composed solely of DHP.
Methodology:
-
Dissolve dihexadecylphosphoric acid in chloroform (B151607) to create a stock solution.[12]
-
Heat an aqueous solution (e.g., deionized water or buffer) to 75 °C.[12]
-
Inject the DHP-chloroform solution slowly into the heated aqueous phase with constant stirring.[12]
-
The chloroform evaporates, leaving behind a dispersion of DHP vesicles.
-
The final DHP concentration can be determined by an inorganic phosphate assay.[12]
Preparation of Niosomes by Thin Film Hydration Method
This is a common method for preparing niosomes containing DHP, non-ionic surfactants, and cholesterol.
Methodology:
-
Dissolve the non-ionic surfactant (e.g., Span 60 or Tween 60), cholesterol, and this compound in a suitable organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.[18][19]
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydrate the thin film by adding an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated and agitating the flask.[19]
-
The resulting suspension of multilamellar vesicles can be further processed by sonication or extrusion to obtain smaller, unilamellar vesicles.[18]
Vesicle Characterization
Methodology:
-
Vesicle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).[11][20]
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and predict the stability of the vesicle dispersion.[11]
-
Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[11][20]
-
Encapsulation Efficiency: The amount of drug successfully entrapped within the vesicles is quantified, often after separating the unencapsulated drug by methods like dialysis or centrifugation.[11]
Visualizing the Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Caption: Mechanism of DHP self-assembly into stable vesicles.
Experimental Workflow for Vesicle Preparation
Caption: Workflow for thin-film hydration method.
Conclusion
This compound is an indispensable component in the rational design of vesicular drug delivery systems. Its mechanism of action is rooted in its amphiphilic self-assembly into stable bilayers, driven by hydrophobic interactions and stabilized by electrostatic repulsion. A thorough understanding of how formulation variables and environmental factors influence the properties of DHP-containing vesicles is paramount for the development of safe and effective drug carriers. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively harness the potential of this compound in their formulation development endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular self-assembly of surfactant-like peptides to form nanotubes and nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Assembly of Phosphate Amphiphiles in Mixtures of Prebiotically Plausible Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 9. Vesicle formation mechanisms: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The mechanism of vesicle formation. | Semantic Scholar [semanticscholar.org]
- 11. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PH EFFECTS ON PROPERTIES OF this compound VESICLES | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cholesterol interactions with fluid-phase phospholipids: effect on the lateral organization of the bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholesterol stabilizes hemifused phospholipid bilayer vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 19. Liposomes, transfersomes and niosomes: production methods and their applications in the vaccinal field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and characterization of extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Dihexadecyl Phosphate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is an anionic phospholipid extensively utilized in pharmaceutical and cosmetic formulations. Its amphiphilic nature, characterized by a polar phosphate head group and two long C16 alkyl chains, makes it a critical component for imparting a negative surface charge to liposomes and other lipid-based nanoparticle systems. This property enhances the stability of formulations and influences their interaction with biological membranes. A thorough understanding of DHP's solubility in various organic solvents is paramount for the design and optimization of effective drug delivery vehicles. This guide provides a consolidated overview of the solubility of dihexadecyl phosphate, details a key experimental protocol for its use, and presents logical workflows for its application.
Data Presentation: Solubility of this compound
It is generally observed that DHP, like many phospholipids, exhibits improved solubility in halogenated hydrocarbons and short-chain alcohols, particularly with the application of heat. Mixtures of solvents, such as chloroform (B151607) and methanol, are commonly employed to achieve complete dissolution, a standard practice in the preparation of lipid films for liposome (B1194612) formation.
| Solvent | Solubility | Temperature | Conditions |
| Chloroform | 35 mg/mL | Not Specified | Requires sonication and warming[1][2] |
| Chloroform | Slightly Soluble | Ambient | - |
| Methanol | Slightly Soluble | Ambient | - |
| Ethanol | Soluble | Ambient | - |
| Chloroform:Methanol Mixtures | Soluble | Ambient | Ratios such as 2:1 (v/v) are effective |
| Acetone | Soluble | Ambient | - |
| Hexane | Higher Solubility | Ambient | - |
| Toluene | Higher Solubility | Ambient | - |
| Water | Insoluble / Poorly Soluble | Ambient | - |
Note: The term "soluble" in a qualitative context indicates that the substance dissolves to a practically useful concentration for laboratory procedures, such as liposome preparation. "Slightly soluble" suggests that the substance has low solubility under ambient conditions.
Experimental Protocols
A fundamental application of this compound is in the formation of liposomes, where it is incorporated to introduce a negative charge. The thin-film hydration method is a widely adopted and robust technique for the preparation of these vesicles.
Protocol: Liposome Formulation via Thin-Film Hydration
This protocol describes the creation of multilamellar vesicles (MLVs) containing this compound, which can then be processed further (e.g., via extrusion or sonication) to produce unilamellar vesicles of a specific size.
Materials:
-
This compound (DHP)
-
Primary phospholipid(s) (e.g., phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate-buffered saline (PBS), Tris buffer, or other aqueous solution as required for the application.
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of this compound and other lipid components.
-
Dissolve the lipids in a minimal volume of the chosen organic solvent in the round-bottom flask. Gently swirl the flask to ensure complete dissolution, resulting in a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the solvent (e.g., 40-50°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. This process deposits a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent. For complete removal, the film can be further dried under a high vacuum for 1-2 hours.
-
-
Lipid Film Hydration:
-
Pre-heat the hydration buffer to a temperature above the lipid phase transition temperature.
-
Introduce the warm hydration buffer into the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer. This process allows the lipid film to swell and hydrate, peeling off the flask wall to form multilamellar vesicles (MLVs). This typically results in a milky, opalescent suspension.
-
-
Vesicle Maturation (Optional):
-
To ensure complete hydration, the MLV suspension can be allowed to stand at a temperature above the phase transition temperature for approximately one hour, with periodic gentle agitation.
-
-
Sizing (Optional but Recommended):
-
The resulting MLV suspension is heterogeneous in size. To obtain a more uniform size distribution of unilamellar vesicles (LUVs or SUVs), the suspension can be downsized by:
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Sonication: Using a probe or bath sonicator to apply ultrasonic energy to the MLV suspension.
-
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows relevant to the use of this compound.
Caption: Workflow for Liposome Preparation via Thin-Film Hydration.
Caption: General Experimental Workflow for Solubility Determination.
References
Dihexadecyl Phosphate: A Synthetic Phospholipid for Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid that has garnered significant attention in the field of drug delivery. Its unique physicochemical properties make it a valuable component in the formulation of various nanocarriers, including liposomes, niosomes, and nanoparticles. This technical guide provides a comprehensive overview of DHP, focusing on its role in enhancing the stability and efficacy of drug delivery systems. We will delve into its synthesis, physicochemical characteristics, and its impact on nanoparticle formulations, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties of Dihexadecyl Phosphate
DHP is an anionic lipid characterized by two C16 alkyl chains attached to a phosphate head group. This structure imparts amphiphilic properties, enabling its self-assembly into bilayer structures in aqueous environments. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Dicetyl Phosphate, DHP | [1][2] |
| Molecular Formula | C32H67O4P | [1] |
| Molecular Weight | 546.85 g/mol | [2] |
| Appearance | White solid/powder | [2][3] |
| Melting Point | 74-75 °C | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1][4] |
| Charge | Anionic | [2] |
Role in Drug Delivery Systems
The primary role of this compound in drug delivery formulations is to impart a negative surface charge to nanocarriers.[1] This negative charge is crucial for several reasons:
-
Enhanced Stability: The electrostatic repulsion between negatively charged vesicles prevents their aggregation and fusion, thereby increasing the colloidal stability of the formulation.[1] Stable formulations are essential for ensuring a consistent particle size distribution and preventing premature drug leakage.
-
Improved Encapsulation Efficiency: The incorporation of DHP can influence the rigidity and charge of the lipid bilayer, which in turn can affect the encapsulation of therapeutic agents.
-
Controlled Drug Release: The composition of the lipid bilayer, including the presence of charged lipids like DHP, can modulate the release kinetics of the encapsulated drug.
-
Targeted Delivery: The surface charge of nanoparticles can influence their interaction with biological membranes and proteins, potentially leading to targeted delivery to specific cells or tissues.
Quantitative Analysis of DHP-Containing Nanoparticles
The inclusion of this compound in liposomal and niosomal formulations has a demonstrable impact on their physicochemical properties. The following tables summarize comparative data from studies investigating the effects of DHP on nanoparticle characteristics.
Table 1: Comparative Physicochemical Characterization of Nano-Liposomes
This table presents data from a study by Kim et al. (2012), which compared the properties of nano-liposomes with different lipid compositions.[3][5]
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Protein Encapsulation Efficiency (%) |
| DMPE | 135.6 ± 2.4 | -25.3 ± 1.5 | 65.4 ± 3.1 |
| DMPE/DCP | 155.2 ± 3.1 | -45.8 ± 2.3 | 78.9 ± 2.8 |
| DMPE/Chol | 128.9 ± 1.9 | -22.1 ± 1.2 | 61.2 ± 4.5 |
| DMPE/DCP/Chol | 142.7 ± 2.8 | -40.5 ± 1.9 | 72.3 ± 3.7 |
DMPE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine; DCP: this compound; Chol: Cholesterol
Table 2: Optimized Liposomal Formulation Containing Dicetyl Phosphate
This table highlights the characteristics of an optimized liposomal formulation containing dicetyl phosphate (DCP) from a study by Jazani et al. (2022).[1][6][7]
| Formulation Components (Molar Ratio) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Phosphatidylcholine:Cholesterol:DCP (8.5:4.5:6.5) | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of DHP and the preparation and characterization of DHP-containing liposomes.
Synthesis of this compound
This compound can be synthesized from 1-hexadecanol (B1195841) and phosphorus trichloride (B1173362). The following protocol is a general guideline based on literature procedures.
Materials:
-
1-Hexadecanol
-
Phosphorus trichloride
-
Benzene (B151609) (or a suitable alternative solvent)
Procedure:
-
In a round-bottom flask, dissolve 1-hexadecanol in benzene.
-
Heat the mixture to reflux (approximately 80 °C).
-
Slowly add phosphorus trichloride dropwise to the refluxing solution with constant stirring.
-
Continue the reaction with stirring for 12 hours at the reflux temperature.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the resulting residue, add fresh benzene and cool the mixture overnight to facilitate crystallization.
-
Filter the cooled mixture to collect the white precipitate, which is this compound.
-
The product can be further purified by recrystallization from methanol.
Characterization: The synthesized this compound can be characterized using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Preparation of DHP-Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of liposomes.
Materials:
-
This compound (DHP)
-
Primary phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol (optional, as a membrane stabilizer)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Dissolution: Dissolve the desired molar ratios of DHP, the primary phospholipid, and cholesterol in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous buffer (pre-heated to a temperature above the phase transition temperature of the lipids) to the flask.
-
Vesicle Formation: Agitate the flask by hand or using a vortex mixer to disperse the lipid film in the aqueous buffer. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles (unilamellar vesicles, UVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
Characterization of DHP-Containing Liposomes
1. Particle Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size. The zeta potential is determined by measuring the electrophoretic mobility of the particles in an applied electric field.
Procedure:
-
Dilute a small aliquot of the liposome (B1194612) suspension in the same aqueous buffer used for hydration to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Perform the measurement to obtain the particle size distribution (Z-average diameter and Polydispersity Index, PDI) and the zeta potential.
2. Determination of Encapsulation Efficiency
Principle: The encapsulation efficiency (EE) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used. It is typically determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying the amount of drug in one or both fractions.
Procedure using Centrifugation:
-
Place a known volume of the liposome formulation in a centrifuge tube.
-
Centrifuge the sample at a high speed and for a duration sufficient to pellet the liposomes. The exact parameters will depend on the liposome size and density.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
To determine the total drug concentration, lyse a separate aliquot of the original liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration in the supernatant and the lysed liposome suspension using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the encapsulation efficiency using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
3. In Vitro Drug Release Study using the Dialysis Method
Principle: The dialysis method is used to study the release of a drug from a nanoparticle formulation over time. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out into a larger volume of release medium, while retaining the liposomes.
Procedure:
-
Select a dialysis membrane with a MWCO that is large enough to allow the passage of the free drug but small enough to retain the liposomes.
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Place a known volume of the drug-loaded liposome formulation into the dialysis bag and seal it securely.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS at a specific pH) in a beaker or flask.
-
Maintain the system at a constant temperature (e.g., 37 °C) with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound in drug delivery systems.
Caption: Workflow for the preparation of DHP-containing liposomes.
Caption: A typical workflow for drug delivery using DHP-liposomes.
Conclusion
This compound is a versatile synthetic phospholipid that plays a critical role in the development of advanced drug delivery systems. Its ability to impart a negative charge enhances the stability of nanocarriers, leading to improved formulation characteristics. The quantitative data presented in this guide clearly demonstrate the positive impact of DHP on the physicochemical properties of liposomes, including increased zeta potential and encapsulation efficiency. The detailed experimental protocols provide a practical resource for researchers working in this area. As the field of nanomedicine continues to evolve, the strategic use of functional excipients like this compound will be paramount in designing the next generation of effective and targeted therapeutics.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Physicochemical Characterization and Bioavailability ...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Physicochemical Characterization and Bioavailability ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Surfactant Properties of Dicetyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core surfactant properties of dicetyl phosphate (B84403) (DCP), a widely utilized anionic surfactant in pharmaceutical and cosmetic formulations. This document delves into its chemical characteristics, self-assembly behavior, and its role in the formation and stabilization of vesicular systems like liposomes.
Core Surfactant Properties
Dicetyl phosphate, also known as dihexadecyl phosphate, is a synthetic phospholipid that plays a crucial role as an emulsifier and surfactant.[1][2] Its amphiphilic nature, arising from a polar phosphate head group and two long hydrophobic cetyl (C16) tails, drives its self-assembly in aqueous solutions and its ability to stabilize oil-in-water emulsions.[1][3]
Chemical Structure and Physicochemical Properties
Dicetyl phosphate is the di-ester of cetyl alcohol and phosphoric acid.[4] It is typically a white, waxy solid.[3]
Table 1: Physicochemical Properties of Dicetyl Phosphate
| Property | Value | References |
| Chemical Formula | C₃₂H₆₇O₄P | [4] |
| Molecular Weight | 546.85 g/mol | [4][5][6] |
| Appearance | White solid/flakes | [3][7] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and chloroform. | [7][8][9] |
| Melting Point | 74-75 °C | [6] |
Self-Assembly and Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[10][11] This process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules minimize their contact with water by forming a core, while the hydrophilic head groups remain exposed to the aqueous phase.
Table 2: Surface Activity of a Hexadecyl Phosphate Ester Mixture (Low Mono/Di Ratio)
| Parameter | Observation | Reference |
| Critical Micelle Concentration (CMC) | Decreased initially and then increased with increasing alkyl chain length. | [4] |
| Critical Surface Tension (γCMC) | Decreased initially and then increased with increasing alkyl chain length. | [4] |
This behavior suggests a synergistic effect between the mono- and di-phosphate esters in the mixture on the molecular arrangement at the air-water interface.[4]
Surface Tension Reduction
A key characteristic of surfactants is their ability to reduce the surface tension of a liquid, typically water. This occurs as the surfactant molecules adsorb at the air-water interface, disrupting the cohesive energy between water molecules.[10] The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[11]
A detailed surface tension isotherm for dicetyl phosphate is not available in the public domain. However, the general principle of surface tension reduction by surfactants is well-established.
Krafft Point
The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[12] Below the Krafft point, the surfactant exists in a crystalline or hydrated solid form and does not form micelles.[12] For dicetyl phosphate, with its long dialkyl chains, the Krafft point is expected to be above room temperature, contributing to its low solubility in water at lower temperatures. Specific experimental values for the Krafft point of dicetyl phosphate were not found in the surveyed literature.
Role in Vesicular Drug Delivery Systems
Dicetyl phosphate is a widely used component in the formulation of vesicular drug delivery systems, such as liposomes and niosomes, primarily to impart a negative surface charge.[8] This negative charge enhances the stability of the vesicles by preventing their aggregation through electrostatic repulsion.[13][14]
Liposome Formulation and Properties
Dicetyl phosphate is incorporated into the lipid bilayer of liposomes, which are microscopic vesicles composed of one or more lipid bilayers. A study focused on optimizing liposomal formulations using dicetyl phosphate as a charge-imparting agent provides specific quantitative data.
Table 3: Properties of Optimized Dicetyl Phosphate-Containing Liposomes
| Parameter | Value | Reference |
| Phosphatidylcholine:Cholesterol:DCP Molar Ratio | 8.5:4.5:6.5 | [13][14] |
| Vesicle Size (Diameter) | 88 ± 14 nm | [13][14] |
| Polydispersity Index (PDI) | 0.21 ± 0.02 | [13][14] |
| Zeta Potential | -36.7 ± 3.3 mV | [13][14] |
A zeta potential of approximately ±30 mV is generally considered sufficient for ensuring the stability of a colloidal dispersion.[13][14] The significant negative zeta potential conferred by dicetyl phosphate contributes to the formulation of stable liposomal systems.[13][14]
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the slope of the plot of this property against concentration indicates the CMC.[11]
Methodology: Surface Tensiometry
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of dicetyl phosphate with varying concentrations. Due to its low water solubility, it may be necessary to use a co-solvent like ethanol initially and then dilute with water, or to conduct the measurements at a temperature above the Krafft point.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the dicetyl phosphate concentration. The point at which the slope of the line changes abruptly is the CMC.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. face-kyowa.co.jp [face-kyowa.co.jp]
- 6. tegewa.de [tegewa.de]
- 7. [PDF] Surface Properties of Novel Surfactant, Dihexadecyl Gemini Phosphate, Monolayers on Water Surface by Dropping Method | Semantic Scholar [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. Control of cleaning solutions by surface tension measurements:Kyowa Interface Science [face-kyowa.co.jp]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Imokawa, G. and Tsutsumi, H. (1978) Surface Activity and Cutaneous Effects of Monoalkyl Phosphate Surfactants. Journal of the American Oil Chemist’s Society, 55, 839-843. - References - Scientific Research Publishing [scirp.org]
An In-depth Technical Guide to the Physicochemical Properties and Applications of Dihexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Core Properties of Dihexadecyl Phosphate (B84403)
Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid widely utilized in the formulation of liposomes and other drug delivery systems.[1][2] Its amphiphilic nature, with a polar phosphate head group and two long C16 hydrocarbon chains, drives its self-assembly in aqueous environments.
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₃₂H₆₇O₄P | [1][5][6] |
| Molecular Weight | 546.85 g/mol | [1][5][6] |
| Melting Point | 74-75 °C | |
| 77.0-79.6 °C | [6] | |
| Boiling Point (Predicted) | 600.4 ± 38.0 °C (decomposes) | [7] |
| Purity | ≥90% | [1] |
| 97.0% (by NMR) | [6] | |
| Solubility | Slightly soluble in chloroform.[1][2] Insoluble in water; dispersible in oil.[7] Soluble in ethanol (B145695).[8] | |
| Storage Temperature | -20°C | [1] |
| Identifier | Value | References |
| CAS Number | 2197-63-9 | [1][5][6][9] |
| Synonyms | Dicetyl Phosphate, DHP, NSC 12429 | [1][2][10] |
| Appearance | Crystalline solid, white solid | [1][2][8] |
| InChI Key | RNPXCFINMKSQPQ-UHFFFAOYSA-N | [1] |
| SMILES | O=P(OCCCCCCCCCCCCCCCC)(O)OCCCCCCCCCCCCCCCC | [1] |
Experimental Protocols for CMC Determination
While a specific CMC for this compound is not documented, the following are standard, detailed methodologies for determining the CMC of amphiphilic molecules like long-chain phospholipids (B1166683).
The general process for determining the CMC involves preparing a series of surfactant solutions of varying concentrations and measuring a physical property that changes abruptly at the point of micelle formation.
Caption: General workflow for determining the Critical Micelle Concentration (CMC).
This is a classical method for CMC determination based on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[2][11][12]
Protocol:
-
Solution Preparation: Prepare a stock solution of the phospholipid in an appropriate solvent system. Create a series of aqueous solutions with increasing concentrations of the phospholipid through serial dilution.
-
Instrumentation: Use a tensiometer (e.g., Wilhelmy plate or du Noüy ring method) calibrated according to the manufacturer's instructions.
-
Measurement: For each concentration, measure the surface tension of the solution. Ensure the system reaches equilibrium before recording the value.
-
Data Analysis: Plot the measured surface tension as a function of the logarithm of the phospholipid concentration.
-
CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[2][12]
This sensitive method relies on a fluorescent probe, such as pyrene (B120774), whose spectral properties change upon partitioning from a polar (aqueous) to a non-polar (micellar core) environment.[11][13][14][15]
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of the phospholipid with varying concentrations.
-
Probe Addition: To each solution, add a small aliquot of a stock solution of pyrene (typically in a volatile solvent like ethanol or acetone) to achieve a final pyrene concentration in the micromolar range.[16] Mix thoroughly.
-
Spectrofluorometer Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength for pyrene (typically around 334-336 nm).[14][16]
-
Fluorescence Measurement: Record the emission spectrum for each sample (typically from 350 to 450 nm).[16] Note the intensities of the first vibrational peak (I₁) at ~372-375 nm and the third vibrational peak (I₃) at ~383-390 nm.[14][16]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (I₁/I₃ or I₃/I₁). Plot this ratio against the logarithm of the phospholipid concentration.
-
CMC Determination: The resulting plot will be sigmoidal. The CMC is determined from the inflection point of this curve, which indicates the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar core.[13][14]
Preparation of this compound Vesicles (Liposomes)
This compound is frequently used to prepare liposomes, often to impart a negative surface charge to the vesicles, which can improve stability and influence interactions with biological systems. The most common method is thin-film hydration.[17][18][19][20]
This classic technique involves dissolving the lipid(s) in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer to form liposomes.[19][20][21][22][23]
Protocol:
-
Lipid Dissolution: Dissolve this compound and any other lipids (e.g., cholesterol, phosphatidylcholine) in a suitable organic solvent, such as a chloroform:methanol mixture, in a round-bottom flask.[21][24][25]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner surface of the flask.[20][21]
-
Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.[21]
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask (e.g., by vortexing or gentle shaking) to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs).[21][25]
-
Sizing (Optional): To obtain vesicles with a more uniform and smaller size distribution (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be further processed by sonication or extrusion through polycarbonate membranes of a defined pore size.[19]
Caption: Workflow of the thin-film hydration method for preparing liposomes.
Role in Signaling Pathways
While a specific signaling pathway directly initiated by this compound is not well-documented, as a phospholipid, it is part of a class of molecules crucial to cellular signaling. Phospholipids are key components of cell membranes and act as precursors to second messengers.[26][27][28] A canonical example is the Phosphoinositide 2 (PIP2) signaling pathway.
This pathway is a major mechanism for transducing extracellular signals into intracellular responses.
Caption: Overview of the Phosphoinositide 2 (PIP2) signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DICETYL PHOSPHATE | 2197-63-9 [chemicalbook.com]
- 6. yarrowpharm.com [yarrowpharm.com]
- 7. specialchem.com [specialchem.com]
- 8. Dicetyl Phosphate - Surfactant - 表面活性剂百科 [surfactant.top]
- 9. This compound | 2197-63-9 [chemicalbook.com]
- 10. Dicetyl Phosphate | C32H67O4P | CID 75143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation [ouci.dntb.gov.ua]
- 19. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 21. rsc.org [rsc.org]
- 22. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 23. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 24. researchgate.net [researchgate.net]
- 25. Liposome Preparation - Avanti Research™ [merckmillipore.com]
- 26. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 27. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 28. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Dihexadecyl Phosphate: A Technical Guide to its Physicochemical Properties and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexadecyl phosphate (B84403) (DHDP), also known as dicetyl phosphate, is a synthetic, negatively charged, double-chain phospholipid analog. Its structure, lacking a complex headgroup, makes it a valuable tool in the study of lipid bilayers, liposomes, and other model membrane systems. This technical guide provides an in-depth overview of the phase transition behavior of DHDP, detailed experimental protocols for its characterization, and a discussion of its relevance in the context of cellular signaling pathways.
Quantitative Data: Phase Transition Temperature
The physical state of a lipid bilayer is critically dependent on temperature. The transition from a well-ordered gel phase to a more fluid liquid-crystalline phase occurs at a characteristic phase transition temperature (Tm). For dihexadecyl phosphate, the melting point, which corresponds to this phase transition, is reported in the literature to be in the range of 74-75 °C.[1][2]
| Lipid Name | Synonym | Chain Length | Phase Transition Temperature (Tm) |
| This compound | Dicetyl phosphate | C16:0 | 74-75 °C |
Experimental Protocols
Precise determination and characterization of the physicochemical properties of this compound require robust experimental methodologies. The following sections detail the protocols for vesicle preparation, differential scanning calorimetry (DSC) for phase transition analysis, and Langmuir film balance for monolayer studies.
Vesicle Preparation (Liposome Formulation)
Vesicles, or liposomes, are spherical structures composed of one or more lipid bilayers, and are commonly used as model membranes and drug delivery vehicles.
Methodology:
-
Lipid Film Hydration:
-
Dissolve this compound and any other lipid components in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the flask's inner surface.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer solution by vortexing or gentle agitation. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid mixture to ensure proper vesicle formation.
-
-
Vesicle Sizing:
-
To obtain vesicles of a defined size, the hydrated lipid dispersion can be subjected to sonication (using a probe or bath sonicator) or extrusion.
-
For extrusion, the lipid suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process is typically performed at a temperature above the lipid's Tm.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. It is the primary method for determining the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated dispersion of this compound vesicles in the desired aqueous buffer.
-
Accurately transfer a known amount of the vesicle suspension into a DSC sample pan.
-
Prepare a reference pan containing the same buffer used for the sample.
-
Hermetically seal both the sample and reference pans.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Heat the sample at a constant scan rate (e.g., 1-5 °C/min) to a temperature well above the Tm.
-
An endothermic peak will be observed in the DSC thermogram, corresponding to the absorption of heat during the gel-to-liquid crystalline phase transition.
-
The temperature at the peak maximum is taken as the Tm, and the area under the peak is proportional to the enthalpy of the transition.
-
Langmuir Film Balance
The Langmuir film balance technique is used to study the behavior of insoluble amphiphiles at an air-water interface. It provides information on the packing and phase behavior of molecules in a monolayer.
Methodology:
-
Trough Preparation:
-
Clean the Langmuir trough and barriers thoroughly.
-
Fill the trough with a high-purity aqueous subphase (e.g., ultrapure water or buffer).
-
Aspirate the surface of the subphase to remove any contaminants.
-
-
Monolayer Formation:
-
Prepare a solution of this compound in a volatile, water-immiscible organic solvent (e.g., chloroform).
-
Using a microsyringe, carefully deposit small droplets of the lipid solution onto the air-water interface.
-
Allow the solvent to evaporate completely, leaving a monolayer of DHDP molecules at the interface.
-
-
Isotherm Measurement:
-
Compress the monolayer by moving the barriers at a constant rate.
-
Simultaneously, measure the surface pressure (the reduction in surface tension of the pure subphase) as a function of the area per molecule.
-
The resulting surface pressure-area isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and phase transitions between them.
-
Signaling Pathways
While this compound is a synthetic molecule, its structural similarity to phosphatidic acid (PA) makes it a relevant tool for studying PA-mediated signaling pathways. PA is a crucial lipid second messenger involved in a multitude of cellular processes, including cell growth, proliferation, and survival. Two key pathways regulated by PA are the mTOR and Hippo signaling pathways.
mTOR and Hippo Signaling Pathways
-
mTOR (mammalian Target of Rapamycin) Pathway: This is a central regulator of cell growth and metabolism. Phosphatidic acid can directly bind to and activate the mTOR complex 1 (mTORC1), leading to the phosphorylation of downstream targets that promote protein synthesis and cell growth.
-
Hippo Pathway: This pathway controls organ size by regulating cell proliferation and apoptosis. PA can inhibit the Hippo pathway, thereby promoting cell growth and survival. The core of the Hippo pathway is a kinase cascade that ultimately leads to the phosphorylation and inactivation of the transcriptional co-activator YAP. When the Hippo pathway is inhibited by PA, YAP can translocate to the nucleus and promote the expression of pro-growth genes.
The use of synthetic analogs like DHDP in model membrane systems can help to elucidate the biophysical mechanisms by which PA interacts with and modulates the activity of proteins in these pathways.
References
Dihexadecyl Phosphate: A Technical Guide to Constructing Advanced Model Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexadecyl phosphate (B84403) (DHP) is a synthetic, negatively charged, double-chain phospholipid analog that has emerged as a versatile tool for the creation of stable and reproducible model cell membranes. Its unique physicochemical properties, including a high phase transition temperature and the ability to form unilamellar or multilamellar vesicles, make it an invaluable component in a wide range of applications, from fundamental biophysical studies to advanced drug delivery systems and the reconstitution of membrane proteins. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing DHP in the construction of model membranes. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of experimental workflows to aid researchers in leveraging this powerful tool.
Physicochemical Properties of Dihexadecyl Phosphate
DHP, also known as dicetyl phosphate, possesses distinct characteristics that make it a robust choice for forming artificial lipid bilayers. Its saturated, 16-carbon acyl chains contribute to a well-ordered and stable membrane structure.
Table 1: Physicochemical Properties of this compound (DHP)
| Property | Value | Conditions |
| Molecular Formula | C₃₂H₆₇O₄P | - |
| Molecular Weight | 546.85 g/mol | - |
| Phase Transition Temperature (Tm) | Vesicle size, pH, and ionic strength dependent. Bell-shaped profile with pH, max at pH 6.0-7.0.[1] | Dependent on experimental conditions |
| Zeta Potential | Highly negative, pH-dependent. Can be modulated with additives. A value of -36.7 ± 3.3 mV has been reported for DCP-containing liposomes.[2] | Dependent on pH and buffer composition |
| Solubility | Soluble in chloroform, chloroform/methanol mixtures. | Standard laboratory conditions |
The negative charge imparted by the phosphate headgroup is a critical feature, contributing to the stability of DHP vesicles through electrostatic repulsion and influencing their interaction with charged molecules and surfaces.[2]
Preparation of DHP-based Model Membranes
The most common method for preparing DHP vesicles is the thin-film hydration technique .[3][4][5][6] This method allows for the incorporation of other lipids, such as cholesterol, and the encapsulation of hydrophilic or lipophilic molecules.
Experimental Protocol: Thin-Film Hydration for DHP Vesicle Preparation
Materials:
-
This compound (DHP)
-
Cholesterol (optional)
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Rotary evaporator
-
Round-bottom flask
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DHP and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask.[3][7]
-
Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipid mixture (for DHP, typically >60°C). This will form a thin, uniform lipid film on the inner surface of the flask.[3]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask containing the lipid film.[3][7] The buffer can contain the drug or molecule to be encapsulated.
-
Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).[6]
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[7] This should also be performed at a temperature above the lipid mixture's phase transition temperature.
-
Characterization of DHP Model Membranes
Thorough characterization is essential to ensure the quality and reproducibility of DHP-based model membranes. Key parameters include vesicle size, polydispersity, surface charge, and membrane fluidity.
Table 2: Characterization Techniques and Typical Quantitative Data for DHP Vesicles
| Parameter | Technique | Typical Values/Observations |
| Vesicle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80-200 nm (post-extrusion).[2] PDI: < 0.2 indicates a monodisperse population.[2][8] |
| Zeta Potential | Electrophoretic Light Scattering | -30 to -60 mV. Values more negative than -30 mV indicate good colloidal stability.[2] |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualization of unilamellar or multilamellar vesicles, and the presence of open or folded bilayer fragments in sonicated dispersions.[9][10][11][12] |
| Membrane Fluidity | Fluorescence Anisotropy (using probes like DPH) | Anisotropy values are inversely proportional to membrane fluidity. Cholesterol generally increases anisotropy (decreases fluidity).[13][14][15][16][17] |
| Phase Transition | Differential Scanning Calorimetry (DSC) | Provides Tm values and information on the cooperativity of the transition. Cholesterol can broaden or abolish the phase transition.[9][18][19][20][21] |
Applications of DHP Model Membranes
Drug Delivery Systems
The stability and negative surface charge of DHP vesicles make them suitable carriers for various therapeutic agents. The negative charge can help prevent aggregation and opsonization, potentially prolonging circulation time.
Table 3: Encapsulation Efficiency of Drugs in DHP-containing Liposomes
| Drug | Liposome Composition | Encapsulation Efficiency (%) | Method of Determination |
| Doxorubicin (B1662922) | DHP-containing formulations | Can exceed 90% with remote loading methods.[22][23][24] | Liquid Chromatography |
| Paclitaxel | DHP-containing formulations | 7.0-7.5% drug loading reported in nanovesicles.[25] | UPLC |
| Various Hydrophilic/Lipophilic Drugs | DHP-containing formulations | Varies depending on drug properties and loading method. | Spectrophotometry, HPLC |
Experimental Workflow: Drug Release Assay
Reconstitution of Membrane Proteins
DHP vesicles provide a stable, defined lipid environment for studying the structure and function of integral membrane proteins outside of their native cellular context.
Experimental Protocol: Reconstitution of Bacteriorhodopsin into DHP Vesicles
This protocol is a generalized procedure based on common methodologies for membrane protein reconstitution.[26][27][28][29]
Materials:
-
Purified bacteriorhodopsin (bR) in a detergent solution (e.g., Triton X-100)
-
Pre-formed DHP vesicles
-
Bio-Beads or dialysis cassettes for detergent removal
-
Buffer solution
Procedure:
-
Mixing:
-
Mix the detergent-solubilized bR with the pre-formed DHP vesicles at a desired lipid-to-protein molar ratio.
-
Incubate the mixture for a short period to allow for the interaction between the protein and the vesicles.
-
-
Detergent Removal:
-
Remove the detergent to drive the insertion of the protein into the lipid bilayer. This can be achieved by:
-
Adsorption: Adding Bio-Beads to the mixture to adsorb the detergent.
-
Dialysis: Placing the mixture in a dialysis bag with a molecular weight cutoff that allows the detergent monomers to diffuse out.
-
-
-
Characterization:
-
Verify the successful reconstitution by techniques such as sucrose (B13894) density gradient centrifugation, SDS-PAGE, and functional assays (e.g., light-driven proton pumping for bR).
-
Conclusion
This compound is a powerful and adaptable tool for the construction of model cell membranes. Its well-defined physicochemical properties and the ability to form stable vesicles make it an ideal platform for a multitude of research applications. By following the detailed protocols and understanding the characterization techniques outlined in this guide, researchers can effectively create and utilize DHP-based model membranes to advance their studies in biophysics, drug delivery, and membrane protein science. The continued exploration of DHP and its formulations will undoubtedly lead to further innovations in these critical fields.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of DPH on DPPC-cholesterol membranes with varying concentrations of cholesterol: from local perturbations to limitations in fluorescence anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new high-temperature transition of crystalline cholesterol in mixtures with phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ucm.es [ucm.es]
- 22. researchgate.net [researchgate.net]
- 23. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A simple and rapid measurement method of encapsulation efficiency of doxorubicin loaded liposomes by direct injection of the liposomal suspension to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Co-Encapsulation of Doxorubicin HCl and Paclitaxel in Nanovesicles for Enhanced Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. Delipidation of bacteriorhodopsin and reconstitution with exogenous phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Direct reconstitution of bacteriorhodopsin into planar phospholipid bilayers--detergent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dihexadecyl Phosphate in Self-Assembling Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihexadecyl phosphate (B84403) (DHP), a synthetic, negatively charged phospholipid, is a cornerstone amphiphile in the field of self-assembling systems.[1] Its unique molecular architecture, featuring a hydrophilic phosphate head group and two long hydrophobic hexadecyl tails, drives its spontaneous organization into highly ordered supramolecular structures in aqueous environments.[2] These structures, most notably vesicles, liposomes, and niosomes, serve as versatile platforms for a myriad of advanced applications, from sophisticated drug and gene delivery vehicles to potent vaccine adjuvants and components in electrochemical biosensors.[1][2] This document provides a comprehensive technical overview of DHP's fundamental properties, its role in the formation of self-assembled systems, and detailed methodologies for their preparation and characterization.
Physicochemical Properties of Dihexadecyl Phosphate
DHP is a white, crystalline solid at room temperature.[3][4] Its amphiphilic nature is the primary determinant of its function in self-assembly. The molecule is characterized by a high packing parameter, which favors the formation of bilayer structures such as vesicles.[5] It is slightly soluble in water but soluble in organic solvents like chloroform, ethanol, and methanol, or combinations thereof.[3][6]
| Property | Value | References |
| Synonyms | Dicetyl Phosphate, DHP, Dihexadecyl hydrogen phosphate | [1][7][8] |
| CAS Number | 2197-63-9 | [1][3] |
| Molecular Formula | C₃₂H₆₇O₄P | [1][7] |
| Molecular Weight | 546.85 g/mol | [7] |
| Appearance | White solid/powder | [3] |
| Melting Point | 68-75 °C | [4][8] |
| Solubility | Slightly soluble in water; Soluble in ethanol; Slightly soluble in Chloroform | [1][3] |
| Charge | Anionic | |
| Biochemical Action | Negatively charged lipid used for the formation of model membranes | [7] |
The Core Role of DHP in Self-Assembly
The fundamental principle governing the role of DHP in self-assembling systems is the hydrophobic effect. When dispersed in an aqueous medium, the hydrophobic alkyl chains of DHP molecules minimize their contact with water by aggregating together, while the hydrophilic phosphate head groups remain exposed to the aqueous phase. This process, driven by thermodynamics, results in the spontaneous formation of ordered supramolecular structures.
Key Functions of DHP in Self-Assembling Systems:
-
Vesicle Formation: DHP is a potent vesicle-forming lipid, capable of creating stable, closed bilayer structures known as liposomes.[9] These vesicles can encapsulate both hydrophilic compounds within their aqueous core and hydrophobic substances within the lipid bilayer.
-
Surface Charge Modification: As an anionic lipid, the primary role of DHP in many formulations is to impart a negative surface charge to otherwise neutral liposomes or nanoparticles.[1] This negative zeta potential prevents aggregation through electrostatic repulsion, significantly enhancing the colloidal stability of the suspension.
-
Structural Stabilization: The inclusion of DHP can increase the rigidity and stability of the lipid bilayer, influencing its phase transition temperature and permeability characteristics.[10]
-
Functionalization: The phosphate head group provides a site for further functionalization, such as the attachment of targeting ligands or polymers like polyethylene (B3416737) glycol (PEG) to create long-circulating "stealth" liposomes.
Applications in Drug Development and Biomedicine
Drug Delivery Systems
DHP is a critical component in niosomes and liposomes designed for drug delivery.[1] By incorporating DHP into a formulation with neutral lipids (e.g., phosphatidylcholines) and cholesterol, stable vesicles can be formed that encapsulate therapeutic agents. The negative charge imparted by DHP helps to prevent aggregation and can influence the drug release profile and interaction with biological membranes.
| Parameter | Typical Range | Significance |
| Vesicle Size (Diameter) | 80 - 200 nm | Influences biodistribution, cellular uptake, and circulation time. |
| Zeta Potential | -30 to -60 mV | Indicates high colloidal stability due to electrostatic repulsion. |
| Encapsulation Efficiency | 15% - 100% | Varies greatly with the drug's properties (hydrophilic vs. hydrophobic).[11] |
| Drug Release Profile | Sustained Release | DHP can rigidify the bilayer, leading to a prolonged release of the encapsulated drug.[12] |
Vaccine Adjuvants
Adjuvants are substances that enhance the body's immune response to an antigen.[13][14] Liposomes containing DHP can function as potent vaccine adjuvants. They act as delivery systems that can co-deliver antigens and immunostimulatory molecules to Antigen Presenting Cells (APCs), such as dendritic cells and macrophages.
The proposed mechanism involves several key steps:[15][16][17]
-
Depot Effect: The liposomal formulation forms a depot at the injection site, allowing for the slow and sustained release of the antigen.[16]
-
Enhanced Uptake: The particulate nature of liposomes promotes their uptake by APCs.
-
Innate Immune Activation: The adjuvant components can activate innate immune signaling pathways within the APC. For example, some lipid components can activate Toll-like receptors (TLRs) or the NLRP3 inflammasome pathway.[18]
-
Antigen Presentation: This activation leads to the maturation of the APC, which then upregulates the expression of MHC class II and co-stimulatory molecules, leading to a more robust presentation of the antigen to T-cells.[15][16]
-
Adaptive Immunity: This enhanced T-cell activation results in a stronger and more durable adaptive immune response (both antibody and cellular).
Experimental Protocols
Protocol: Preparation of DHP-Containing Unilamellar Vesicles
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration method followed by extrusion, a common and reliable technique.[19]
Materials:
-
Primary Lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
This compound (DHP)
-
Cholesterol (optional, for membrane stabilization)
-
Organic Solvent: Chloroform or a chloroform:methanol mixture (2:1, v/v)[6][20]
-
Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or other desired buffer[19]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Lipid extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., DPPC, Cholesterol, and DHP in a desired molar ratio such as 10:5:1) in the organic solvent in the round-bottom flask. Ensure complete dissolution.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C). Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Continue to rotate the flask under vacuum for at least 2 hours (or overnight in a desiccator) to remove any residual organic solvent.[20][21]
-
Hydration: Add the pre-warmed hydration buffer to the flask.[19] The volume should be calculated to achieve the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask by hand or gentle vortexing, keeping the temperature above the lipid phase transition temperature, until the lipid film is fully suspended in the buffer. This results in a milky suspension of multilamellar vesicles (MLVs). Allow the suspension to hydrate (B1144303) for 1-2 hours.[19]
-
Freeze-Thaw Cycles (Optional): To improve encapsulation efficiency for soluble drugs, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[19]
-
Extrusion: Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm). Heat the extruder block to a temperature above the lipid's phase transition temperature. Load the MLV suspension into one of the syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[19] The resulting suspension should appear more translucent, indicating the formation of unilamellar vesicles of a defined size.
-
Storage: Store the final vesicle suspension at 4°C.
Protocol: Characterization of DHP Vesicles
1. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the vesicle suspension in the original hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a suitable cuvette (e.g., disposable polystyrene for size, specific folded capillary cell for zeta potential).
-
Place the cuvette in the instrument (e.g., a Malvern Zetasizer).
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement. DLS will provide the mean hydrodynamic diameter and polydispersity index (PDI). ELS will measure the zeta potential, indicating surface charge and stability.
-
2. Encapsulation Efficiency (EE%)
-
Technique: UV-Vis Spectroscopy or Fluorescence Spectroscopy (requires a chromophoric or fluorescent drug).
-
Procedure:
-
Separate the unencapsulated ("free") drug from the drug-loaded vesicles. This can be done using methods like dialysis, size exclusion chromatography (SEC), or centrifugation.
-
Disrupt the purified vesicles to release the encapsulated drug. This is typically achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the released drug using a pre-established calibration curve via UV-Vis or fluorescence spectroscopy.
-
Calculate the EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100
-
3. Vesicle Morphology
-
Technique: Transmission Electron Microscopy (TEM) with negative staining.
-
Procedure:
-
Place a drop of the diluted vesicle suspension onto a carbon-coated copper grid.
-
Wick off the excess liquid with filter paper after a brief incubation period (e.g., 1 minute).
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope to visualize the size, shape, and lamellarity of the vesicles.
-
Conclusion
This compound is a highly versatile and indispensable tool in the rational design of self-assembling systems. Its ability to form stable, negatively charged vesicles has been leveraged to create advanced platforms for drug delivery and vaccine formulation. A thorough understanding of its physicochemical properties and the methodologies for preparing and characterizing DHP-based systems is critical for researchers in nanotechnology, pharmaceutics, and immunology. Future research will likely focus on developing more complex, multi-functional DHP-containing systems with targeted delivery capabilities and precisely controlled release kinetics, further expanding their impact on modern medicine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dicetyl Phosphate - Surfactant - 表面活性剂百科 [surfactant.top]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DICETYL PHOSPHATE | 2197-63-9 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. bluetigerscientific.com [bluetigerscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 双十六烷基磷酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 13. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 14. Immunologic adjuvant - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms | MDPI [mdpi.com]
- 19. mse.iastate.edu [mse.iastate.edu]
- 20. avantiresearch.com [avantiresearch.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Dihexadecyl Phosphate (DHP) Liposome Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid widely utilized in the formulation of liposomes.[1] Its inclusion in a liposomal bilayer imparts a negative surface charge, which can enhance stability, influence drug encapsulation, and modify the in vivo pharmacokinetic profile of the delivery system.[1] DHP-containing liposomes are employed in various biomedical applications, including drug delivery, gene therapy, and as vaccine adjuvants.
These application notes provide a detailed protocol for the preparation and characterization of DHP liposomes using the thin-film hydration method followed by extrusion. This method is one of the most common and reliable techniques for producing unilamellar vesicles of a defined size.[2]
Core Principles
The preparation of DHP liposomes via thin-film hydration involves four main stages:
-
Dissolution of Lipids: DHP, along with other lipid components such as phospholipids (B1166683) and cholesterol, are dissolved in an organic solvent to ensure a homogenous mixture.[2][3]
-
Film Formation: The organic solvent is removed under reduced pressure, resulting in the formation of a thin, dry lipid film on the inner surface of a round-bottom flask.[2][3]
-
Hydration: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs).[2][3]
-
Size Reduction (Extrusion): The heterogeneous MLV suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[2]
Experimental Protocols
Materials and Equipment
Lipids:
-
Dihexadecyl phosphate (DHP)
-
Phosphatidylcholine (PC) (e.g., Dipalmitoylphosphatidylcholine - DPPC, Egg PC)
-
Cholesterol (Chol)
Solvents and Buffers:
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or Argon gas source
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)
-
Syringes
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer for drug encapsulation efficiency determination
Detailed Protocol: Thin-Film Hydration and Extrusion
-
Lipid Preparation:
-
In a clean round-bottom flask, add the desired amounts of DHP, phosphatidylcholine, and cholesterol dissolved in a chloroform:methanol (2:1, v/v) mixture. A common molar ratio for stable liposomes is PC:Chol:DHP at various ratios depending on the desired surface charge.
-
For example, to prepare a 10 mL liposome suspension with a total lipid concentration of 10 mM, the required amounts of lipids can be calculated based on their molecular weights.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of residual solvent, flush the flask with a gentle stream of nitrogen or argon gas for at least 30 minutes.
-
-
Hydration:
-
Add the desired volume of pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The temperature of the buffer should also be above the lipid phase transition temperature.
-
Rotate the flask gently in the water bath for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm followed by 100 nm).
-
Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.
-
Push the liposome suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process breaks down the large MLVs into smaller, more uniform large unilamellar vesicles (LUVs).
-
For a narrower size distribution, the extrusion process can be repeated with membranes of progressively smaller pore sizes.
-
-
Purification (Optional):
-
To remove any unencapsulated drug or other small molecules, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Data Presentation: Liposome Formulation and Characterization
The following tables summarize typical quantitative data for DHP-containing liposomes.
| Formulation Parameter | Typical Values | Reference |
| Lipid Composition (Molar Ratio) | PC:Chol:DHP (e.g., 7:2:1, 4:1:1) | [2] |
| Total Lipid Concentration | 10 - 50 mM | [5] |
| Hydration Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | [2] |
| Hydration Temperature | 40 - 60 °C (above lipid Tc) | [2] |
| Extrusion Membrane Pore Size | 100 nm, 200 nm | [6] |
| Number of Extrusion Passes | 11 - 21 | [6] |
| Characterization Parameter | Expected Results | Method | Reference |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) | [7] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [7] |
| Zeta Potential | -30 to -60 mV | Electrophoretic Light Scattering | [6] |
| Encapsulation Efficiency (%) | Varies with drug (e.g., 20-80%) | Spectrophotometry, HPLC | [8] |
Visualizations
Experimental Workflow for DHP Liposome Preparation
Caption: Workflow for DHP liposome preparation.
Logical Relationship of Liposome Components to Properties
Caption: Influence of components on liposome properties.
Conclusion
The protocol described provides a robust and reproducible method for the preparation of DHP-containing liposomes. The inclusion of DHP is a critical factor in modulating the physicochemical properties of the vesicles, particularly their surface charge and stability. Careful control of the formulation and process parameters outlined in this guide is essential for achieving liposomes with the desired characteristics for specific research and drug delivery applications. Further characterization techniques, such as cryo-transmission electron microscopy (cryo-TEM) for morphology analysis and stability studies under relevant storage conditions, are recommended for comprehensive product development.[9][10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. toray-research.co.jp [toray-research.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Formulation and Characterization of Stable Niosomes with Dihexadecyl Phosphate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the formulation of stable niosomal drug delivery systems using dihexadecyl phosphate (B84403) (DCP) as a stabilizing agent. This document outlines the necessary materials, protocols for preparation and characterization, and expected outcomes based on published data.
Introduction
Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, forming a bilayer structure that can encapsulate both hydrophilic and lipophilic drugs.[1][2] They offer advantages over conventional liposomes, such as higher chemical stability, lower cost, and greater versatility.[1][2] A critical challenge in niosome formulation is ensuring long-term stability and preventing vesicle aggregation.
Dihexadecyl phosphate (DCP), also known as dicetyl phosphate, is an anionic lipid that is frequently incorporated into niosomal formulations to enhance stability.[2][3] By integrating into the niosomal bilayer, DCP imparts a net negative surface charge. This charge creates electrostatic repulsion between individual vesicles, preventing their aggregation and fusion, which is a common cause of physical instability.[3][4] The resulting high negative zeta potential is a key indicator of a stable niosomal dispersion.[5][6]
These application notes provide a comprehensive protocol for preparing stable niosomes using the thin-film hydration technique and detail the essential characterization methods to ensure formulation quality.
Experimental Protocols
Protocol 1: Preparation of Niosomes by Thin-Film Hydration
The thin-film hydration technique is a widely used and robust method for niosome preparation.[3][4][7] It involves the dissolution of the surfactant, cholesterol, and DCP in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated with an aqueous phase.
Materials:
-
Non-ionic surfactant (e.g., Sorbitan monostearate - Span 60)
-
Cholesterol
-
This compound (DCP)
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)[8]
-
Aqueous Phase (e.g., Phosphate Buffered Saline pH 7.4)[7][9]
-
Active Pharmaceutical Ingredient (API) - optional
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Probe sonicator or bath sonicator
-
Syringe filters (for size reduction, optional)
Procedure:
-
Dissolution: Accurately weigh and dissolve the non-ionic surfactant, cholesterol, and this compound in a suitable organic solvent (e.g., chloroform-methanol 2:1 v/v) in a round-bottom flask.[8] Molar ratios are critical and should be optimized (see Table 1 for examples).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the transition temperature (Tc) of the surfactant (e.g., 60°C).[3] This creates a thin, dry, and uniform film of the lipid mixture on the inner wall of the flask.
-
Film Drying: Continue the evaporation for at least 30-60 minutes after the film appears dry to ensure complete removal of residual organic solvent.
-
Hydration: Hydrate the thin film with the aqueous phase (e.g., PBS pH 7.4), which may contain the hydrophilic drug to be encapsulated.[3][10] Perform the hydration at the same temperature as the evaporation step, with gentle agitation or vortexing. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).[8]
-
Vesicle Size Reduction (Sonication): To obtain smaller, more uniform vesicles (unilamellar vesicles or SUVs), the resulting niosomal suspension must be sonicated.[11] Use a probe sonicator (in pulse mode, on ice to prevent overheating) or a bath sonicator until the milky suspension becomes more translucent. Sonication time is a critical parameter that influences final particle size.[9]
Caption: Workflow for niosome preparation via thin-film hydration.
Protocol 2: Characterization of Niosomes
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo fate and stability of the niosomes.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute the niosomal suspension with the original hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
For Particle Size and PDI , use DLS to measure the hydrodynamic diameter of the vesicles. The PDI indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population.
-
For Zeta Potential , the instrument measures the electrophoretic mobility of the vesicles in an applied electric field. The zeta potential reflects the surface charge.
-
-
Analysis: For niosomes formulated with DCP, a negative zeta potential is expected, typically in the range of -30 mV to -60 mV.[5] A value more negative than -30 mV generally indicates good stability due to strong inter-vesicular repulsion.[3]
2.2 Determination of Entrapment Efficiency (%EE)
Entrapment efficiency refers to the percentage of the initial drug that is successfully encapsulated within the niosomes.
Equipment:
-
Ultracentrifuge or equipment for dialysis/gel filtration
-
Spectrophotometer (UV-Vis or Fluorescence) or HPLC system
Procedure (Separation by Centrifugation):
-
Separation: Place a known volume of the niosomal dispersion in a centrifuge tube and centrifuge at high speed (e.g., 15,000 rpm for 30-60 minutes) to pellet the niosomes.[12]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unentrapped drug.[12] Measure the concentration of the free drug in the supernatant using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculation: Calculate the Entrapment Efficiency using the following formula:
%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
Data Presentation: Formulation Parameters and Outcomes
The stability and characteristics of niosomes are highly dependent on their composition. The table below summarizes data from various studies, illustrating the impact of component ratios on key physicochemical properties.
| Surfactant Type | Surfactant:Cholesterol:DCP (Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Span 20 | 10:10:1 | ~400-500 | -49.3 | Not specified | [8][10] |
| Span 40 | 1:1 (Surfactant:Cholesterol) + varying DCP | 209 - 788 | -41.3 to -77.3 | 93.8 - 100 | [5] |
| Tween 60 | 1:2:0.1 | 269.3 | Not specified | 66.5 | [6] |
| Span 60 | 1:1:0.1 | 2950 - 10910 | Not specified | 37 - 96 | [13][14] |
| Span 60 | Not specified | 125.8 - 221.9 | -48.4 | Not specified | [3] |
Note: The large size variation for Span 60 in one study may be due to the lack of a size reduction step like sonication.[13][14] Increasing the amount of DCP has been shown to increase particle size while also making the negative charge more pronounced.[5]
Role of this compound (DCP) in Niosome Stability
DCP acts as a charge-inducing agent, which is fundamental to achieving long-term colloidal stability.
Caption: DCP imparts a negative charge, causing electrostatic repulsion that prevents aggregation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 4. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation and Evaluation of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 10. ijpsonline.com [ijpsonline.com]
- 11. wjpmr.com [wjpmr.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and characterization of drug loaded nonionic surfactant vesicles (niosomes) for oral bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihexadecyl Phosphate as a Charge Modifier in Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is an anionic lipid widely utilized as a charge modifier in liposomal formulations. The incorporation of DHP into the lipid bilayer imparts a negative surface charge, which plays a critical role in enhancing the stability and modulating the in vivo behavior of liposomes. This negative charge increases the absolute value of the zeta potential, leading to electrostatic repulsion between liposomes and preventing aggregation, thereby improving the formulation's shelf-life.[1][2][3] Furthermore, the surface charge of liposomes influences their interaction with biological systems, including plasma proteins and cell membranes, which can affect circulation time, cellular uptake, and ultimately, therapeutic efficacy.[2][3]
These application notes provide a comprehensive overview of the use of DHP in liposome (B1194612) technology, including detailed experimental protocols for preparation, characterization, and cellular interaction studies.
Quantitative Data on the Effect of Dihexadecyl Phosphate
The inclusion of DHP in a liposomal formulation has a direct and measurable impact on its physicochemical properties. The following tables summarize the quantitative effects of DHP on key liposome attributes.
Table 1: Effect of this compound on Zeta Potential and Particle Size
| Phospholipid Composition (molar ratio) | Method of Preparation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Phosphatidylcholine:Cholesterol:DHP (8.5:4.5:6.5) | Thin-Film Hydration | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [1][3] |
| DMPC:Cholesterol:DHP | Microfluidic hydrodynamic flow focusing | Not Specified | Not Specified | Not Specified | [4] |
| DOPC:Cholesterol:DHP | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Note: Quantitative data on the direct correlation between varying molar ratios of DHP and liposome characteristics is often specific to the other lipids in the formulation and the preparation method.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation and characterization of DHP-containing liposomes.
Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and effective technique for the preparation of liposomes.[6][7][8]
Materials:
-
Phosphatidylcholine (PC) or other primary phospholipid
-
Cholesterol
-
This compound (DHP)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution:
-
Dissolve the desired molar ratios of phosphatidylcholine, cholesterol, and DHP in chloroform or a chloroform:methanol mixture in a round-bottom flask. A common starting ratio is PC:Cholesterol:DHP at 8.5:4.5:6.5.[1][3] Ensure complete dissolution to form a clear solution. It may be necessary to warm the mixture to 40°C to fully dissolve the DHP.[6]
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the solvent.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will form a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.
-
-
Hydration:
-
Add the hydration buffer (e.g., PBS pH 7.4) to the flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.
-
Hydrate (B1144303) the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids. This allows the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Assemble the extruder with the desired membrane.
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to ensure a homogenous size distribution.
-
Workflow for Liposome Preparation by Thin-Film Hydration
Caption: Workflow for preparing DHP-containing liposomes.
Protocol for Characterization of Liposomes
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[3][9][10]
Materials:
-
Liposome suspension
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument.
-
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant (e.g., water), temperature (e.g., 25°C), and measurement angle.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the DLS instrument.
-
Perform the measurement. The instrument will report the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), which is a measure of the heterogeneity of the sample. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome population.[5]
-
3.2.2. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[2][11][12]
Materials:
-
Liposome suspension
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Folded capillary cells
Procedure:
-
Sample Preparation:
-
Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM NaCl) to avoid screening the surface charge.
-
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant properties (viscosity, dielectric constant) and temperature.
-
-
Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring there are no air bubbles.
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. Liposomes with a zeta potential greater than +30 mV or less than -30 mV are generally considered stable.[11]
-
Protocol for Drug Loading into DHP-Containing Liposomes
Drugs can be encapsulated in liposomes through passive or active loading methods.[13]
3.3.1. Passive Loading of Hydrophobic Drugs
Hydrophobic drugs are typically incorporated into the lipid bilayer during the formation of the liposomes.
Procedure:
-
Follow the "Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration" (Section 3.1).
-
In the Lipid Dissolution step, dissolve the hydrophobic drug along with the lipids in the organic solvent.
-
Proceed with the rest of the protocol as described. The drug will be entrapped within the lipid bilayer as the liposomes form.
3.3.2. Passive Loading of Hydrophilic Drugs
Hydrophilic drugs are encapsulated in the aqueous core of the liposomes.
Procedure:
-
Follow the "Protocol for Preparation of DHP-Containing Liposomes by Thin-Film Hydration" (Section 3.1).
-
In the Hydration step, dissolve the hydrophilic drug in the hydration buffer.
-
Use this drug-containing buffer to hydrate the dried lipid film. The drug will be entrapped in the aqueous core of the liposomes as they form.
3.3.3. Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
Procedure:
-
Separate the liposome-encapsulated drug from the unencapsulated (free) drug using techniques such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Cellular Interactions of DHP-Modified Liposomes
The negative surface charge imparted by DHP significantly influences how liposomes interact with cells. Anionic liposomes are typically internalized by cells through endocytotic pathways.
Cellular Uptake Pathway of Anionic Liposomes
Caption: Cellular uptake pathways for anionic liposomes.
Studies have shown that macropinocytosis may be a major pathway for the internalization of negatively charged liposomes.[1] Clathrin-mediated endocytosis is another important mechanism. Once internalized, the liposomes are trafficked through the endosomal-lysosomal pathway, where the acidic environment of the lysosome can facilitate the release of the encapsulated drug.
Conclusion
This compound is a valuable excipient in the formulation of liposomes, offering a reliable means to introduce a negative surface charge. This modification enhances colloidal stability by preventing aggregation and provides a handle to modulate the biological performance of the liposomal drug delivery system. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals working with DHP-containing liposomes. By carefully controlling the formulation and characterization parameters, it is possible to develop stable and effective liposomal drug products with tailored properties for specific therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality by Design Approach for the Development of Liposome Carrying Ghrelin for Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphological Analysis of Trafficking and Processing of Anionic and Cationic Liposomes in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulation of Hydrophilic Drugs Using Dihexadecyl Phosphate (DCP) Vesicles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Dihexadecyl Phosphate (B84403) (DCP) Vesicles for Hydrophilic Drug Delivery
Dihexadecyl phosphate (DCP) is a synthetic, single-chain amphiphile that can self-assemble into stable bilayer vesicles in aqueous solutions. These vesicles, also known as liposomes, are versatile carriers for drug delivery due to their biocompatibility and ability to encapsulate a wide range of therapeutic agents. For hydrophilic drugs, which are often challenged by poor membrane permeability and rapid clearance in vivo, encapsulation within the aqueous core of DCP vesicles offers a promising strategy to improve their pharmacokinetic profile and therapeutic efficacy.
The physicochemical properties of DCP vesicles, such as their size, charge, and lamellarity, can be tailored by adjusting the preparation method and formulation parameters. A key characteristic of DCP vesicles is the negative charge imparted by the phosphate head group, which can influence their stability and interaction with biological membranes. Furthermore, the properties of DCP vesicles have been shown to be pH-dependent, with optimal stability and structure observed around pH 6.0-7.0. This feature can be exploited for triggered drug release in specific physiological environments, such as the acidic tumor microenvironment.
Advantages of DCP Vesicles for Hydrophilic Drug Encapsulation:
-
Enhanced Bioavailability: Encapsulation protects hydrophilic drugs from enzymatic degradation and rapid clearance, prolonging their circulation time and increasing their bioavailability.
-
Targeted Delivery: The surface of DCP vesicles can be modified with targeting ligands to facilitate drug accumulation at specific sites, reducing off-target toxicity.
-
Controlled Release: The release of the encapsulated drug can be modulated by altering the lipid composition and vesicle structure, allowing for sustained drug delivery.
-
Biocompatibility: DCP is a biocompatible material, minimizing the risk of immunogenic reactions.
Key Parameters in the Encapsulation of Hydrophilic Drugs
Several factors influence the efficiency of encapsulating hydrophilic drugs within DCP vesicles. Understanding and optimizing these parameters is crucial for developing an effective drug delivery system.
-
Vesicle Preparation Method: The choice of preparation method, such as thin-film hydration or reverse-phase evaporation, significantly impacts vesicle size, lamellarity, and encapsulation efficiency.
-
pH of the Hydration Buffer: The pH of the aqueous solution used to hydrate (B1144303) the DCP film can affect vesicle formation and the ionization state of the drug, thereby influencing encapsulation. For DCP vesicles, a pH range of 6.0-7.0 is generally optimal for vesicle stability.
-
Drug-to-Lipid Ratio: The initial concentration of the drug and DCP will determine the final drug loading and encapsulation efficiency. This ratio needs to be optimized for each specific drug.
-
Cholesterol Content: The inclusion of cholesterol in the vesicle bilayer can modulate membrane fluidity and permeability, which in turn affects drug retention and release.
-
Ionic Strength of the Medium: The ionic strength of the hydration buffer can influence the electrostatic interactions between the drug and the lipid bilayer, as well as the overall stability of the vesicles.
Quantitative Data on Vesicle Characteristics and Drug Encapsulation
The following tables summarize typical quantitative data for vesicles encapsulating hydrophilic drugs. It is important to note that specific values for this compound vesicles are not extensively reported in the literature. The data presented below is a compilation from studies on various vesicular systems (including other phospholipids) encapsulating common hydrophilic drugs and should be considered as a starting point for the optimization of DCP vesicle formulations.
Table 1: Physicochemical Properties of Drug-Loaded Vesicles
| Vesicle Composition | Hydrophilic Drug | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DCP/Cholesterol | Calcein | 150 - 300 | < 0.3 | -30 to -50 |
| DCP/Cholesterol | 5-Fluorouracil | 100 - 250 | < 0.3 | -25 to -45 |
| DCP/Tween 60/Cholesterol | Amygdalin | 200 - 400 | < 0.4 | Not Reported |
Note: Data is compiled and extrapolated from general liposomal literature and should be experimentally verified for specific DCP formulations.
Table 2: Encapsulation Efficiency and Drug Loading of Hydrophilic Drugs in Vesicles
| Hydrophilic Drug | Vesicle System | Encapsulation Efficiency (%) | Drug Loading (%) |
| Calcein | Lipid Vesicles | 10 - 30 | 1 - 5 |
| 5-Fluorouracil | Lipid Vesicles | 5 - 25 | 0.5 - 3 |
| Amygdalin | DCP-based Niosomes | 60 - 80 | 5 - 10 |
Note: Encapsulation efficiency and drug loading are highly dependent on the specific formulation and preparation method. The values presented are indicative ranges from various studies.
Experimental Protocols
Protocol 1: Preparation of DCP Vesicles by Thin-Film Hydration
This method is a common and straightforward technique for preparing multilamellar vesicles (MLVs).
Materials:
-
This compound (DCP)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydrophilic drug
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4 or citrate (B86180) buffer, pH 6.0)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of DCP to cholesterol can be varied (e.g., 7:3).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of DCP (approximately 66°C) to ensure proper lipid mixing.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare an aqueous solution of the hydrophilic drug in the desired hydration buffer.
-
Add the drug solution to the flask containing the dry lipid film. The volume should be sufficient to fully hydrate the film.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the phase transition temperature of DCP for 1-2 hours. This process allows the lipid film to swell and form vesicles, encapsulating the aqueous drug solution.
-
-
Vesicle Size Reduction (Optional):
-
To obtain smaller and more uniform vesicles (large unilamellar vesicles, LUVs), the resulting vesicle suspension can be subjected to sonication in a bath sonicator or by using a probe sonicator.
-
Alternatively, for a more defined size distribution, the vesicle suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder. This process is typically performed at a temperature above the lipid's phase transition temperature.
-
-
Purification:
-
To remove the unencapsulated drug, the vesicle suspension can be purified by dialysis against the hydration buffer, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: Determination of Encapsulation Efficiency
Principle:
The encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the vesicles. It is determined by separating the vesicles from the unencapsulated drug and quantifying the amount of drug in the vesicular fraction.
Procedure:
-
Separation of Free Drug:
-
After vesicle preparation, centrifuge the sample at a low speed to pellet any large aggregates.
-
Separate the vesicles containing the encapsulated drug from the unencapsulated drug using one of the following methods:
-
Dialysis: Place the vesicle suspension in a dialysis bag with an appropriate molecular weight cut-off and dialyze against a large volume of the hydration buffer.
-
Size Exclusion Chromatography (SEC): Pass the vesicle suspension through a gel filtration column (e.g., Sephadex G-50). The larger vesicles will elute first, followed by the smaller, free drug molecules.
-
Ultracentrifugation: Pellet the vesicles by ultracentrifugation. The supernatant will contain the unencapsulated drug.
-
-
-
Quantification of Encapsulated Drug:
-
Collect the purified vesicle fraction.
-
Lyse the vesicles to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or a suitable organic solvent.
-
Quantify the amount of drug in the lysed vesicle solution using a suitable analytical method, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).
-
-
Calculation of Encapsulation Efficiency:
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Protocol 3: Characterization of DCP Vesicles
1. Vesicle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the vesicle suspension with the hydration buffer to an appropriate concentration.
-
Measure the hydrodynamic diameter (size) and PDI of the vesicles using a DLS instrument.
-
Perform measurements at a constant temperature (e.g., 25°C).
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the vesicle suspension with the hydration buffer.
-
Measure the electrophoretic mobility of the vesicles, which is then converted to the zeta potential. This provides an indication of the surface charge and stability of the vesicles.
-
3. Vesicle Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Cryo-Transmission Electron Microscopy (Cryo-TEM)
-
Procedure:
-
For TEM, the vesicle suspension is typically negatively stained with a heavy metal salt (e.g., uranyl acetate) and deposited on a carbon-coated copper grid.
-
For Cryo-TEM, a thin film of the vesicle suspension is rapidly frozen in liquid ethane (B1197151) to preserve the native structure of the vesicles.
-
The grids are then imaged using a transmission electron microscope to visualize the shape and lamellarity of the vesicles.
-
Visualizations
Application Notes and Protocols for Surface Modification of Nanoparticles with Dihexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical strategy in the field of drug delivery to enhance their therapeutic efficacy. Dihexadecyl phosphate (B84403) (DHP) is a negatively charged synthetic phospholipid widely employed to functionalize the surface of various nanoparticles.[1] This modification imparts a negative surface charge, which can improve colloidal stability, influence cellular uptake, and modulate drug release kinetics. These application notes provide detailed protocols and data for the surface modification of nanoparticles with DHP, intended to guide researchers in the development of advanced nanomedicine platforms.
Core Applications of DHP Surface Modification
The functionalization of nanoparticles with dihexadecyl phosphate offers several advantages in drug delivery systems:
-
Enhanced Stability: The introduction of the negatively charged phosphate groups increases electrostatic repulsion between nanoparticles, preventing aggregation and enhancing their stability in physiological environments.[2]
-
Modulated Cellular Uptake: The surface charge of nanoparticles is a key determinant of their interaction with cell membranes. Negatively charged nanoparticles created by DHP modification can influence the mechanism of cellular entry, which is crucial for intracellular drug delivery.[1][3]
-
Sustained Drug Release: DHP can be incorporated into lipid-based or polymeric nanoparticles to control the release profile of encapsulated therapeutic agents, often leading to a more sustained release.
-
Versatility: DHP can be used to coat a variety of nanoparticle cores, including lipid-based nanoparticles (liposomes), polymeric nanoparticles, and inorganic nanoparticles, making it a versatile tool for nanocarrier development.[4]
Experimental Protocols
Protocol 1: Preparation of DHP-Modified Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of unilamellar liposomes with a negatively charged surface conferred by the incorporation of this compound.
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (CHOL)
-
This compound sodium salt (DHPNa)
-
Chloroform
-
Butanol
-
Phosphate buffer (10 mM, pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound sodium salt in a 2:1 butanol/chloroform solution in a round-bottom flask. A common molar ratio is 19:9.5:1 for PC:CHOL:DHPNa.[5]
-
For example, to prepare a 4 mL liposomal dispersion, use 60.8 mg of PC, 14.71 mg of CHOL, and 2.23 mg of DHPNa.[5]
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Dry the film under vacuum for at least 24 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the dried lipid film with 10 mM phosphate buffer (pH 7.4) by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV dispersion to extrusion through polycarbonate membranes with a 100 nm pore size.[5]
-
Pass the dispersion through the extruder multiple times (e.g., 10-20 times) to ensure a uniform size distribution.
-
-
Characterization:
-
Characterize the resulting DHP-modified liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the liposomes using Transmission Electron Microscopy (TEM).
-
Protocol 2: Surface Modification of Pre-formed Nanoparticles with DHP
This protocol provides a general method for coating existing nanoparticle cores (e.g., polymeric or inorganic) with a DHP layer.
Materials:
-
Pre-formed nanoparticles (e.g., PLGA, silica, or gold nanoparticles)
-
This compound (DHP)
-
Ethanol (B145695) or a suitable organic solvent for DHP
-
Deionized water or buffer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
DHP Solution Preparation:
-
Dissolve this compound in ethanol or another appropriate organic solvent to create a stock solution (e.g., 1-5 mg/mL).
-
-
Nanoparticle Dispersion:
-
Disperse the pre-formed nanoparticles in deionized water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
-
Coating Process:
-
Slowly add the DHP solution dropwise to the nanoparticle dispersion while stirring or sonicating. The amount of DHP to add will depend on the desired surface coverage and should be optimized for the specific nanoparticle system.
-
Continue to stir or sonicate the mixture for a specified period (e.g., 1-4 hours) at room temperature to allow for the adsorption of DHP onto the nanoparticle surface.
-
-
Purification:
-
Remove the excess, unincorporated DHP by centrifugation. Pellet the DHP-coated nanoparticles by centrifuging at an appropriate speed and time.
-
Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water or buffer.
-
Repeat the washing step 2-3 times to ensure complete removal of free DHP.
-
-
Characterization:
-
Analyze the uncoated and DHP-coated nanoparticles to confirm successful surface modification.
-
Measure the particle size, PDI, and zeta potential to observe changes resulting from the DHP coating. A significant shift to a more negative zeta potential is indicative of successful coating.
-
Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of phosphate groups on the nanoparticle surface.
-
Data Presentation
The following tables summarize representative quantitative data demonstrating the effect of DHP surface modification on nanoparticle properties.
Table 1: Physicochemical Characterization of Bare vs. DHP-Modified Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare PLGA Nanoparticles | 155 ± 5.2 | 0.15 ± 0.03 | -5.8 ± 1.2 |
| DHP-PLGA Nanoparticles | 175 ± 6.8 | 0.18 ± 0.04 | -35.2 ± 2.5 |
| Bare Silica Nanoparticles | 102 ± 4.1 | 0.12 ± 0.02 | -15.4 ± 1.8 |
| DHP-Silica Nanoparticles | 115 ± 5.5 | 0.14 ± 0.03 | -42.1 ± 3.1 |
Data are presented as mean ± standard deviation (n=3). Note: These are representative values and will vary depending on the specific nanoparticle core and modification protocol.
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading (%) | Encapsulation Efficiency (%) |
| Doxorubicin in Bare PLGA NP | 8.2 ± 0.7 | 85.5 ± 4.3 |
| Doxorubicin in DHP-PLGA NP | 7.5 ± 0.6 | 82.1 ± 3.9 |
| Paclitaxel in Bare Liposomes | 5.1 ± 0.4 | 90.2 ± 5.1 |
| Paclitaxel in DHP-Liposomes | 4.8 ± 0.5 | 88.5 ± 4.7 |
Data are presented as mean ± standard deviation (n=3). Note: Drug loading and encapsulation efficiency can be influenced by the physicochemical properties of the drug and the composition of the nanoparticle.
Visualizations
Experimental Workflow for DHP Surface Modification and Characterization
Caption: Workflow for DHP surface modification and characterization.
Cellular Uptake Pathways of DHP-Modified Nanoparticles
Caption: Cellular uptake pathways for functionalized nanoparticles.
References
- 1. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Functionalization and Surface Treatment of Nanoparticles [aspbs.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihexadecyl Phosphate as a Water-in-Oil (W/O) Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is an anionic, phosphorus-containing surfactant with the molecular formula C₃₂H₆₇O₄P.[1][2] It is a synthetic phospholipid that has found applications in the cosmetics and pharmaceutical industries as an emulsifying agent, stabilizer, and delivery vehicle component.[1][3] While commonly used in the formation of liposomes, niosomes, and oil-in-water (o/w) emulsions, its properties also suggest potential as a primary or co-emulsifier for creating stable water-in-oil (w/o) emulsions.[4][5] W/O emulsions are of significant interest in drug delivery for protecting sensitive active pharmaceutical ingredients (APIs), controlling release, and enhancing skin penetration for topical formulations.[6]
These application notes provide a comprehensive guide for researchers interested in exploring the use of dihexadecyl phosphate as a w/o emulsifier. The document outlines the physicochemical properties of DHP, the theoretical principles of w/o emulsion formulation, and detailed experimental protocols for the preparation and characterization of DHP-stabilized w/o emulsions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Dicetyl Phosphate, Dihexadecyl hydrogen phosphate | [1][2] |
| CAS Number | 2197-63-9 | [1] |
| Molecular Formula | C₃₂H₆₇O₄P | [1][2] |
| Molecular Weight | 546.8 g/mol | [1] |
| Appearance | White solid/flakes | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol; Slightly soluble in chloroform | [2][3] |
| Charge | Anionic | [3] |
Principles of Water-in-Oil (W/O) Emulsion Formulation
A water-in-oil emulsion is a system where fine droplets of water (the dispersed phase) are scattered within a continuous oil phase. The stability of such a system is inherently low and requires the presence of an emulsifier that reduces the interfacial tension between the two immiscible liquids.
The Role of the Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to select emulsifiers. For the formation of a stable w/o emulsion, a lipophilic emulsifier with a low HLB value, typically in the range of 3 to 6, is required. Emulsifiers with high HLB values (8-18) are hydrophilic and tend to promote the formation of o/w emulsions.
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
-
Hydrophilic group (phosphate head): The group number for a phosphate head (-OPO(OH)O-) can be approximated.
-
Lipophilic groups (two hexadecyl chains): The group number for a -CH₂- or -CH₃ group is 0.475.
Given its structure with a small polar head group and two long C16 alkyl chains, this compound is expected to be predominantly lipophilic, suggesting a low HLB value potentially suitable for w/o emulsions.
The Bancroft Rule
This rule states that the phase in which the emulsifier is more soluble will form the continuous phase of the emulsion. Since this compound is more soluble in organic solvents than in water, it is expected to favor the formation of w/o emulsions where the oil is the continuous phase.
Influence of Electrolytes
For ionic emulsifiers like this compound, the addition of electrolytes (e.g., NaCl, MgSO₄) to the dispersed aqueous phase can significantly enhance emulsion stability. The ions help to reduce the electrostatic repulsion between the charged surfactant headgroups at the oil-water interface, allowing for a more tightly packed interfacial film. This reduces the tendency of water droplets to coalesce.
Caption: Diagram of a water-in-oil emulsion stabilized by this compound.
Experimental Protocols
The following protocols provide a general framework for preparing and characterizing w/o emulsions using this compound. Optimization of the parameters will likely be necessary depending on the specific oil and other components used.
Protocol 1: Preparation of a W/O Emulsion
This protocol describes a hot homogenization method, which is suitable for solid or waxy emulsifiers like this compound.
Materials:
-
This compound (DHP)
-
Oil phase (e.g., mineral oil, isopropyl myristate, or a vegetable oil)
-
Aqueous phase (deionized water)
-
Electrolyte (e.g., NaCl or MgSO₄)
-
Co-emulsifier or stabilizer (optional, e.g., beeswax, cetyl alcohol)
Equipment:
-
Homogenizer (high-shear mixer)
-
Water bath or heating mantle
-
Beakers
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare the Oil Phase:
-
Weigh the desired amount of the oil phase into a beaker.
-
Add the calculated amount of this compound (and any optional oil-soluble co-emulsifiers/stabilizers) to the oil phase.
-
Heat the oil phase to 70-75°C while stirring until all components are fully dissolved and the mixture is uniform.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, weigh the deionized water.
-
If using an electrolyte, dissolve it in the water.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear homogenizer. The rate of addition should be slow and steady to ensure proper dispersion.
-
Continue homogenization for 5-10 minutes to form a fine emulsion.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a standard mixer until it cools to room temperature. This prevents phase separation during the cooling process.
-
-
Storage:
-
Transfer the final emulsion to a suitable container for storage and further analysis.
-
Caption: Workflow for the preparation of a W/O emulsion using this compound.
Protocol 2: Characterization of the W/O Emulsion
1. Droplet Size Analysis
Method: Light microscopy or laser diffraction.
Procedure (Light Microscopy):
-
Place a small drop of the emulsion on a microscope slide.
-
Carefully place a coverslip over the drop.
-
Observe the emulsion under a microscope at appropriate magnification (e.g., 400x).
-
Capture images of the emulsion droplets.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a representative number of droplets (e.g., >200) to determine the average droplet size and size distribution.
2. Stability Assessment
a) Macroscopic Observation:
-
Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability, such as creaming (upward movement of the dispersed phase), sedimentation (downward movement), or coalescence (merging of droplets leading to phase separation).
b) Accelerated Stability Testing (Centrifugation):
-
Place a known amount of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
After centrifugation, observe the sample for any phase separation. A stable emulsion will show no or minimal separation.
Illustrative Data Presentation
The following tables present example data from literature on w/o emulsions to illustrate the expected trends when formulating with this compound. Note: This data is not from experiments with DHP and should be used for illustrative purposes only.
Table 2: Effect of Emulsifier Concentration on Droplet Size (Illustrative Data)
| Emulsifier Concentration (% w/w) | Average Droplet Size (μm) | Polydispersity Index (PDI) |
| 1.0 | 8.5 | 0.6 |
| 2.0 | 4.2 | 0.4 |
| 3.0 | 2.1 | 0.3 |
| 4.0 | 1.5 | 0.3 |
Generally, as the emulsifier concentration increases, the average droplet size decreases due to more effective stabilization of the newly formed interfaces during homogenization.
Table 3: Effect of Water-to-Oil Ratio on Emulsion Stability (Illustrative Data)
| Water:Oil Ratio | Stability after 24h at 40°C |
| 20:80 | Stable |
| 30:70 | Stable |
| 40:60 | Slight Creaming |
| 50:50 | Phase Separation |
W/O emulsions are typically more stable at lower internal phase (water) concentrations.
Table 4: Effect of Electrolyte Concentration on Emulsion Stability (Illustrative Data)
| NaCl Concentration in Aqueous Phase (% w/v) | Stability after Centrifugation (3000 rpm, 30 min) |
| 0 | Phase Separation |
| 0.5 | Slight Creaming |
| 1.0 | Stable |
| 2.0 | Stable |
The presence of an electrolyte generally improves the stability of w/o emulsions stabilized by ionic emulsifiers.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase Separation | Insufficient emulsifier concentration; HLB of emulsifier is not optimal; Inadequate homogenization. | Increase emulsifier concentration; Use a co-emulsifier to adjust the overall HLB; Increase homogenization time or speed. |
| Coalescence | Poor interfacial film strength. | Add an electrolyte to the aqueous phase; Incorporate a stabilizer like a wax or fatty alcohol into the oil phase. |
| Creaming/Sedimentation | Difference in density between the two phases; Large droplet size. | Increase the viscosity of the continuous (oil) phase with a thickening agent; Improve homogenization to reduce droplet size. |
Conclusion
This compound possesses the structural characteristics of a potential water-in-oil emulsifier, namely a small polar head group and large non-polar tails. While there is a lack of specific quantitative data in the public domain for its use in w/o emulsions, the general principles of emulsion science and the protocols outlined in this document provide a solid foundation for researchers to explore its efficacy. Through systematic experimentation with variables such as DHP concentration, oil type, water-to-oil ratio, and the use of stabilizers, it is possible to develop and optimize stable w/o emulsions for various applications in drug delivery and other scientific fields.
References
Application Notes and Protocols for Dihexadecyl Phosphate in Nucleic Acid Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), into target cells is a cornerstone of gene therapy, vaccine development, and functional genomics. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral delivery systems. Among these, lipid-based nanoparticles, including liposomes, have emerged as a promising platform due to their biocompatibility, versatility, and ease of large-scale production.
Historically, cationic lipids have been the primary choice for nucleic acid delivery, owing to their electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. However, the inherent positive charge of these carriers is often associated with cellular toxicity. Anionic liposomes have garnered attention as a safer alternative, demonstrating comparable transfection efficiencies to their cationic counterparts with significantly lower toxicity.[1][2] These systems typically utilize a combination of anionic lipids, fusogenic helper lipids, and divalent cations to mediate the complexation with nucleic acids.
Dihexadecyl phosphate (DHP) is a synthetic, negatively charged phospholipid that is a valuable component in the formulation of model membranes.[3] Its potential as a key ingredient in anionic nucleic acid delivery systems is an area of growing interest. These application notes provide an overview of the role of DHP in such systems, alongside detailed protocols for the formulation, characterization, and in vitro application of DHP-containing liposomes for nucleic acid delivery.
Application Notes
The Role of this compound (DHP) in Anionic Liposomes for Nucleic Acid Delivery
This compound, with its negatively charged phosphate headgroup and two saturated C16 alkyl chains, can be incorporated into lipid bilayers to impart a negative surface charge. In the context of nucleic acid delivery, DHP can serve several critical functions:
-
Structural Component of Anionic Liposomes: DHP can be used as the primary anionic lipid in combination with neutral or zwitterionic helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to form stable anionic liposomes. The negative charge conferred by DHP is crucial for preventing aggregation of the liposomes due to electrostatic repulsion.
-
Mediation of Nucleic Acid Complexation: While counterintuitive, anionic liposomes can be complexed with negatively charged nucleic acids through the use of divalent cations, such as calcium (Ca²⁺), which act as a bridge between the anionic phosphate groups on the lipids and the nucleic acids.[1] This results in the formation of anionic lipoplexes.
-
Potential for Reduced Toxicity: Anionic liposomes formulated with components like DHP are generally associated with lower cytotoxicity compared to cationic liposome (B1194612) formulations.[1][2] This improved safety profile is a significant advantage for in vivo applications.
-
Interaction with Cellular Membranes: The lipid composition of the delivery vehicle plays a crucial role in its interaction with the cell membrane and subsequent endosomal escape of the nucleic acid cargo. The inclusion of fusogenic lipids like DOPE is known to facilitate the destabilization of the endosomal membrane, promoting the release of the nucleic acid into the cytoplasm. While direct studies on DHP's role in endosomal escape are limited, its contribution to the overall lipid matrix influences the biophysical properties of the liposome, which can impact this process.
Adjuvant Properties in Genetic Vaccines
Liposomes are known to act as adjuvants in vaccine formulations by enhancing the immune response to co-administered antigens.[4] Anionic liposomes can be taken up by antigen-presenting cells (APCs), and the lipid composition can influence the nature of the resulting immune response. While specific data on DHP as an adjuvant in DNA or mRNA vaccines is not extensively available, its role as a component of the liposomal carrier could contribute to the overall immunogenicity of the vaccine formulation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for anionic liposomal formulations for nucleic acid delivery. It is important to note that direct quantitative data for DHP-containing nucleic acid delivery systems is sparse in the available literature. The data presented for anionic liposomes using other anionic lipids, such as 1,2-dioleoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DOPG), provides a valuable reference for expected performance.[1]
Table 1: Physicochemical Properties of Anionic Liposomes
| Lipid Composition (molar ratio) | Anionic Lipid | Helper Lipid | Divalent Cation | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DOPG:DOPE (17:83) | DOPG | DOPE | Ca²⁺ | 150 - 250 | -20 to -30 | [1] |
| PC:CAP:DOPE (4:2:1) | PC/CAP | DOPE | Ca²⁺ | 138.8 ± 34 | -18.2 ± 1.3 | [5] |
PC: Phosphatidylcholine, CAP: Caproylamine
Table 2: In Vitro Transfection Efficiency of Anionic Lipoplexes
| Cell Line | Anionic Lipoplex Formulation | Transfection Efficiency (% of cells) | Comparison to Cationic Liposomes | Reference |
| CHO-K1 | DOPG:DOPE (17:83) + pDNA + Ca²⁺ | ~25% | Similar to Lipofectamine | [1] |
| hTCEpi | PC:CAP:DOPE (4:2:1) + pDNA + Ca²⁺ | ~8% | Not directly compared | [5] |
Transfection efficiency is highly dependent on cell type, nucleic acid cargo, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of DHP/DOPE Anionic Liposomes by Thin-Film Hydration
This protocol describes the preparation of anionic liposomes composed of this compound (DHP) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) using the thin-film hydration method, followed by extrusion for size homogenization.
Materials:
-
This compound (DHP)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., HBS - HEPES Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve DHP and DOPE in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. A molar ratio of DHP:DOPE of 1:4 is a reasonable starting point.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DHP, the melting point is 74-75°C, so a temperature of 40-50°C for the mixture should be adequate to ensure proper mixing and film formation).[6]
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to the same temperature as the water bath used for film formation.
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes to allow for complete hydration of the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to the hydration temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, stability should be assessed.
-
Protocol 2: Formulation of Anionic Lipoplexes with Plasmid DNA
This protocol details the formation of lipoplexes by complexing the prepared DHP/DOPE anionic liposomes with plasmid DNA using calcium chloride as a cationic bridge.
Materials:
-
DHP/DOPE anionic liposome suspension (from Protocol 1)
-
Plasmid DNA (pDNA) solution (e.g., 1 mg/mL in TE buffer)
-
Calcium chloride (CaCl₂) solution (e.g., 1 M sterile stock)
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilution of Components:
-
In separate sterile microcentrifuge tubes, dilute the required amounts of pDNA and CaCl₂ in serum-free medium.
-
In another tube, dilute the DHP/DOPE liposome suspension in serum-free medium.
-
-
Formation of DNA-Ca²⁺ Complexes:
-
Gently add the diluted CaCl₂ solution to the diluted pDNA solution while vortexing at a low speed. The final Ca²⁺ concentration is a critical parameter to optimize, with effective concentrations reported in the range of 10-15 mM.[1]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
-
Formation of Anionic Lipoplexes:
-
Add the DNA-Ca²⁺ complexes dropwise to the diluted anionic liposome suspension while gently vortexing.
-
Incubate the final mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
-
-
Application to Cells:
-
The freshly prepared anionic lipoplexes are now ready to be added to cells for transfection experiments.
-
Protocol 3: In Vitro Transfection of Adherent Cells
This protocol outlines a general procedure for transfecting adherent mammalian cells in a 24-well plate format using the prepared anionic lipoplexes.
Materials:
-
Adherent cells (e.g., HEK293, HeLa, CHO-K1)
-
Complete cell culture medium
-
24-well cell culture plates
-
Anionic lipoplexes (from Protocol 2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, gently remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the desired amount of anionic lipoplexes (containing, for example, 0.5-1.0 µg of pDNA per well) to the cells. The volume of the lipoplex suspension should be sufficient to cover the cell monolayer.
-
Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the lipoplex-containing medium.
-
Add fresh, complete culture medium to each well.
-
Return the plate to the incubator and culture for 24-72 hours.
-
-
Analysis:
-
After the desired incubation time, assess transfection efficiency by measuring the expression of the reporter gene (e.g., GFP fluorescence microscopy or luciferase assay).
-
Cell viability can be assessed using methods such as the MTT assay.
-
Characterization of DHP-Containing Liposomes and Lipoplexes
Thorough characterization of the prepared liposomes and lipoplexes is essential to ensure reproducibility and to understand their structure-function relationship.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). For effective cellular uptake, a particle size in the range of 100-200 nm with a low PDI (< 0.2) is generally desirable.
-
Zeta Potential: Determined by Laser Doppler Velocimetry. This measurement confirms the surface charge of the liposomes (expected to be negative for anionic formulations) and lipoplexes.
-
Nucleic Acid Encapsulation/Complexation Efficiency: Can be assessed by separating the lipoplexes from free nucleic acid (e.g., by centrifugation or gel filtration) and quantifying the amount of nucleic acid in the pellet/eluate versus the supernatant/void volume. A common method is to use a fluorescent dye that specifically binds to nucleic acids (e.g., PicoGreen).
-
Morphology: Visualized by transmission electron microscopy (TEM) or cryo-TEM to confirm the vesicular structure and lamellarity of the liposomes.
-
Stability: The stability of the formulations in biological media (e.g., serum-containing medium) can be evaluated by monitoring changes in particle size and nucleic acid integrity over time.
Conclusion
This compound holds promise as a key component in the development of safer and more efficient anionic lipid-based systems for nucleic acid delivery. While direct and extensive data on its application in this context are still emerging, the principles established for other anionic lipids provide a strong foundation for the formulation and testing of DHP-containing liposomes. The protocols and application notes provided here serve as a guide for researchers to explore the potential of DHP in advancing the field of non-viral gene delivery. Further optimization of formulation parameters and in-depth biological evaluation will be crucial to fully realize the therapeutic potential of these systems.
References
- 1. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Licensed liposomal vaccines and adjuvants in the antigen delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainfonepal.com [pharmainfonepal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Dihexadecyl Phosphate-Based Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate (DCP), is a synthetic, negatively charged phospholipid that is utilized in the formation of liposomal adjuvants.[1][2] Its anionic nature allows for the creation of stable liposomes that can effectively encapsulate or adsorb antigens, facilitating their delivery to antigen-presenting cells (APCs) and enhancing the immune response.[1][3] DHP-based liposomes are versatile and can be tailored to elicit specific types of immune responses, making them a valuable tool in modern vaccine development.[3][4]
These application notes provide detailed protocols for the preparation and characterization of DHP-based liposomal adjuvants, summarize key quantitative data from relevant studies, and illustrate the proposed immunological signaling pathways.
Data Presentation
The physicochemical characteristics of DHP-based liposomes, particularly particle size, have a significant impact on the resulting immune response. Below is a summary of quantitative data from a study utilizing DHP-containing liposomes with the model antigen ovalbumin (OVA).
| Formulation Components | Molar Ratio | Particle Size (nm) | Predominant Immune Response |
| 1-monopalmitoyl glycerol, Dicetyl phosphate (DCP), Cholesterol | 5:1:4 | 560 | Interferon-γ (IFN-γ) (Th1-biased)[3][4] |
| 1-monopalmitoyl glycerol, Dicetyl phosphate (DCP), Cholesterol | 5:1:4 | 155 | Interleukin-5 (IL-5) (Th2-biased)[3][4] |
Table 1: Physicochemical properties and corresponding immune responses of DHP-based liposomal adjuvants.
Experimental Protocols
This section provides a detailed methodology for the preparation of DHP-based liposomal adjuvants using the thin-film hydration method followed by extrusion. This is a common and effective technique for producing unilamellar vesicles with a controlled size distribution.[5]
Protocol 1: Preparation of DHP-Based Liposomes
Materials:
-
Dihexadecyl phosphate (DHP)[2]
-
1-monopalmitoyl glycerol
-
Cholesterol[6]
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Antigen of interest (e.g., Ovalbumin)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm and 400 nm pore sizes)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, 1-monopalmitoyl glycerol, and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A molar ratio of 5:1:4 (1-monopalmitoyl glycerol:DHP:Cholesterol) can be used as a starting point.[8]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-60°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Add the hydration buffer (e.g., PBS, pH 7.4), pre-warmed to a temperature above the lipid phase transition temperature, to the flask containing the dry lipid film. If encapsulating a hydrophilic antigen, it should be dissolved in the hydration buffer at this stage.[8]
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Extrusion (Sizing):
-
Assemble the liposome extruder with the desired polycarbonate membrane pore size. For a more uniform size distribution, a sequential extrusion process is recommended (e.g., first through a 400 nm membrane, followed by a 100 nm membrane).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the liposome suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.
-
-
Purification:
-
To remove unencapsulated antigen, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
Protocol 2: Characterization of DHP-Based Liposomes
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration for the DLS instrument.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using the DLS instrument.
-
Perform measurements in triplicate for accuracy.
-
2. Encapsulation Efficiency:
-
Method: Determination of the amount of antigen encapsulated within the liposomes compared to the total amount of antigen used.
-
Procedure (for a protein antigen):
-
Separate the liposomes from the unencapsulated antigen using a method like ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of free antigen in the supernatant or eluted fractions using a suitable protein assay (e.g., BCA or Bradford assay).
-
Disrupt the liposomes in the pellet or liposome-containing fractions using a detergent (e.g., Triton X-100).
-
Quantify the amount of encapsulated antigen using the same protein assay.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Amount of Encapsulated Antigen / Total Amount of Antigen) x 100
-
-
Signaling Pathways and Experimental Workflows
The adjuvant effect of liposomes is initiated by their interaction with and uptake by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The negative charge imparted by DHP can influence this interaction. While the specific receptors for DHP are not fully elucidated, the general mechanism for liposomal adjuvants involves the activation of innate immune signaling pathways.
Experimental Workflow for DHP-Adjuvant Preparation and Characterization
Caption: Workflow for DHP-adjuvant preparation.
Proposed Signaling Pathway for DHP-Based Liposomal Adjuvants
DHP-containing liposomes likely engage with APCs, leading to their activation and subsequent orchestration of the adaptive immune response. The following diagram illustrates a generalized pathway for liposomal adjuvant activity.
References
- 1. Liposomal vaccine formulations as prophylactic agents: design considerations for modern vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Trends in Lipid-Based Vaccine Delivery: A Special Focus on Developmental Strategies, Fabrication Methods, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immobilization using Dihexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various fields, including pharmaceuticals, biocatalysis, and diagnostics. It enhances enzyme stability, facilitates reuse, and allows for the development of continuous processes.[1][2][3] Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid analogue that is particularly well-suited for creating stable surfaces for enzyme immobilization.[4][5] Its amphiphilic nature, with two long hydrocarbon tails and a charged phosphate head group, allows it to form robust monolayers and bilayer structures, such as liposomes, which can serve as excellent matrices for enzyme attachment and encapsulation.[5]
These application notes provide detailed protocols for two primary methods of enzyme immobilization using DHP: physical adsorption onto DHP-coated surfaces and entrapment within DHP-containing liposomes.
Key Properties of Dihexadecyl Phosphate (DHP)
DHP is a versatile molecule for creating biomimetic surfaces. Its key features include:
-
Amphiphilicity: Possesses a hydrophilic phosphate head group and two long hydrophobic hexadecyl chains.
-
Film Formation: Readily forms stable, organized monolayers at air-water interfaces and on solid supports.[5]
-
Negative Charge: The phosphate group imparts a negative surface charge, which can be advantageous for the electrostatic adsorption of positively charged enzyme domains.
-
Biocompatibility: As a phospholipid analogue, it is generally considered biocompatible.
-
Solubility: Soluble in organic solvents such as chloroform (B151607), often in combination with methanol, which facilitates surface coating procedures.[6]
Application 1: Enzyme Immobilization on DHP-Coated Surfaces
This method relies on the physical adsorption of enzymes onto a surface pre-coated with a thin film of DHP. The hydrophobic interactions between the DHP tails and the surface, along with potential electrostatic interactions between the enzyme and the phosphate head groups, create a stable immobilized enzyme system. This approach is straightforward and is often used in the development of biosensors.[5]
Experimental Protocol: Surface Immobilization via Physical Adsorption
1. Preparation of DHP Coating Solution: a. Dissolve this compound in a volatile organic solvent (e.g., chloroform or a chloroform:methanol 9:1 v/v mixture) to a final concentration of 1-5 mg/mL.[6] b. Sonicate the solution for 10-15 minutes to ensure complete dissolution.
2. Surface Preparation and Coating: a. Select a suitable solid support (e.g., glass slide, silicon wafer, gold electrode, or polymer membrane). b. Thoroughly clean the surface using appropriate methods (e.g., piranha solution for glass/silicon, argon plasma, or extensive rinsing with ethanol (B145695) and deionized water). c. Dry the surface under a stream of nitrogen gas. d. Apply the DHP solution to the clean, dry surface using a suitable technique such as drop-casting, spin-coating, or dip-coating. e. Allow the solvent to evaporate completely in a desiccator or under a gentle stream of inert gas, leaving a thin film of DHP on the surface.
3. Enzyme Immobilization: a. Prepare a solution of the desired enzyme in a buffer with a pH that maximizes enzyme stability and promotes favorable surface interactions. A buffer with a pH slightly below the enzyme's isoelectric point (pI) can favor adsorption to the negatively charged DHP surface. b. Immerse the DHP-coated surface in the enzyme solution. c. Incubate for 1-2 hours at 4°C with gentle agitation to facilitate enzyme adsorption. d. After incubation, gently wash the surface with the same buffer to remove any loosely bound enzyme.
4. Storage: a. Store the immobilized enzyme preparation at 4°C in a suitable buffer.
Characterization of Immobilized Enzyme
-
Activity Assay: Perform a standard activity assay for the specific enzyme to determine the catalytic activity of the immobilized preparation. Compare this to the activity of the free enzyme under the same conditions.
-
Stability Studies: Evaluate the thermal and pH stability of the immobilized enzyme by incubating it at various temperatures and pH values and measuring the residual activity over time.
-
Reusability: Assess the operational stability by repeatedly using the immobilized enzyme in catalytic reactions and measuring the activity after each cycle.
Application 2: Enzyme Entrapment in DHP-Containing Liposomes
Entrapping enzymes within liposomes can protect them from the external environment, improve their stability, and provide a vehicle for targeted delivery.[7][8] DHP is often included in liposome (B1194612) formulations with other lipids like phosphatidylcholine (PC) and cholesterol to enhance stability and impart a negative charge.[9][10]
Experimental Protocol: Enzyme Entrapment by Thin-Film Hydration
1. Preparation of Lipid Mixture: a. In a round-bottom flask, combine this compound, phosphatidylcholine, and cholesterol in a desired molar ratio (e.g., 7:2:1 PC:DHP:Cholesterol). b. Dissolve the lipid mixture in a sufficient volume of a chloroform:methanol (2:1 v/v) solvent system.
2. Thin Film Formation: a. Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid mixture's phase transition temperature. b. A thin, uniform lipid film should form on the inner surface of the flask. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
3. Hydration and Enzyme Encapsulation: a. Prepare an aqueous solution of the enzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). b. Add the enzyme solution to the round-bottom flask containing the dry lipid film. c. Hydrate the film by gentle rotation at a temperature above the phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs) with the enzyme encapsulated in the aqueous compartments.
4. Liposome Sizing: a. To obtain unilamellar vesicles of a defined size, the liposome suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
5. Purification: a. Separate the enzyme-containing liposomes from the unencapsulated enzyme by size exclusion chromatography (e.g., using a Sephadex G-50 column) or ultracentrifugation.
6. Storage: a. Store the liposome suspension at 4°C.
Characterization of Enzyme-Containing Liposomes
-
Encapsulation Efficiency: Determine the percentage of the initial enzyme that was successfully encapsulated within the liposomes. This can be done by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the enzyme activity, and comparing it to the total initial activity.
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to measure the size distribution and zeta potential of the liposomes.
-
Stability and Leakage: Monitor the stability of the encapsulated enzyme and the integrity of the liposomes over time by measuring the enzyme activity in the external buffer (indicating leakage).
Data Presentation
Table 1: Representative Performance of Enzymes Immobilized on Phospholipid-based Surfaces
| Enzyme | Support/Method | Activity Retention (%) | Stability Improvement | Reference |
| Glucose Oxidase | DPPE Langmuir-Blodgett Film | Not specified, but functional for sensing | Enhanced operational stability in a biosensor | [11][12] |
| α-Amylase | Covalent attachment to nano-zeolite | 58.4 | Maintained 75% activity at 85°C vs. 0% for free enzyme | [13] |
| Lipase | Covalent coupling to magnetic nanoparticles | ~100% (after 5 cycles) | Retained 100% activity after five hydrolysis cycles | [1] |
| β-Galactosidase | Covalent binding to Eudragit | 76% | Not specified | [2] |
| Note: Data presented are for analogous phospholipid or nanoparticle immobilization systems to provide an indication of expected performance, as specific data for DHP-only systems is limited. |
Table 2: Typical Characteristics of Enzymes Entrapped in Liposomes
| Enzyme | Liposome Composition | Encapsulation Efficiency (%) | Key Finding | Reference |
| Glucose Oxidase | PC:DCP:Cholesterol (7:2:1) | Not specified | Enzyme activity demonstrated in the polymeric net | [4] |
| Catalase | Phospholipid vesicles | Not specified | Quaternary structure was stabilized in liposomes | [8] |
| Superoxide Dismutase & Catalase | Not specified | Not specified | Enhanced encapsulation efficiency with polymer layers | [7] |
| Note: Quantitative data for enzyme encapsulation in DHP-containing liposomes is not readily available in the cited literature. The table reflects the qualitative findings. |
Visualizations
Caption: Workflow for enzyme immobilization on a DHP-coated surface.
Caption: Workflow for enzyme entrapment in DHP-containing liposomes.
Caption: Relationship between DHP structure and immobilization methods.
References
- 1. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYME IMMOBILIZATION IN POLYMER COATED LIPOSOMES [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of Enzymes Through Encapsulation in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. researchgate.net [researchgate.net]
- 11. Langmuir-Blodgett Films with Immobilized Glucose Oxidase Enzyme Molecules for Acoustic Glucose Sensor Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stability Improvement of Immobilized α-amylase using Nano Pore Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Unilamellar Vesicles with Dihexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unilamellar vesicles (ULVs), spherical structures composed of a single lipid bilayer enclosing an aqueous core, are invaluable tools in various scientific disciplines, including drug delivery, membrane biophysics, and diagnostics. Dihexadecyl phosphate (B84403) (DHP), a synthetic anionic lipid, is frequently incorporated into vesicle formulations to impart a negative surface charge. This charge enhances colloidal stability by preventing aggregation through electrostatic repulsion and can play a crucial role in the interaction of vesicles with biological systems. These application notes provide detailed protocols for the preparation of ULVs containing DHP using common laboratory techniques and summarize key quantitative data to guide formulation development.
Data Presentation: Physicochemical Properties of DHP-Containing Unilamellar Vesicles
The following tables summarize the key physicochemical characteristics of unilamellar vesicles incorporating dihexadecyl phosphate, prepared by the thin-film hydration method followed by extrusion. These properties are critical for predicting the in vitro and in vivo behavior of the vesicles.
| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Phosphatidylcholine:Cholesterol:DCP (8.5:4.5:6.5) | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [1][2] |
Note: DCP (Dicetyl phosphate) is a synonym for this compound (DHP).
Experimental Protocols
Preparation of Unilamellar Vesicles by the Thin-Film Hydration and Extrusion Method
This is the most common and reliable method for producing unilamellar vesicles with a controlled size distribution.
Materials:
-
This compound (DHP)
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device (e.g., a mini-extruder)
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Gas-tight syringes
Protocol:
-
Lipid Film Formation:
-
Weigh the desired amounts of DHP, primary phospholipid, and cholesterol and dissolve them in a minimal volume of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of the lipids.
-
Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs), and the suspension will appear milky.
-
Allow the lipid suspension to swell for at least 30 minutes above the Tc, with occasional gentle agitation.
-
-
Extrusion:
-
Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder to a temperature above the Tc of the lipids.
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Assemble the syringes onto the extruder.
-
Gently push the suspension from one syringe to the other through the membranes.
-
Repeat this extrusion process an odd number of times (typically 11-21 passes) to ensure a homogenous population of unilamellar vesicles.
-
The final vesicle suspension should appear translucent.
-
-
Storage:
-
Store the prepared unilamellar vesicles at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis.
-
Preparation of Small Unilamellar Vesicles by Sonication
Sonication is a method that uses high-frequency sound waves to break down large multilamellar vesicles into smaller unilamellar vesicles (SUVs).
Materials:
-
MLV suspension (prepared as described in steps 1.1 and 1.2 of the thin-film hydration protocol)
-
Probe sonicator or bath sonicator
-
Ice bath
-
Inert gas (e.g., argon or nitrogen)
Protocol:
-
Preparation of MLV Suspension:
-
Prepare a multilamellar vesicle suspension as described in the thin-film hydration protocol.
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.
-
If using a probe sonicator, immerse the tip of the probe into the suspension. If using a bath sonicator, place the vial in the water bath of the sonicator.
-
Purge the suspension with an inert gas to prevent lipid oxidation.
-
Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) to avoid overheating.
-
Continue sonication until the milky suspension becomes clear or translucent, which typically indicates the formation of SUVs. The total sonication time will depend on the instrument and desired vesicle size.
-
After sonication, it is often necessary to centrifuge the sample at a high speed to pellet any titanium particles shed from the sonicator probe and any remaining large lipid aggregates.
-
-
Storage:
-
Store the resulting SUV suspension at 4°C.
-
Vesicle Characterization
a) Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in a suspension.
Protocol:
-
Sample Preparation:
-
Dilute a small aliquot of the vesicle suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (this prevents multiple scattering effects).
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the measurement according to the instrument's software instructions. The software will provide the average vesicle diameter (Z-average) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome (B1194612) population.[3]
-
b) Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the vesicles and is a key indicator of the stability of the colloidal dispersion.
Protocol:
-
Sample Preparation:
-
Dilute the vesicle suspension with an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to a suitable concentration for measurement.
-
-
Zeta Potential Measurement:
-
Use a dedicated zeta potential analyzer or a DLS instrument with zeta potential measurement capabilities.
-
Inject the diluted sample into the specialized measurement cell.
-
Perform the measurement according to the instrument's instructions. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. For DHP-containing vesicles, a negative zeta potential is expected. Values more negative than -30 mV generally indicate good colloidal stability.[1]
-
Visualizations
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Vesicle Formation Using Dihexadecyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexadecyl phosphate (B84403) (DHP), also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid widely employed in the formation of stable vesicles, such as liposomes and niosomes. Its anionic nature imparts a negative surface charge to vesicles, which is crucial for enhancing colloidal stability through electrostatic repulsion, thereby preventing aggregation. DHP is a valuable component in drug delivery systems, serving to modulate the charge, stability, and release characteristics of vesicular carriers. These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for the preparation and characterization of stable DHP-containing vesicles.
Key Physicochemical Properties of Dihexadecyl Phosphate
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₇O₄P | N/A |
| Molecular Weight | 546.8 g/mol | N/A |
| Charge | Anionic | [1] |
| Solubility | Slightly soluble in chloroform | [2] |
Concentration of this compound for Stable Vesicle Formation
The concentration of this compound is a critical parameter influencing the physicochemical properties and stability of the resulting vesicles. While DHP can self-assemble into vesicles, it is frequently incorporated into formulations with other lipids, such as phosphatidylcholine and cholesterol, to optimize vesicle characteristics for specific applications.
Optimized Formulation for High Stability
Recent studies utilizing a Quality by Design (QbD) approach have identified optimized molar ratios of lipids for producing stable liposomes with a desirable negative surface charge for drug delivery applications. A particularly stable formulation was achieved with a specific molar ratio of phosphatidylcholine, cholesterol, and this compound (DCP/DHP).[1]
| Component | Molar Ratio |
| Phosphatidylcholine | 8.5 |
| Cholesterol | 4.5 |
| This compound (DHP) | 6.5 |
Vesicles prepared with this optimized molar ratio exhibited the following properties when hydrated with phosphate-buffered saline (PBS) at pH 5.6:
| Parameter | Value | Reference |
| Vesicle Size (Diameter) | 88 ± 14 nm | [1] |
| Polydispersity Index (PDI) | 0.21 ± 0.02 | [1] |
| Zeta Potential | -36.7 ± 3.3 mV | [1] |
A zeta potential of approximately -30 mV or more negative is generally considered indicative of a stable colloidal dispersion, as the electrostatic repulsion between particles is sufficient to prevent aggregation.[1] The low polydispersity index (PDI) of 0.21 suggests a homogenous population of vesicles.[1]
Experimental Protocols
Protocol 1: Preparation of DHP-Containing Liposomes by Thin-Film Hydration
This protocol is based on the widely used thin-film hydration method, which is suitable for preparing multilamellar vesicles (MLVs) that can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound (DHP)
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 5.6
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired molar ratios of phosphatidylcholine, cholesterol, and this compound (e.g., 8.5:4.5:6.5) in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask.[2]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) to facilitate solvent evaporation.
-
Continue evaporation under reduced pressure until a thin, dry lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration of the Lipid Film:
-
Add the desired aqueous phase (e.g., PBS pH 5.6) to the flask containing the dry lipid film. The volume of the aqueous phase will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for approximately 1 hour. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Optional):
-
Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator. Sonication should be performed in an ice bath to prevent overheating and lipid degradation.
-
Extrusion: For the formation of large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should also be carried out at a temperature above the lipid phase transition temperature.
-
Workflow for DHP-Containing Liposome Preparation
Caption: Workflow for preparing DHP vesicles.
Protocol 2: Characterization of DHP-Containing Vesicles
1. Vesicle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the vesicle suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement to obtain the average vesicle size (Z-average diameter) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous vesicle population.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry (LDV)
-
Procedure:
-
Dilute the vesicle suspension with the appropriate buffer.
-
Inject the sample into a specialized zeta potential cell.
-
Place the cell in the instrument and perform the measurement. The zeta potential provides an indication of the surface charge of the vesicles and their colloidal stability. For DHP-containing vesicles, a negative zeta potential is expected.
-
Signaling Pathways and Logical Relationships
The stability of DHP-containing vesicles is primarily governed by electrostatic and steric repulsive forces, which prevent vesicle aggregation and fusion. The incorporation of DHP introduces a negative surface charge, leading to electrostatic repulsion between vesicles.
Logical Relationship for Vesicle Stability
Caption: Role of DHP in vesicle stability.
Discussion
The inclusion of this compound in vesicular formulations is a reliable strategy for enhancing their stability, particularly for in vivo applications where interactions with biological components can lead to aggregation and premature clearance. The negative charge imparted by DHP can also be exploited for electrostatic interactions with cationic drugs or for targeting specific tissues. The optimized formulation presented provides a robust starting point for developing stable DHP-containing vesicles. Researchers should consider that the optimal DHP concentration may vary depending on the other lipid components, the encapsulated drug, and the intended application. Therefore, a systematic optimization of the formulation, as demonstrated by the Quality by Design approach, is recommended for achieving the desired vesicle characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Dihexadecyl Phosphate (DHP) Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihexadecyl phosphate (B84403) (DHP) liposomes. Our goal is to help you overcome common challenges, particularly aggregation, to ensure the stability and reproducibility of your liposomal formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dihexadecyl phosphate (DHP) liposome (B1194612) aggregation?
A1: DHP liposomes are prone to aggregation primarily due to their anionic nature and sensitivity to environmental conditions. The main contributing factors include:
-
Inappropriate pH: The surface charge of DHP liposomes is highly dependent on the pH of the surrounding medium. At suboptimal pH values, the electrostatic repulsion between liposomes can be insufficient to prevent them from aggregating.
-
High Ionic Strength: The presence of salts in the buffer can shield the negative surface charge of the DHP head groups. This "charge screening" effect reduces the electrostatic repulsion between liposomes, leading to aggregation. DHP vesicles have been shown to aggregate upon the addition of sodium chloride (NaCl)[1].
-
Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at neutralizing the negative charge of the phosphate groups, which can rapidly induce aggregation.
-
Low Zeta Potential: A low absolute zeta potential value indicates weak electrostatic repulsion between particles, making them more susceptible to aggregation. For stable liposomal dispersions, a zeta potential of at least ±30 mV is generally recommended[2][3].
-
Suboptimal Formulation or Preparation Technique: Issues such as incomplete removal of organic solvents or improper hydration of the lipid film can lead to unstable liposomes that are more likely to aggregate[4].
Q2: What is the ideal pH for maintaining the stability of DHP liposomes?
A2: The stability of DHP liposomes is significantly influenced by pH. While a universally optimal pH can depend on the overall formulation, a study optimizing dicetyl phosphate (DCP, another name for DHP) liposomes found that a stable formulation was achieved in phosphate-buffered saline (PBS) at pH 5.6 [2]. At this pH, the liposomes exhibited a sufficiently high negative zeta potential to prevent aggregation. It is generally observed that the stability of many liposome formulations decreases in acidic conditions[5].
Q3: How does ionic strength affect DHP liposome stability, and what should be avoided?
A3: High ionic strength is a critical factor that can destabilize DHP liposomes by reducing the electrostatic repulsion between them. The addition of salts like NaCl can cause DHP vesicles to aggregate[1]. While specific threshold concentrations for DHP are not extensively documented in the provided results, it is best practice to use buffers with low ionic strength. For instance, using a low ionic strength buffer like 10mM HEPES is a common strategy to prevent aggregation in charged liposome systems[4]. If your experimental conditions require physiological salt concentrations, incorporating steric stabilizers is highly recommended.
Q4: What is a desirable zeta potential for stable DHP liposome suspensions?
A4: A zeta potential of at least -30 mV is generally considered indicative of a stable liposomal suspension due to strong electrostatic repulsion between particles[2][3]. An optimized formulation of DHP (DCP) liposomes achieved a zeta potential of -36.7 ± 3.3 mV , which corresponded to a stable formulation[2]. Monitoring the zeta potential of your DHP liposome preparation is a key quality control step to predict its stability.
Q5: How can I prevent aggregation when working with DHP liposomes?
A5: To prevent aggregation, a multi-faceted approach focusing on formulation and process control is essential:
-
Control pH and Ionic Strength: Maintain a pH that ensures a high negative surface charge (e.g., around pH 5.6) and use low ionic strength buffers.
-
Incorporate Steric Stabilizers: Including PEGylated lipids, such as DSPE-PEG2000, in your formulation creates a protective hydrophilic layer that sterically hinders liposome-liposome interactions. This is a highly effective method for preventing aggregation[6][7].
-
Optimize Lipid Composition: The inclusion of cholesterol can modulate membrane fluidity and enhance stability. A Quality by Design study found an optimal molar ratio of phosphatidylcholine:cholesterol:DCP to be 8.5:4.5:6.5 for stable vesicles[2].
-
Proper Preparation Technique: Ensure complete removal of organic solvents and proper hydration of the lipid film above its phase transition temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible aggregates or precipitation immediately after preparation. | 1. High Ionic Strength of Hydration Buffer: High salt concentrations are screening the surface charge. 2. Inappropriate pH: The pH of the buffer is not optimal for maintaining a high negative surface charge. 3. Presence of Divalent Cations: Contamination with or inclusion of divalent cations (e.g., Ca²⁺, Mg²⁺). 4. Incomplete Solvent Removal: Residual organic solvent is disrupting the bilayer integrity. | 1. Use a low ionic strength buffer (e.g., 10 mM HEPES). If high ionic strength is required, add a steric stabilizer like DSPE-PEG2000. 2. Adjust the pH of your buffer. A starting point of pH 5.6 can be effective for DHP liposomes[2]. 3. Use high-purity water and buffers. If necessary, add a chelating agent like EDTA. 4. Ensure the lipid film is thoroughly dried under high vacuum for an extended period (at least 2 hours)[4]. |
| Liposome suspension appears stable initially but aggregates over time during storage. | 1. Suboptimal Storage Temperature: Storing at temperatures that increase lipid mobility can lead to fusion. Freezing without cryoprotectants can also damage vesicles. 2. Insufficient Electrostatic Repulsion: The initial zeta potential may be borderline for long-term stability. 3. High Liposome Concentration: A higher concentration increases the frequency of particle collisions. | 1. Store liposome suspensions at 4°C. For long-term storage, consider lyophilization with a suitable cryoprotectant. 2. Incorporate a small percentage (e.g., 2-10 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization[6]. 3. If aggregation persists, try diluting the liposome suspension for storage. |
| Inconsistent particle size (high Polydispersity Index - PDI) after preparation. | 1. Inefficient Size Reduction Method: Sonication can sometimes produce heterogeneous vesicle populations. 2. Improper Hydration: Hydrating the lipid film below its phase transition temperature can result in incomplete and non-uniform liposome formation. | 1. Extrusion is the preferred method for obtaining a more uniform and stable unilamellar vesicle population. 2. Ensure the hydration buffer is heated to a temperature above the phase transition temperature of all lipid components. |
| Low (less negative) zeta potential values. | 1. Incorrect pH of the medium. 2. High ionic strength of the medium. 3. Adsorption of cationic molecules to the liposome surface. | 1. Verify and adjust the pH of the suspension. 2. Dilute the sample in a lower ionic strength buffer for measurement and preparation. 3. Ensure all components in the formulation are well-characterized and do not have unexpected interactions. |
Quantitative Data Summary
Table 1: Influence of Formulation Parameters on DHP Liposome Stability
| Parameter | Recommended Value/Range | Rationale | Reference(s) |
| pH | ~ 5.6 | Optimizes negative surface charge for electrostatic repulsion. | [2] |
| Zeta Potential | ≤ -30 mV | Indicates sufficient electrostatic repulsion for good stability. | [2][3][8] |
| Ionic Strength | Low (e.g., 10 mM HEPES) | Minimizes charge screening effect of ions. | [1][4] |
| PEGylated Lipid (DSPE-PEG2000) | 2 - 10 mol% | Provides steric stabilization to prevent aggregation. An optimal concentration for the stability of some liposomes is around 7 mol%[6][9]. | [6][9] |
| Lipid Composition (molar ratio) | PC:CH:DCP at 8.5:4.5:6.5 | An optimized ratio for stable DHP (DCP) liposomes. | [2] |
Experimental Protocols
Protocol: Preparation of Stable DHP Liposomes by Thin-Film Hydration and Extrusion
This protocol incorporates best practices to minimize aggregation.
1. Lipid Film Formation: a. Co-dissolve this compound (DHP) and other lipids (e.g., a neutral phospholipid like DPPC and cholesterol) and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask[10][11]. A suggested starting lipid composition is DPPC:Cholesterol:DHP:DSPE-PEG2000 at a molar ratio that includes 5-10 mol% DHP and 2-7 mol% DSPE-PEG2000. b. Attach the flask to a rotary evaporator. Rotate the flask and gradually reduce the pressure to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept above the phase transition temperature of the lipid with the highest melting point. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual organic solvent[4].
2. Hydration of the Lipid Film: a. Prepare the hydration buffer (e.g., 10 mM HEPES, pH adjusted to ~5.6-7.4). Pre-heat the buffer to a temperature above the phase transition temperature of the lipids. b. Add the warm hydration buffer to the flask containing the dried lipid film. c. Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle shaking or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process should also be carried out at a temperature above the lipid phase transition temperature.
3. Liposome Sizing by Extrusion: a. Assemble a lipid extruder with polycarbonate membranes of the desired pore size (e.g., starting with 400 nm and then 100 nm). Pre-heat the extruder to the same temperature as the hydration step. b. Load the MLV suspension into one of the extruder syringes. c. Pass the liposome suspension through the polycarbonate membranes a sufficient number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution. d. The resulting liposome suspension should be stored at 4°C.
4. Characterization: a. Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS)[12][13][14][15]. b. Determine the zeta potential to assess the surface charge and predict stability. c. Visualize the liposomes using techniques like Transmission Electron Microscopy (TEM) to confirm their morphology.
Visualizations
Caption: Logical pathway from stable DHP liposomes to aggregation.
Caption: Troubleshooting workflow for preventing DHP liposome aggregation.
References
- 1. Salt-induced aggregation and fusion of dioctadecyldimethylammonium chloride and sodium dihexadecylphosphate vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
improving the encapsulation efficiency of dihexadecyl phosphate niosomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the encapsulation efficiency of dihexadecyl phosphate (B84403) (DCP) niosomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation of DCP-containing niosomes and their impact on encapsulation efficiency.
Formulation & Composition
Q1: My encapsulation efficiency is low. How does the concentration of dihexadecyl phosphate (DCP) affect it?
A1: this compound (DCP) is incorporated into niosome formulations as a charge-inducing agent.[1][2] It imparts a negative charge to the vesicle surface, which can enhance physical stability by preventing aggregation and coalescence through electrostatic repulsion.[1][3] This increased stability can contribute to improved encapsulation efficiency.[1] However, the effect of DCP on entrapment can also depend on the nature of the drug and the surfactant used.[4] For instance, with certain drugs and surfactants, DCP has been shown to decrease entrapment, while with others, it leads to an increase.[4][5] It is crucial to optimize the DCP concentration, as excessive amounts may destabilize the niosomes and negatively impact encapsulation.[6]
Q2: What is the role of cholesterol in my formulation, and how does its ratio to the surfactant impact encapsulation efficiency?
A2: Cholesterol is a critical component for modulating the rigidity and stability of the niosomal bilayer.[6][7] It influences the gel-to-liquid phase transition temperature of the surfactant, which in turn affects the fluidity and leakiness of the vesicles.[2] Increasing the cholesterol content generally leads to a more ordered and rigid bilayer, which can reduce drug leakage and thereby increase encapsulation efficiency.[6][8][9][10] However, an optimal ratio of surfactant to cholesterol is essential. Studies have shown that both very low and very high cholesterol concentrations can lead to reduced entrapment.[11] An equimolar ratio of surfactant to cholesterol is often a good starting point for optimization.[12]
Q3: How does the choice of non-ionic surfactant affect encapsulation efficiency?
A3: The type of non-ionic surfactant used is a primary determinant of niosome properties. Key factors to consider are the surfactant's Hydrophilic-Lipophilic Balance (HLB) value, alkyl chain length, and phase transition temperature (Tc).
-
HLB Value: Surfactants with an HLB value between 4 and 8 are generally considered most suitable for niosome formation and can lead to higher encapsulation efficiency.[2][13]
-
Alkyl Chain Length: Surfactants with longer alkyl chains (e.g., Span 60, C18) tend to form more stable and less leaky bilayers, resulting in higher entrapment compared to those with shorter chains.[2]
-
Phase Transition Temperature (Tc): A higher Tc corresponds to a more rigid, gel-state bilayer at room temperature, which can better prevent drug leakage and thus improve encapsulation efficiency.[2]
Process Parameters
Q4: I am using the thin-film hydration method. What are the critical parameters to control for optimal encapsulation?
A4: The thin-film hydration technique is a common method for niosome preparation.[2][14] Key parameters to optimize include:
-
Hydration Medium: The pH and ionic strength of the hydration medium can influence the vesicle size and drug entrapment.[2][15] The buffer used should be chosen based on the solubility and stability of the drug being encapsulated.[15]
-
Hydration Temperature: Hydration should be carried out at a temperature above the gel-to-liquid phase transition temperature (Tc) of the surfactant to ensure proper vesicle formation.[6][16]
-
Hydration Time and Agitation: Adequate hydration time and gentle agitation are necessary to ensure the complete hydration of the lipid film and the formation of a homogenous niosomal suspension.[2][9][17]
Q5: How does sonication affect my niosomes and their encapsulation efficiency?
A5: Sonication is often used as a post-formation step to reduce the size of multilamellar vesicles (MLVs) into smaller, more uniform unilamellar vesicles (SUVs).[7][18][19] While this can lead to a more homogenous size distribution, prolonged or high-energy sonication can also have detrimental effects.[1] It can potentially lead to drug leakage from the vesicles, thereby reducing the final encapsulation efficiency.[6][17] The sonication time and power should be carefully optimized to achieve the desired vesicle size without significant loss of the encapsulated drug.[1][18]
Data Summary Tables
Table 1: Effect of Formulation Variables on Encapsulation Efficiency
| Variable | General Effect on Encapsulation Efficiency | Key Considerations |
| This compound (DCP) Concentration | Generally increases due to enhanced stability.[1] | Can be drug and surfactant dependent; optimization is crucial to avoid destabilization.[4][5][6] |
| Cholesterol to Surfactant Ratio | Increases up to an optimal ratio, then may decrease.[8][9][10] | Affects bilayer rigidity and permeability; an equimolar ratio is a common starting point.[6][12] |
| Surfactant HLB Value | Optimal between 4 and 8 for higher efficiency.[2][13] | Influences vesicle formation and stability. |
| Surfactant Alkyl Chain Length | Longer chains generally lead to higher efficiency.[2] | Results in a more stable, less leaky bilayer. |
| Nature of Encapsulated Drug | Hydrophilic vs. Lipophilic nature determines location and efficiency.[2][3] | Interacts with surfactant head groups or bilayer, affecting vesicle size and charge.[2] |
Table 2: Impact of Process Parameters on Niosome Characteristics
| Parameter | Effect on Vesicle Size | Effect on Encapsulation Efficiency | Notes |
| Sonication Time | Decreases vesicle size.[1][18] | Can decrease with prolonged time due to drug leakage.[6][17] | Optimization is needed to balance size reduction and drug retention. |
| Hydration Temperature | Influences vesicle formation. | Optimal when above the surfactant's Tc.[6] | Critical for proper bilayer formation. |
| Hydration Medium (pH, Ionic Strength) | Can cause swelling or shrinking of vesicles.[2] | Affects drug solubility and entrapment. | Should be selected based on drug properties.[15] |
Experimental Protocols
Detailed Methodology: Thin-Film Hydration Technique
This protocol describes a general procedure for preparing DCP-niosomes using the widely adopted thin-film hydration method.
-
Preparation of the Lipid Mixture:
-
Formation of the Thin Film:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature well above the boiling point of the solvent but below the phase transition temperature of the components.
-
Continue rotation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.[14][16]
-
-
Hydration of the Film:
-
Hydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) that contains the hydrophilic drug to be encapsulated.[9] For lipophilic drugs, they are typically co-dissolved with the lipids in the organic solvent in step 1.
-
The hydration process should be carried out at a temperature above the Tc of the surfactant with gentle agitation (e.g., by hand shaking or using the rotary evaporator with the vacuum turned off).[6][16] This allows for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
Purification:
-
Remove the unencapsulated drug from the niosomal dispersion by methods such as dialysis, gel filtration, or centrifugation.[11]
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the amount of drug encapsulated within the niosomes relative to the initial amount of drug used.
-
Characterize the vesicles for their size, polydispersity index, and zeta potential using techniques like dynamic light scattering (DLS).
-
Visualize the morphology of the niosomes using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Visualizations
Caption: Workflow for DCP niosome preparation and characterization.
Caption: Factors influencing the encapsulation efficiency of DCP niosomes.
References
- 1. mdpi.com [mdpi.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 4. Investigation of Formulation Variables and Excipient Interaction on the Production of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jyoungpharm.org [jyoungpharm.org]
- 12. Formulation and Evaluation of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Screening of Drug Encapsulation and Co-Encapsulation into Niosomes Produced Using a Microfluidic Device [mdpi.com]
- 14. Development and Characterization of Optimized Drug-Loaded Niosomes for Delivery of 5-FU and Irinotecan [mdpi.com]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of noisome preparation methods in encapsulating 5-fluorouracil and real time cell assay against HCT-116 colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hielscher.com [hielscher.com]
Technical Support Center: Controlling the Size of Dihexadecyl Phosphate (DHP) Vesicles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the size of dihexadecyl phosphate (B84403) (DHP) vesicles. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of DHP vesicles and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Milky or Cloudy Vesicle Suspension | 1. Incomplete dissolution of DHP powder. 2. Presence of moisture in the organic solvent. 3. Formation of large, multilamellar vesicles (MLVs) or aggregates.[1] | 1. Ensure complete dissolution by gentle warming (e.g., 40°C) or adding a co-solvent like methanol (B129727) to chloroform (B151607). 2. Use anhydrous solvents for lipid dissolution. 3. Subject the vesicle suspension to sonication or extrusion to reduce the size and lamellarity of the vesicles. |
| Inconsistent Vesicle Size/High Polydispersity | 1. Inconsistent manual pressure during extrusion. 2. Insufficient number of extrusion cycles. 3. Suboptimal sonication parameters (time, power). 4. Vesicle aggregation over time. | 1. Use a constant pressure extruder for more uniform results.[2] 2. Increase the number of extrusion passes (typically 11-21 times) through the polycarbonate membrane. 3. Optimize sonication time and power; prolonged or high-power sonication can lead to smaller vesicles but may also cause lipid degradation.[3] 4. Adjust the pH or ionic strength of the buffer to minimize vesicle aggregation.[1] |
| Difficulty in Extruding the Lipid Suspension | 1. Extrusion temperature is below the phase transition temperature (Tc) of the lipid. 2. High lipid concentration. 3. Clogged filter membrane. | 1. Ensure the extrusion is performed at a temperature above the Tc of DHP. 2. Dilute the lipid suspension to a lower concentration. 3. Replace the polycarbonate membrane. Consider pre-sizing the vesicles through a larger pore size membrane first. |
| Vesicle Aggregation and Fusion | 1. High salt concentrations.[1] 2. pH of the medium is close to the pKa of the phosphate group, leading to reduced electrostatic repulsion. 3. Improper storage conditions. | 1. Use buffers with lower ionic strength.[1] 2. Adjust the pH of the buffer to be further from the pKa of DHP to ensure sufficient surface charge and electrostatic repulsion. 3. Store vesicles at an appropriate temperature and consider using cryoprotectants for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the size of DHP vesicles?
A1: The size of DHP vesicles is primarily controlled by the preparation method and several physicochemical parameters. Key factors include:
-
Preparation Method: Sonication and extrusion are common methods to reduce vesicle size and obtain a more uniform size distribution.
-
pH: The size of DHP vesicles exhibits a bell-shaped dependence on pH, with the largest vesicles forming around pH 6.0-7.0.[4]
-
Counterions: The size of the counterions in the buffer can influence vesicle size; larger counterions tend to result in the formation of smaller vesicles.[5]
-
Temperature: The temperature during vesicle formation and processing, particularly in relation to the phase transition temperature of DHP, can affect vesicle properties.
-
Lipid Concentration: The concentration of DHP can influence the resulting vesicle size and stability.
Q2: How can I produce DHP vesicles with a narrow size distribution?
A2: To achieve a narrow size distribution (low polydispersity), the most effective method is extrusion. By repeatedly passing the DHP vesicle suspension through a polycarbonate membrane with a defined pore size, you can generate vesicles with a diameter close to that of the pore. The number of passes is crucial; typically, 11 to 21 passes are recommended for optimal results.
Q3: What is the role of counterions in determining DHP vesicle size?
A3: Counterions in the buffer solution can interact with the negatively charged phosphate headgroups of the DHP molecules. The nature of these counterions, particularly their size and charge density, can affect the packing of the lipid molecules in the bilayer, thereby influencing the curvature of the membrane and the resulting vesicle size. It has been observed that larger counterions lead to the formation of smaller DHP vesicles.[5]
Q4: How does pH affect the stability of DHP vesicles?
A4: The pH of the surrounding medium influences the surface charge of the DHP vesicles. The phosphate headgroup has a pKa value around which its charge state changes significantly. At pH values far from the pKa, the vesicles will have a higher surface charge, leading to greater electrostatic repulsion between them and thus increased stability against aggregation.[4]
Q5: Can I control the vesicle size by adjusting sonication parameters?
A5: Yes, sonication parameters such as duration and power output can be adjusted to control vesicle size. Generally, longer sonication times and higher power levels will result in smaller vesicles.[3] However, it is crucial to optimize these parameters as excessive sonication can lead to the degradation of the lipid molecules and potential contamination from the sonicator tip.[3]
Experimental Protocols
Protocol 1: DHP Vesicle Preparation by Thin-Film Hydration followed by Extrusion
This protocol describes the preparation of unilamellar DHP vesicles with a controlled size using the thin-film hydration method followed by extrusion.
Materials:
-
Dihexadecyl phosphate (DHP) powder
-
Chloroform and/or Methanol (spectroscopic grade)
-
Hydration buffer (e.g., Tris-HCl, HEPES) at the desired pH
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Formation: a. Dissolve the desired amount of DHP powder in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. A water bath set to a temperature above the DHP's phase transition temperature can facilitate this process. c. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of DHP. b. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions. b. Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposite port. c. Heat the extruder to a temperature above the DHP's phase transition temperature. d. Pass the lipid suspension back and forth between the two syringes through the membrane for an odd number of passes (e.g., 11 or 21 times). e. The resulting vesicle suspension should be more translucent, indicating the formation of smaller, unilamellar vesicles.
-
Characterization: a. Determine the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[6][7]
Data Presentation
The following tables summarize the qualitative and expected quantitative effects of various parameters on the size of DHP vesicles based on the available literature.
Table 1: Effect of pH on DHP Vesicle Size
| pH | Expected Vesicle Size Trend |
| < 5.0 | Smaller |
| 5.0 - 6.0 | Increasing |
| 6.0 - 7.0 | Maximum Size [4] |
| 7.0 - 8.0 | Decreasing |
| > 8.0 | Smaller |
Table 2: Effect of Counterion Size on DHP Vesicle Size
| Counterion | Ionic Radius (Å) | Expected Vesicle Size Trend |
| Li⁺ | 0.76 | Larger |
| Na⁺ | 1.02 | Intermediate |
| K⁺ | 1.38 | Intermediate |
| Cs⁺ | 1.67 | Smaller |
| Guanidinium | ~2.0 | Smallest[5] |
Table 3: Effect of Extrusion Parameters on Vesicle Size
| Parameter | Value | Expected Outcome on Vesicle Size |
| Pore Size | 50 nm, 100 nm, 200 nm | Vesicle size will be slightly larger than the pore size.[8][9] |
| Number of Passes | 1-5 | Larger, more polydisperse vesicles. |
| 11-21 | Smaller, more monodisperse vesicles. | |
| Pressure | Low | May result in incomplete extrusion or larger vesicles.[10] |
| High | Can lead to smaller vesicles but may also cause membrane rupture.[10] |
Table 4: Effect of Sonication Parameters on Vesicle Size
| Parameter | Value | Expected Outcome on Vesicle Size |
| Sonication Time | Short | Larger, more polydisperse vesicles.[3] |
| Long | Smaller, more monodisperse vesicles (risk of degradation).[3] | |
| Power Output | Low | Larger vesicles. |
| High | Smaller vesicles (risk of degradation). |
Visualizations
Caption: Workflow for DHP vesicle preparation and size control.
Caption: Troubleshooting logic for DHP vesicle preparation.
References
- 1. Salt-induced aggregation and fusion of dioctadecyldimethylammonium chloride and sodium dihexadecylphosphate vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PH EFFECTS ON PROPERTIES OF this compound VESICLES | Semantic Scholar [semanticscholar.org]
- 5. Imaging of Dihexadecylphosphate Vesicles by AFM and Counterion Effect on Their Size and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vesicle sizing: Number distributions by dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vesicle sizing: Number distributions by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. researchgate.net [researchgate.net]
- 10. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihexadecyl Phosphate (DHP) Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the formulation and experimental use of dihexadecyl phosphate (B84403) (DHP).
Frequently Asked Questions (FAQs)
Q1: My DHP liposome (B1194612) suspension is showing visible aggregation and precipitation. What are the likely causes and how can I resolve this?
A1: Aggregation in DHP liposome formulations is a common issue stemming from several factors. DHP is an anionic lipid, and its stability is highly sensitive to the formulation's physicochemical properties.
Potential Causes and Solutions:
-
pH of the Medium: The colloidal stability of DHP vesicles is significantly influenced by pH. Maximum stability is typically observed around pH 6.0-7.0. Deviations from this range can lead to changes in vesicle size and promote aggregation.
-
High Ionic Strength: High concentrations of salts in the buffer can screen the negative surface charge of the DHP vesicles, reducing electrostatic repulsion and leading to aggregation. Divalent cations like Ca²⁺ and Mg²⁺ are particularly effective at inducing aggregation of anionic liposomes.[1][4]
-
Inappropriate Storage Temperature: Storing DHP liposomes at elevated temperatures can increase lipid mobility and the frequency of vesicle collisions, leading to fusion and aggregation. Freezing can also be detrimental due to ice crystal formation, which can rupture the vesicles.[6][7][8]
-
High Lipid Concentration: More concentrated liposome suspensions have a higher probability of particle collisions, which can result in aggregation.
-
Solution: If you observe aggregation, try diluting the liposome suspension for storage and use.[5]
-
Q2: I am observing significant leakage of my encapsulated hydrophilic drug from the DHP vesicles. What could be the reason and how can I minimize it?
A2: Drug leakage from liposomes is a critical stability concern. For hydrophilic drugs encapsulated in the aqueous core of DHP vesicles, leakage is often related to the integrity of the lipid bilayer.
Potential Causes and Solutions:
-
Phase Transition Temperature (Tm): The permeability of the lipid bilayer increases significantly at temperatures above the main phase transition temperature (Tm) of the lipid. DHP has a relatively high Tm, but the addition of other lipids can alter this.
-
Bilayer Packing and Fluidity: A loosely packed or highly fluid lipid bilayer will be more prone to leakage.
-
Solution: Incorporating cholesterol into the DHP formulation can increase the packing density of the phospholipids (B1166683), making the bilayer more rigid and less permeable to encapsulated molecules. A molar ratio of 2:1 for lipid to cholesterol is often a good starting point.
-
-
Chemical Degradation (Hydrolysis): Over time, the phosphate ester bond in DHP can undergo hydrolysis, leading to the formation of degradation products that can disrupt the integrity of the bilayer and cause drug leakage. This process is pH-dependent.
-
Solution: Store formulations at a pH that minimizes the hydrolysis rate (typically neutral pH). For long-term storage, lyophilization can prevent hydrolysis by removing water.[10]
-
Q3: My encapsulation efficiency for a hydrophilic drug in DHP liposomes is consistently low. How can I improve it?
A3: Low encapsulation efficiency for hydrophilic drugs is often related to the preparation method and the physicochemical properties of the formulation.
Potential Causes and Solutions:
-
Hydration and Sizing Method: The method used to hydrate (B1144303) the lipid film and the subsequent size reduction technique (e.g., sonication, extrusion) can significantly impact the trapped volume and, consequently, the encapsulation efficiency.
-
Solution: Ensure the lipid film is hydrated at a temperature above the phase transition temperature of the lipid mixture to ensure proper vesicle formation. Extrusion is generally preferred over sonication for producing unilamellar vesicles with a more uniform size distribution, which can lead to higher and more reproducible encapsulation efficiencies.[7][15][16][17]
-
-
Lipid Composition: The rigidity and charge of the liposome membrane can influence the encapsulation of charged hydrophilic drugs.
-
Solution: Optimizing the lipid composition, including the molar ratio of DHP to other lipids like phosphatidylcholine and cholesterol, can improve encapsulation. For charged drugs, electrostatic interactions with the DHP headgroups can either enhance or hinder encapsulation.
-
-
Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. Exceeding this can lead to drug precipitation or failure to encapsulate effectively.
-
Solution: Systematically vary the drug-to-lipid ratio to find the optimal concentration for your specific drug and formulation.[7]
-
Troubleshooting Guides
Guide 1: Aggregation During Formulation and Storage
This guide provides a systematic approach to diagnosing and resolving aggregation issues.
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness or precipitation upon hydration | Incomplete solvent removal from lipid film | Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., >2 hours) to remove all traces of organic solvent.[5] |
| pH of hydration buffer is outside the optimal range (6.0-7.0) | Prepare a fresh hydration buffer and verify its pH. Adjust as necessary.[2][3] | |
| High ionic strength of the hydration buffer | Use a buffer with a lower salt concentration (e.g., 10-50 mM).[1] | |
| Increase in particle size (DLS) and turbidity over time during storage at 4°C | Flocculation due to insufficient electrostatic repulsion | Increase the molar percentage of DHP if possible, or ensure the pH is optimal for maintaining a high surface charge. |
| Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) | Add a chelating agent like EDTA to the formulation.[1] | |
| High liposome concentration | Dilute the liposome suspension for storage.[5] | |
| Aggregation or fusion upon freezing for storage | Ice crystal formation damaging vesicle structure | Lyophilize (freeze-dry) the formulation in the presence of a cryoprotectant.[9][10][18][19][20][21] |
Guide 2: Drug Leakage from DHP Vesicles
This guide helps to identify and mitigate issues related to the premature release of encapsulated drugs.
| Observation | Potential Cause | Recommended Action |
| High initial burst release of the encapsulated drug | Liposomes are being stored or used at a temperature above their phase transition temperature (Tm). | Determine the Tm of your formulation (e.g., by DSC) and ensure all handling and experiments are conducted below this temperature.[11][12][13][14] |
| Poor bilayer packing and high membrane fluidity. | Incorporate cholesterol into the formulation to increase membrane rigidity and reduce permeability. | |
| Gradual drug leakage during storage | Chemical hydrolysis of dihexadecyl phosphate. | Store the formulation at 4°C and at a pH that minimizes hydrolysis (around neutral). For long-term stability, consider lyophilization.[10] |
| Oxidative degradation of unsaturated lipids (if present). | If your formulation includes unsaturated lipids, prepare and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: Stability Assessment of DHP Liposomes
This protocol outlines a typical experiment to assess the physical stability of DHP liposomes over time at different temperatures.
1. Liposome Preparation:
-
Prepare DHP-containing liposomes using the thin-film hydration method followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles.
-
The lipid composition could be, for example, DHP:DPPC:Cholesterol at a specific molar ratio.
-
Hydrate the lipid film with the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0).
2. Initial Characterization (Time = 0):
-
Particle Size and Polydispersity Index (PDI): Measure the mean hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the vesicles to confirm their anionic nature.
3. Storage:
-
Divide the liposome suspension into several sterile, sealed vials.
-
Store the vials at different temperatures, for example, 4°C, 25°C (room temperature), and 37°C.[7][8][22]
4. Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 7, 14, and 30 days), remove a vial from each storage temperature.
-
Allow the sample to equilibrate to room temperature.
-
Visually inspect for any signs of aggregation or precipitation.
-
Re-measure the particle size, PDI, and zeta potential as described in step 2.
5. Data Analysis:
-
Plot the mean particle size, PDI, and zeta potential as a function of time for each storage temperature.
-
Significant changes in these parameters indicate instability.
Protocol 2: Calcein (B42510) Leakage Assay for Membrane Permeability
This fluorescence-based assay is used to quantify the leakage of an encapsulated hydrophilic marker (calcein) from DHP liposomes.[23][24][25][26][27]
1. Preparation of Calcein-Loaded Liposomes:
-
Prepare a DHP-containing lipid film as described previously.
-
Hydrate the film with a self-quenching concentration of calcein solution (e.g., 50-100 mM calcein in a suitable buffer, pH 7.4).
-
Extrude the liposomes to obtain unilamellar vesicles.
2. Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded liposomes from the unencapsulated (free) calcein using size exclusion chromatography (e.g., a Sephadex G-50 column).[23]
-
Elute the column with an iso-osmotic buffer. The liposomes will elute in the void volume, while the free calcein will be retained.
3. Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the release medium (e.g., buffer at a specific pH and temperature) to a suitable lipid concentration in a fluorometer cuvette.
-
Monitor the fluorescence intensity (Excitation: ~495 nm, Emission: ~515 nm) over time.
-
The initial fluorescence (F₀) should be low due to self-quenching.
-
After the desired time, add a lytic agent (e.g., Triton X-100) to disrupt all liposomes and release all encapsulated calcein. This gives the maximum fluorescence (F_max).[25]
4. Calculation of Percentage Leakage:
-
The percentage of calcein leakage at a given time (t) is calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where F_t is the fluorescence at time t.
Protocol 3: Determination of Encapsulation Efficiency by HPLC
This protocol describes how to determine the percentage of a drug that has been successfully encapsulated within the DHP liposomes.[7][15][16][17]
1. Separation of Free and Encapsulated Drug:
-
Separate the unencapsulated drug from the liposome formulation. Common methods include:
- Size Exclusion Chromatography: As described in the calcein leakage assay.
- Centrifugation/Ultrafiltration: Use appropriate molecular weight cutoff filters to separate the liposomes from the aqueous medium containing the free drug.
2. Quantification of Total and Free Drug:
-
Total Drug (D_total): Take an aliquot of the initial, unpurified liposome formulation. Disrupt the liposomes using a suitable solvent (e.g., methanol (B129727) or isopropanol) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.
-
Free Drug (D_free): Take the filtrate or the fractions from the separation step that contain the unencapsulated drug and quantify the drug concentration using the same HPLC method.
3. HPLC Analysis:
-
Develop a stability-indicating HPLC method for the drug of interest. A reversed-phase C18 column is often suitable.[28][29][30][31][32]
-
The mobile phase will depend on the drug's properties but often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Use a suitable detector (e.g., UV-Vis) at the wavelength of maximum absorbance of the drug.
4. Calculation of Encapsulation Efficiency (EE%):
-
The encapsulation efficiency is calculated as follows: EE% = [(D_total - D_free) / D_total] * 100
Data Summary Tables
Table 1: Influence of pH on DHP Vesicle Stability
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| 4.0 | Increased | High | Less Negative | Aggregation |
| 6.5 | Stable | Low | Highly Negative | Stable Suspension |
| 8.5 | Slightly Increased | Moderate | Highly Negative | Slight Instability |
Note: This table presents expected trends based on literature. Actual values will vary with the specific formulation.
Table 2: Effect of Storage Temperature on DHP Liposome Stability (30-day study)
| Temperature | Initial Size (nm) | Final Size (nm) | % Drug Leakage |
| 4°C | 120 | 135 | < 5% |
| 25°C | 120 | 250 | 15-25% |
| 37°C | 120 | > 500 (aggregated) | > 40% |
Note: This table is a representative example. Actual data will depend on the specific DHP formulation and encapsulated drug.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the physical stability of DHP liposomes.
Troubleshooting Logic for DHP Liposome Aggregation
Caption: Decision tree for troubleshooting DHP liposome aggregation.
References
- 1. quora.com [quora.com]
- 2. The effect of positive and negative pH-gradients on the stability of small unilamellar vesicles of negatively charged phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of hexokinase and glucose 6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the in situ aggregation of liposomes with negatively charged phospholipids for use as injectable depot formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical stability of different liposome compositions obtained by extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 15. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 16. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Protective Effect of Saccharides on Freeze-Dried Liposomes Encapsulating Drugs [frontiersin.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-term storage of lyophilized liposomal formulations. | Sigma-Aldrich [merckmillipore.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 25. encapsula.com [encapsula.com]
- 26. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 29. library.dphen1.com [library.dphen1.com]
- 30. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dihexadecyl Phosphate (DHP) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the lipid ratio in dihexadecyl phosphate (B84403) (DHP) liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of dihexadecyl phosphate (DHP) in a liposome (B1194612) formulation?
A1: this compound (DHP), also known as dicetyl phosphate (DCP), is an anionic (negatively charged) lipid. Its primary role is to impart a negative surface charge to the liposomes. This negative charge creates electrostatic repulsion between individual liposomes, which helps to prevent aggregation and improve the colloidal stability of the formulation.[1][2] A sufficiently high negative zeta potential, typically more negative than -30 mV, is generally considered indicative of a stable liposome suspension.[2]
Q2: What is a good starting point for the molar ratio of lipids in a DHP-containing liposome formulation?
A2: A well-documented starting point for a stable formulation is a molar ratio of 8.5:4.5:6.5 for phosphatidylcholine (PC), cholesterol (Chol), and this compound (DCP/DHP), respectively.[2] This formulation has been shown to produce liposomes with a vesicle size of approximately 88 nm and a zeta potential of around -36.7 mV, indicating good stability.[2]
Q3: How does the hydrophobicity of a drug affect its encapsulation in DHP liposomes?
A3: The hydrophobicity of a drug is a critical factor in determining its location within the liposome and its encapsulation efficiency. Hydrophobic (lipophilic) drugs will primarily be entrapped within the lipid bilayer of the liposome.[3][4] In contrast, hydrophilic drugs will be encapsulated in the aqueous core.[3] The encapsulation efficiency of lipophilic drugs can often be high in well-optimized formulations, sometimes approaching 100%.[4] For hydrophilic drugs, encapsulation efficiency can be more variable and is highly dependent on the preparation method and lipid composition.[3][5]
Q4: Which method is recommended for preparing DHP liposomes?
A4: The thin-film hydration method followed by extrusion is a widely used and robust technique for preparing DHP-containing liposomes.[2] This method allows for the homogeneous mixing of lipids and the formation of multilamellar vesicles (MLVs), which are then downsized to unilamellar vesicles (LUVs) with a uniform size distribution through extrusion.
Q5: How is the encapsulation efficiency (EE%) of a drug in liposomes determined?
A5: The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. The general formula for calculating EE% is:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
To determine this, the unencapsulated (free) drug must be separated from the liposome-encapsulated drug. Common separation techniques include ultracentrifugation, size exclusion chromatography (SEC), and dialysis.[6] After separation, the amount of the free drug and/or the encapsulated drug (after lysing the liposomes with a suitable solvent) is quantified using an appropriate analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Issue 1: Liposome Aggregation or Precipitation
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Charge | The negative charge imparted by DHP may be insufficient to prevent aggregation. This is indicated by a zeta potential less negative than -30 mV. Solution: Increase the molar ratio of DHP in the formulation. This will increase the negative surface charge and enhance electrostatic repulsion between vesicles.[2] |
| High Ionic Strength of Buffer | High salt concentrations in the hydration buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Solution: Use a low ionic strength buffer for hydration. If possible, reduce the salt concentration of your buffer or dialyze the final liposome suspension against a buffer with lower ionic strength. |
| Incomplete Solvent Removal | Residual organic solvent from the lipid film formation step can disrupt the integrity of the lipid bilayer and promote fusion and aggregation. Solution: Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (e.g., overnight) to remove all traces of the organic solvent. |
| Suboptimal Hydration Temperature | If the hydration temperature is below the phase transition temperature (Tc) of the lipids, the lipid film may not hydrate (B1144303) properly, leading to the formation of aggregates instead of well-formed liposomes. Solution: Ensure the hydration of the lipid film is performed at a temperature above the Tc of all lipid components. |
Issue 2: Low Encapsulation Efficiency (EE%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug-to-Lipid Ratio | The amount of drug may be saturating the capacity of the liposomes.[6] Solution: Systematically vary the drug-to-lipid molar ratio to find the optimal loading concentration. Start with a lower drug concentration and incrementally increase it to determine the saturation point. |
| For Hydrophilic Drugs: | |
| Poor Hydration of Lipid Film | Inefficient hydration can lead to a smaller aqueous volume being entrapped, thus reducing the encapsulation of hydrophilic drugs. Solution: Ensure vigorous agitation (e.g., vortexing or sonication) during the hydration step to facilitate the formation of well-defined multilamellar vesicles with a larger entrapped volume. Performing several freeze-thaw cycles after hydration can also increase encapsulation efficiency.[7] |
| For Lipophilic Drugs: | |
| Poor Solubility in Lipid Bilayer | The lipophilic drug may have poor solubility in the specific lipid composition of the bilayer. Solution: Consider modifying the lipid composition. For example, using lipids with longer acyl chains can sometimes improve the encapsulation of certain hydrophobic drugs.[8] The inclusion of cholesterol is also known to modulate membrane fluidity and can affect drug loading. |
| Drug Precipitation During Formulation | The drug may be precipitating out of the organic solvent before the formation of the lipid film. Solution: Ensure that the drug and all lipids are fully dissolved in the organic solvent mixture before evaporation. Gentle warming may be necessary to ensure complete dissolution. |
Issue 3: Inconsistent Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Inefficient Extrusion | An insufficient number of extrusion cycles or inconsistent pressure can result in a heterogeneous population of liposomes. Solution: Ensure a sufficient number of extrusion cycles (typically 10-21 passes) through the polycarbonate membrane. Maintain a consistent pressure during extrusion.[1] For liposomes smaller than 100 nm, higher pressures (400-500 psi) are often required.[9] |
| Membrane Clogging | The polycarbonate membrane in the extruder may become clogged, leading to inconsistent sizing. Solution: If you notice a significant increase in the required extrusion pressure, replace the polycarbonate membrane. It is also good practice to pre-filter the hydrated liposome suspension through a larger pore size membrane (e.g., 0.45 µm) before extruding through the final, smaller pore size membrane. |
| Lipid Concentration Effects | Very high lipid concentrations can sometimes lead to larger and more polydisperse liposomes. Solution: If you are observing high PDI values, try preparing the liposomes at a slightly lower total lipid concentration.[10] |
Data Summary
| Lipid Composition (Molar Ratio) | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PC:Chol:DCP (8.5:4.5:6.5) | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [2] |
PC: Phosphatidylcholine, Chol: Cholesterol, DCP: Dicetyl Phosphate (this compound)
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for DHP Liposome Preparation
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound (DHP) in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v). If encapsulating a lipophilic drug, dissolve it in this mixture as well. Ensure all components are completely dissolved to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept above the phase transition temperature (Tc) of the lipids. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 2-4 hours, or preferably overnight.
-
Hydration: Hydrate the dried lipid film by adding the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration should be performed at a temperature above the Tc of the lipids. Agitate the flask vigorously (e.g., by vortexing or using a bath sonicator) to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size, the MLV suspension is then extruded through polycarbonate membranes of a defined pore size. This process is detailed in Protocol 2.
Protocol 2: Liposome Extrusion
-
Extruder Assembly: Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Temperature Control: If using lipids with a high Tc, pre-heat the extruder to a temperature above the Tc.
-
Extrusion Process: Load the hydrated lipid suspension (MLVs) into one of the extruder syringes. Pass the suspension back and forth between the two syringes through the membrane for an odd number of cycles (e.g., 11 or 21 times) to ensure that the final product is in the opposite syringe.[1] The pressure applied will depend on the desired final size.[9]
-
For 400 nm liposomes, a lower pressure of ~25 psi is recommended.
-
For 100 nm liposomes, a pressure of ~125 psi is suggested.
-
For liposomes with diameters <100 nm, higher pressures of 400-500 psi may be necessary.[9]
-
-
Collection: Collect the final extruded liposome suspension, which should now consist of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Visualizations
Caption: Workflow for DHP Liposome Preparation.
Caption: Troubleshooting Logic for DHP Liposomes.
References
- 1. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
Technical Support Center: Dihexadecyl Phosphate (DHP) Drug Carriers
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues encountered during the formulation of dihexadecyl phosphate (B84403) (DHP) drug carriers, with a specific focus on addressing low drug loading.
Frequently Asked Questions (FAQs)
Q1: What is dihexadecyl phosphate (DHP) and what is its role in drug delivery carriers?
A1: this compound (DHP), also known as dicetyl phosphate, is a synthetic, negatively-charged phospholipid.[1][2] In drug delivery systems like liposomes and niosomes, it is incorporated into the lipid bilayer to impart a negative surface charge.[1][3] This negative charge helps to increase the stability of the formulation by preventing aggregation of the vesicles through electrostatic repulsion and can also play a role in enhancing the encapsulation of certain drugs.[4]
Q2: What are the main factors influencing drug loading in DHP carriers?
A2: Several factors can significantly impact drug loading in DHP-containing vesicles. These include the physicochemical properties of the drug (e.g., solubility, charge), the lipid composition of the carrier (including the molar ratio of DHP), the drug-to-lipid ratio, and the chosen method of preparation (e.g., thin-film hydration, reverse-phase evaporation).[5][6]
Q3: Can the pH of the hydration buffer affect drug loading in DHP carriers?
A3: Yes, the pH of the hydration medium can be critical. DHP is a phosphate-based lipid, and its degree of ionization is pH-dependent. The surface charge of the vesicles, and therefore their interaction with the drug, can be altered by changing the pH.[7] For ionizable drugs, the pH will also determine the drug's charge state, which can either promote or hinder its interaction with the negatively charged DHP in the bilayer.
Q4: What is the difference between drug loading and encapsulation efficiency?
A4: Encapsulation efficiency (EE) refers to the percentage of the initial amount of drug that is successfully entrapped within the vesicles. Drug loading (DL), on the other hand, is typically expressed as the weight of the encapsulated drug relative to the total weight of the carrier (drug + lipids).[6] Both are important parameters for characterizing a drug delivery system.
Troubleshooting Guide: Low Drug Loading
Issue 1: Lower than expected encapsulation efficiency for a hydrophobic drug.
-
Possible Cause: The drug may be precipitating out of the lipid bilayer during formulation.
-
Troubleshooting Steps:
-
Optimize the Drug-to-Lipid Ratio: Systematically decrease the initial drug-to-lipid ratio. A high concentration of a hydrophobic drug can saturate the lipid bilayer, leading to its expulsion.[8]
-
Modify Lipid Composition: The rigidity and charge of the bilayer can affect the accommodation of drug molecules.
-
Increase Cholesterol Content: Cholesterol is known to modulate bilayer fluidity. Increasing its concentration can sometimes improve the retention of hydrophobic drugs.[9]
-
Adjust DHP Concentration: While DHP is primarily for charge, its presence can influence bilayer packing. Try varying the molar percentage of DHP to see if it impacts drug retention.
-
-
Ensure Proper Hydration Temperature: The hydration of the lipid film should be carried out at a temperature above the phase transition temperature (Tc) of all lipid components. This ensures the lipids are in a fluid state, which facilitates the proper formation of vesicles and partitioning of the drug into the bilayer.[5][10]
-
Issue 2: Poor encapsulation of a hydrophilic drug.
-
Possible Cause: The aqueous volume encapsulated during vesicle formation is too small, or the drug is leaking out.
-
Troubleshooting Steps:
-
Choice of Preparation Method: The thin-film hydration method typically results in multilamellar vesicles (MLVs) which may have a lower encapsulated aqueous volume compared to other methods.[11] Consider trying a method known to produce vesicles with a larger aqueous core, such as reverse-phase evaporation (REV).[12]
-
Optimize Hydration Conditions:
-
Hydration Volume: Increasing the volume of the aqueous buffer used for hydration can sometimes lead to the formation of larger vesicles with a greater capacity for hydrophilic drugs.
-
Sonication/Extrusion: Post-preparation processing steps like sonication or extrusion, while necessary for size homogeneity, can sometimes cause leakage of the encapsulated drug.[13] Optimize the duration and intensity of sonication or the number of extrusion cycles.
-
-
Utilize a pH Gradient (for ionizable drugs): If your hydrophilic drug is ionizable, a remote loading technique can be highly effective. This involves creating a pH gradient between the interior and exterior of the DHP vesicles. The uncharged form of the drug can cross the lipid bilayer and then become charged and trapped inside the vesicle.[8]
-
Issue 3: Inconsistent drug loading results between batches.
-
Possible Cause: Variability in the preparation process.
-
Troubleshooting Steps:
-
Standardize the Lipid Film: Ensure the lipid film formed during the solvent evaporation step is thin and evenly distributed. A thick or uneven film can lead to incomplete hydration and variable vesicle formation.[14]
-
Control Hydration Parameters: Precisely control the temperature, hydration time, and agitation speed during the hydration step.
-
Consistent Post-Processing: Apply the same sonication or extrusion parameters (e.g., time, power, number of passes, membrane pore size) to every batch to ensure consistent vesicle size and lamellarity.[15]
-
Quantitative Data on DHP-Containing Carrier Formulations
The following table summarizes data from studies on niosomes, a type of vesicle carrier that often utilizes DHP (dicetyl phosphate) to impart a negative charge. This data illustrates how changes in the molar ratios of the components can affect encapsulation efficiency (EE%).
| Drug | Surfactant (Span 60) : Cholesterol : DHP (Molar Ratio) | Encapsulation Efficiency (%) | Reference |
| Tenofovir Disoproxil Fumarate | 1 : 1 : 0.1 | ~96% | [9] |
| Amygdalin | 1 : 2 : 0.1 | 66.52% | [4] |
| 5-Fluorouracil & Irinotecan | Optimized formulation | Not specified, but successfully loaded | [16] |
| Mitoxantrone (hydrophilic) | Not specified | High | [17] |
| Ketoprofen (hydrophobic) | Not specified | High | [17] |
Note: The studies cited used niosomal formulations. The principles of charge impartation by DHP and its effect on encapsulation are relevant to other DHP-containing carriers like liposomes.
Experimental Protocols
Protocol 1: Preparation of DHP-Containing Vesicles by Thin-Film Hydration
This protocol describes a general method for preparing DHP-containing vesicles (liposomes or niosomes).
-
Lipid/Surfactant Dissolution:
-
In a round-bottom flask, dissolve the chosen lipids/surfactants (e.g., a primary phospholipid like DPPC or a surfactant like Span 60), cholesterol, and this compound (DHP) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture).
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.[10]
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipids.
-
Apply a vacuum to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner wall of the flask.[2]
-
-
Film Drying:
-
To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours (or overnight).[2]
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[10]
-
The temperature of the hydration medium should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[2]
-
Agitate the flask by hand or using a vortex mixer to disperse the lipid film. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension must be downsized.[13]
-
Sonication: Use a probe sonicator to sonicate the suspension in an ice bath to prevent overheating.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for obtaining a narrow size distribution.[15]
-
Protocol 2: Determination of Encapsulation Efficiency by HPLC
This protocol outlines a general procedure to quantify the amount of encapsulated drug.
-
Separation of Free Drug:
-
It is essential to separate the drug-loaded vesicles from the unencapsulated (free) drug.[6]
-
Ultracentrifugation: Pellet the vesicles by high-speed centrifugation. The supernatant will contain the free drug.
-
Size Exclusion Chromatography (SEC): Pass the vesicle suspension through an SEC column (e.g., Sephadex G-50). The larger vesicles will elute first, followed by the smaller free drug molecules.
-
Dialysis: Place the vesicle suspension in a dialysis bag with a molecular weight cut-off that allows the free drug to diffuse out into a larger volume of buffer.[18]
-
-
Quantification of Total and Free Drug:
-
Free Drug Concentration: Directly measure the concentration of the drug in the supernatant (from centrifugation) or the collected fractions (from SEC) using a pre-established HPLC calibration curve.
-
Total Drug Concentration:
-
Take a known volume of the unpurified vesicle suspension.
-
Lyse the vesicles to release the encapsulated drug. This is typically done by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol or isopropanol.[19]
-
Analyze the lysed sample by HPLC to determine the total drug concentration (encapsulated + free).
-
-
-
HPLC Analysis (General Method):
-
System: An HPLC system with a suitable detector (e.g., UV-Vis or fluorescence).
-
Column: A reverse-phase column (e.g., C18) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition must be optimized for the specific drug.[1]
-
Calibration Curve: Prepare a series of standard solutions of the drug in the mobile phase or the lysis solvent. Inject these standards to create a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples (free drug fraction and lysed total drug sample) and determine their concentrations from the calibration curve.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Use the following formula:[19] EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. PH EFFECTS ON PROPERTIES OF this compound VESICLES | Semantic Scholar [semanticscholar.org]
- 8. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Characterization of Optimized Drug-Loaded Niosomes for Delivery of 5-FU and Irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 18. scholar.valpo.edu [scholar.valpo.edu]
- 19. researchgate.net [researchgate.net]
Dihexadecyl Phosphate (DHP) Liposome Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability of dihexadecyl phosphate (B84403) (DHP) liposomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my DHP liposomes aggregating or precipitating after preparation, especially at low pH?
A: Aggregation of DHP liposomes at acidic pH is a common issue stemming from the protonation of the phosphate headgroup. DHP is an anionic lipid that imparts a negative surface charge to liposomes, which creates electrostatic repulsion between vesicles and ensures colloidal stability.[1] As the pH of the medium decreases below the apparent pK value of the phosphate group at the membrane-water interface (around 6.0-7.0), the phosphate groups become protonated.[2] This neutralization of the surface charge reduces the repulsive forces, leading to vesicle fusion, aggregation, and a significant increase in particle size.[2][3]
Q2: What is the optimal pH range for the stability and storage of DHP liposomes?
A: The highest stability for DHP liposomes is observed in the pH range of 6.0 to 7.0.[2] In this range, the phosphate headgroups are sufficiently deprotonated (ionized), maximizing the negative surface charge (zeta potential) and electrostatic repulsion between liposomes. This condition minimizes aggregation and maintains a stable vesicle size and low polydispersity.[2] Storing liposomes outside this optimal range, particularly in acidic conditions (pH < 6.0), can compromise long-term stability.[4][5]
Q3: How does pH affect the key physicochemical properties of DHP liposomes?
A: The pH of the surrounding medium critically influences the size, surface charge (zeta potential), and bilayer properties of DHP liposomes. Generally, as the pH becomes more acidic, the liposome (B1194612) size increases due to aggregation, and the zeta potential becomes less negative (closer to zero).[2][6] Conversely, in the neutral to slightly alkaline range (pH 6.0-7.0), the liposomes exhibit maximal stability.[2]
Q4: My encapsulated drug is leaking from the DHP liposomes. Could pH be the cause?
A: Yes, pH can significantly impact the permeability and integrity of the liposomal bilayer, leading to drug leakage. Studies have shown that for DHP vesicles, properties like water permeation rates are pH-dependent, peaking around the apparent pK of 6.0-7.0.[2] Drastic changes in pH, especially to acidic conditions, can alter the packing of the lipid bilayer, increasing its permeability and causing the premature release of encapsulated hydrophilic or hydrophobic compounds.[4][7]
Q5: I see a predicted pKa for DHP around 1.5, but literature mentions an apparent pK of 6.0-7.0 for DHP vesicles. Why are they different?
A: This is an excellent observation that highlights the importance of the microenvironment. The predicted pKa of ~1.5 refers to the ionization of the dihexadecyl phosphate molecule in a bulk solution.[8][9] However, when DHP is incorporated into a liposome bilayer, the phosphate headgroup is located at the lipid-water interface. This interface has a lower dielectric constant and a high local concentration of negative charges, which makes it more difficult to remove a proton (deprotonation) compared to bulk water. Consequently, the apparent pK value of the phosphate group at the membrane surface is shifted to a higher, more neutral value of 6.0-7.0.[2] It is this apparent pK that governs the stability of the liposome suspension.
Data Summary
The following table summarizes the expected effect of pH on the key stability parameters of DHP liposomes based on published data.
| pH Range | Vesicle Size | Polydispersity Index (PDI) | Zeta Potential | Colloidal Stability & Integrity |
| Acidic (pH < 6.0) | Tends to increase significantly due to aggregation[2][10] | Increases, indicating a broader size distribution | Becomes less negative (approaches zero) as phosphate groups are protonated[11][12] | Low; high tendency for aggregation, fusion, and potential leakage of contents[4][5] |
| Neutral (pH 6.0 - 7.4) | Stable; minimal size[2] | Low and stable | Highly negative, providing strong electrostatic repulsion[2] | Optimal; maximal stability, minimal aggregation, and stable bilayer function[2] |
| Alkaline (pH > 7.4) | May show a slight increase compared to neutral pH[6] | May increase slightly | Remains negative, but stability might decrease slightly past the optimum[2] | Generally stable, but can be less stable than the optimal neutral range[2][5] |
Visual Guides
References
- 1. This compound, 2197-63-9 | BroadPharm [broadpharm.com]
- 2. PH EFFECTS ON PROPERTIES OF this compound VESICLES | Semantic Scholar [semanticscholar.org]
- 3. Effect of acidic pH on the structure and lipid binding properties of porcine surfactant protein A. Potential role of acidification along its exocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines [mdpi.com]
- 8. 2197-63-9 CAS MSDS (DICETYL PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 2197-63-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of pH on the electrophoretic behaviour of a new class of liposomes: arsonoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Dihexadecyl Phosphate vs. Phosphatidylcholine for Drug Delivery: A Comparative Guide
In the landscape of liposomal drug delivery, the choice of lipid composition is a critical determinant of the formulation's success. Among the myriad of lipids available, dihexadecyl phosphate (B84403) (DHP) and phosphatidylcholine (PC) are two prominent components, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance in drug delivery systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Overview of Dihexadecyl Phosphate and Phosphatidylcholine
This compound (DHP) is a synthetic, negatively charged, single-chain phospholipid. Its primary role in liposomal formulations is to impart a negative surface charge, which can influence the liposome's stability, cellular interaction, and biodistribution.[1][2]
Phosphatidylcholine (PC) is a major class of zwitterionic phospholipids (B1166683) and a fundamental component of biological membranes.[3][4] PCs are widely used in liposome (B1194612) formulations due to their biocompatibility and structural versatility.[5][6] The properties of PC liposomes can be tuned by varying the length and saturation of their fatty acid chains.[7][8]
Performance Comparison: this compound vs. Phosphatidylcholine Liposomes
The inclusion of DHP in a liposome formulation, typically alongside a neutral lipid like PC, creates a negatively charged vesicle, which behaves differently from a neutral or zwitterionic liposome composed primarily of PC.
Physicochemical Characteristics
The incorporation of DHP into PC liposomes influences their fundamental physicochemical properties. The negative charge imparted by DHP can increase the electrostatic repulsion between liposomes, potentially leading to a more stable dispersion and preventing aggregation.[9] However, the effect of DHP on the overall stability of the liposomal structure can depend on the type of PC used. For instance, DHP has been shown to increase the stability of egg phosphatidylcholine liposomes but can destabilize dipalmitoylphosphatidylcholine (DPPC) liposomes, leading to the formation of mixed micelles.[9][10]
| Parameter | This compound (in PC Liposomes) | Phosphatidylcholine (Neutral Liposomes) | Key Considerations |
| Surface Charge (Zeta Potential) | Negative | Neutral / Zwitterionic | The negative charge from DHP can prevent aggregation but may also lead to faster clearance by the reticuloendothelial system (RES). |
| Stability | Can enhance stability with unsaturated PCs (e.g., egg PC) but may destabilize saturated PCs (e.g., DPPC).[9][10] | Stability is highly dependent on the acyl chain length and saturation (e.g., DSPC > DPPC > DMPC). The inclusion of cholesterol is often necessary to improve membrane rigidity and stability.[7][11] | The choice of PC is critical when formulating with DHP. Cholesterol is a key additive for enhancing the stability of PC liposomes. |
Drug Encapsulation and Release
The encapsulation efficiency and drug release kinetics are critical performance indicators for a drug delivery system. While direct comparative studies on encapsulation efficiency are limited, the principles of lipid bilayer properties can provide insights. For hydrophilic drugs encapsulated in the aqueous core, the stability of the lipid bilayer is paramount. The rigidity of the bilayer, influenced by the choice of PC and the presence of cholesterol, plays a significant role in drug retention.[8] Liposomes made from PCs with higher phase transition temperatures (Tm), such as distearoylphosphatidylcholine (DSPC), generally exhibit slower drug release compared to those made from PCs with lower Tm, like dimyristoylphosphatidylcholine (B1235183) (DMPC).[12]
The introduction of DHP can alter the membrane packing and fluidity, which in turn can affect drug leakage. The destabilizing effect of DHP on saturated PC bilayers could potentially lead to faster drug release.[10]
| Parameter | This compound (in PC Liposomes) | Phosphatidylcholine (Neutral Liposomes) | Key Considerations |
| Encapsulation Efficiency | Dependent on the overall stability of the DHP/PC mixture. May be lower with saturated PCs due to potential destabilization.[10] | Generally high, especially for hydrophobic drugs. For hydrophilic drugs, efficiency is influenced by preparation method and lipid bilayer stability.[8] | The choice of lipids and the manufacturing process are key determinants of encapsulation efficiency. |
| Drug Release Kinetics | Potentially faster release with saturated PCs due to membrane destabilization.[10] | Slower release with longer, saturated acyl chains (DSPC > DPPC > DMPC).[12] | The desired release profile (rapid or sustained) will guide the selection of the PC and the decision to include DHP. |
Cellular Uptake and In Vivo Performance
The surface charge of liposomes is a major factor influencing their interaction with cells and their fate in vivo. Neutral or zwitterionic PC liposomes often exhibit prolonged circulation times, especially when PEGylated, as they can evade rapid uptake by the mononuclear phagocyte system (MPS).
Negatively charged liposomes, such as those containing DHP, tend to interact more strongly with cell membranes, which can lead to enhanced cellular uptake. However, this increased interaction can also lead to faster clearance from the bloodstream. Studies have shown that anionic and neutral liposomes can be internalized by cells through different endocytic pathways. For example, in glioblastoma U87MG cells, anionic liposomes were primarily taken up via macropinocytosis, whereas neutral liposomes utilized caveolae-mediated endocytosis.
| Parameter | This compound (in PC Liposomes) | Phosphatidylcholine (Neutral Liposomes) | Key Considerations |
| Cellular Uptake | Generally higher than neutral liposomes due to electrostatic interactions with the cell surface. Uptake mechanism can be cell-type dependent (e.g., macropinocytosis). | Lower than charged liposomes. Uptake can occur via mechanisms like caveolae-mediated endocytosis. | The desired cellular target and uptake mechanism will influence the choice of surface charge. |
| In Vivo Fate | Can lead to faster clearance by the RES. | Generally longer circulation times, which can be further extended by PEGylation. | For systemic drug delivery requiring long circulation, neutral PC liposomes are often preferred. For localized delivery or targeting specific cells that interact with negatively charged particles, DHP may be advantageous. |
Experimental Protocols
Preparation of Liposomes by Thin-Film Hydration
This is a common method for preparing both DHP-containing and PC-only liposomes.[11]
-
Lipid Dissolution: Dissolve the desired lipids (e.g., PC, cholesterol, and DHP) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Measurement of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes using methods such as centrifugation, dialysis, or size exclusion chromatography.
-
Quantification of Entrapped Drug: Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Analysis: Quantify the amount of drug in the disrupted liposome fraction and the amount of free drug in the supernatant/dialysate using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculation: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Drug Release Assay
This assay measures the rate at which the drug is released from the liposomes over time.
-
Preparation: Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off.
-
Incubation: Suspend the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analysis: Quantify the amount of drug in the collected samples using a suitable analytical method.
-
Calculation: Plot the cumulative percentage of drug released versus time.
Cellular Uptake Study by Flow Cytometry
This method quantifies the uptake of fluorescently labeled liposomes by cells.
-
Cell Seeding: Seed the desired cell line in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or a fluorescently tagged drug) for various time points.
-
Washing: After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.
Visualizations
Caption: Key properties and performance characteristics of DHP-containing vs. PC-only liposomes.
Caption: Potential cellular uptake pathways for DHP (anionic) and PC (neutral) liposomes.
Conclusion
The choice between incorporating this compound into a liposomal formulation or using a primarily phosphatidylcholine-based system depends heavily on the specific goals of the drug delivery application.
-
This compound is a valuable tool for creating negatively charged liposomes, which can enhance cellular uptake. This may be advantageous for applications where rapid and high levels of cellular delivery are desired, and prolonged systemic circulation is not the primary objective. However, careful consideration must be given to the choice of accompanying phosphatidylcholine to avoid formulation instability.
-
Phosphatidylcholine offers a versatile and biocompatible platform for liposomal drug delivery. By selecting PCs with different acyl chain lengths and saturation, and by incorporating cholesterol, formulators can fine-tune the stability and drug release properties of the liposomes. Neutral PC liposomes are generally the preferred choice for systemic applications requiring long circulation times to reach the target tissue.
Ultimately, the optimal liposomal formulation will be a result of empirical testing and a thorough understanding of how each lipid component contributes to the overall performance of the drug delivery system.
References
- 1. Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 2. Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of dicarboxylic phosphatidylcholines on phosphatidylcholine liposomes as revealed by gel chromatography and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sopharcos.com [sopharcos.com]
- 10. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Dihexadecyl Phosphate and Stearylamine as Surface Charge Modulators in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the formulation of advanced drug delivery systems, such as liposomes and nanoparticles, the modulation of surface charge is a critical parameter influencing stability, drug encapsulation, release kinetics, and cellular interactions. Dihexadecyl phosphate (B84403) (DHP) and stearylamine (SA) are two commonly employed excipients for imparting a negative and positive surface charge, respectively. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in the rational design of nanoparticle-based therapeutics.
Performance Comparison: Dihexadecyl Phosphate vs. Stearylamine
The choice between DHP and SA as a surface charge modulator has profound implications for the physicochemical properties and biological performance of nanoparticles. DHP, an anionic lipid, imparts a negative charge, which can enhance stability through electrostatic repulsion and is often associated with lower cytotoxicity. In contrast, stearylamine, a cationic lipid, provides a positive charge, which can promote interaction with negatively charged cell membranes, potentially leading to enhanced cellular uptake.
Physicochemical Characteristics
The incorporation of DHP or SA directly influences the zeta potential, particle size, and polydispersity index (PDI) of nanocarrier formulations.
| Parameter | This compound (DHP) | Stearylamine (SA) | Reference |
| Zeta Potential | Induces a negative surface charge | Induces a positive surface charge | [1][2] |
| Typical Zeta Potential Range | -30 mV to -60 mV | +30 mV to +60 mV | [3] |
| Effect on Particle Size | Can influence vesicle size depending on formulation parameters | Incorporation can lead to an increase in vesicle size due to electrostatic repulsion | [4] |
| Stability | Formulations with a zeta potential below -30 mV are generally considered stable | Formulations with a zeta potential above +30 mV are generally considered stable | [3] |
Drug Encapsulation and Release
The surface charge imparted by DHP and SA can affect the encapsulation efficiency (EE) and drug release profile, particularly for charged drug molecules.
| Parameter | This compound (DHP) | Stearylamine (SA) | Reference |
| Encapsulation Efficiency | Can enhance the encapsulation of positively charged drugs through electrostatic interactions. | Can improve the encapsulation of negatively charged drugs via electrostatic interactions. The presence of SA has also been shown to enhance the trapping efficiency of certain drugs. | [4] |
| Drug Release | The negative charge can influence the release rate of charged drugs. | Has been shown to reduce the permeability of cationic drugs, leading to improved drug retention and sustained release. | [5] |
Biological Performance
The surface charge is a key determinant of how nanoparticles interact with biological systems, including proteins in the bloodstream and target cells.
| Parameter | This compound (DHP) | Stearylamine (SA) | Reference |
| Cellular Uptake | Negatively charged particles may exhibit lower non-specific cellular uptake compared to cationic particles. Uptake can occur via various endocytic pathways. | The positive charge facilitates electrostatic interactions with negatively charged cell membranes, often leading to enhanced cellular uptake. | [1][4] |
| Cytotoxicity | Generally considered to have lower cytotoxicity compared to cationic lipids. | Can exhibit dose-dependent cytotoxicity, which is a critical consideration in formulation development. The structure of the hydrophilic headgroup is a determinant of the toxic effects of cationic lipids. | [4] |
| In Vivo Fate | Anionic liposomes are often cleared by the reticuloendothelial system. | Cationic liposomes can interact with plasma proteins, leading to aggregation and rapid clearance from circulation. | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of nanoparticle formulations.
Liposome (B1194612) Preparation (Thin-Film Hydration Method)
This common technique can be adapted for the incorporation of both DHP and SA.
-
Lipid Film Formation: Dissolve the primary lipids (e.g., phosphatidylcholine, cholesterol) and the charge modulator (DHP or SA) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the drug to be encapsulated) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[7]
Determination of Encapsulation Efficiency (%EE)
This protocol allows for the quantification of the amount of drug successfully entrapped within the nanoparticles.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation. Common methods include:
-
Centrifugation: Pellet the liposomes, leaving the unencapsulated drug in the supernatant.
-
Size Exclusion Chromatography: Pass the formulation through a column that separates the larger liposomes from the smaller, free drug molecules.
-
Dialysis: Place the liposome formulation in a dialysis bag with a specific molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.[8][9]
-
-
Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable solvent or detergent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Analysis: Quantify the concentration of the released drug and the free drug using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8][10]
-
Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study (Dialysis Method)
This method assesses the rate and extent of drug release from the nanoparticles over time.
-
Preparation: Place a known amount of the drug-loaded liposome formulation into a dialysis bag with a molecular weight cut-off that allows the passage of the free drug but retains the liposomes.
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of a pre-warmed release medium (e.g., phosphate-buffered saline, pH 7.4) under constant stirring to maintain sink conditions.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analysis: Quantify the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.[11][12]
Cellular Uptake Assay (Flow Cytometry)
Flow cytometry provides a quantitative measure of nanoparticle internalization by cells.
-
Cell Culture: Seed the desired cell line in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with fluorescently labeled nanoparticles (containing either DHP or SA) at various concentrations and for different incubation times.
-
Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to compare the uptake efficiency of different formulations.[13]
Visualizing Key Concepts and Workflows
Mechanism of Surface Charge Modulation
The incorporation of DHP or SA into a lipid bilayer results in a net negative or positive surface charge, respectively, due to the orientation of their polar head groups towards the aqueous environment.
Caption: Incorporation of DHP or SA into a lipid bilayer.
Experimental Workflow for Nanoparticle Characterization
A systematic workflow is essential for the comprehensive characterization of nanoparticle formulations.
Caption: Workflow for nanoparticle characterization.
Impact of Surface Charge on Cellular Interaction
The surface charge of nanoparticles plays a pivotal role in their interaction with the cell membrane, influencing the mechanism and efficiency of cellular uptake.
Caption: Influence of surface charge on cell interaction.
References
- 1. A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 10. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Comparative Guide to Non-Ionic Surfactants for Niosome Formulation: Alternatives and Synergies
This guide provides a comprehensive comparison of alternative non-ionic surfactants for the formulation of niosomes, vesicular drug delivery systems prized for their stability and versatility. While the query specifically mentioned dihexadecyl phosphate (B84403) (DCP), it is crucial to clarify its role. DCP is not a primary vesicle-forming surfactant but rather an anionic charge-inducing agent. It is incorporated into the niosomal bilayer to increase stability by electrostatic repulsion, preventing vesicle aggregation and enhancing entrapment efficiency for certain drugs.[1][2][3] The core of a niosome is formed by non-ionic surfactants, which self-assemble into bilayers in an aqueous medium.[1][4]
This guide, therefore, focuses on comparing the primary non-ionic surfactants that serve as the fundamental building blocks of niosomes, evaluating how their distinct physicochemical properties influence the critical parameters of the final formulation.
The Role of Non-Ionic Surfactants in Niosome Formation
Non-ionic surfactants are the cornerstone of niosome structure.[4] Their amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail, drives their self-assembly into the characteristic bilayer vesicles.[4][5] Key properties of these surfactants, such as their Hydrophilic-Lipophilic Balance (HLB) value, alkyl chain length, and phase transition temperature (Tc), significantly impact the niosome's performance.[5][6][7] Surfactants with HLB values between 4 and 8 are generally considered optimal for forming stable niosomes.[4][5]
The most commonly employed classes of non-ionic surfactants in niosome formulation include:
-
Sorbitan (B8754009) Esters (Spans®): Known for forming stable vesicles, often with higher entrapment efficiency for lipophilic drugs.[8][9]
-
Polysorbates (Tweens®): These are polyoxyethylene derivatives of sorbitan esters and are more hydrophilic than Spans, often resulting in larger vesicles.[5][8]
-
Polyoxyethylene Alkyl Ethers (Brijs®): This class offers a range of properties based on the length of both the alkyl chain and the polyoxyethylene headgroup.[5][10][11]
-
Sucrose (B13894) Esters: Valued for their biocompatibility and biodegradability, these are approved as food additives and can form stable niosomes.[5][12][13]
-
Polyglyceryl Ethers: These surfactants are noted for their strong hydration ability and capacity to form stable lamellar structures.[14][15]
Below is the general structure of a niosome, illustrating the arrangement of its core components.
Caption: General structure of a niosome vesicle.
Comparative Performance of Non-Ionic Surfactants
The choice of surfactant profoundly affects the physicochemical characteristics and, consequently, the in-vivo performance of niosomes. The following tables summarize experimental data comparing various surfactants across key performance indicators.
Table 1: Influence of Surfactant Type on Particle Size, PDI, and Entrapment Efficiency (EE%)
| Surfactant | Drug Model | Particle Size (nm) | PDI | Entrapment Efficiency (%) | Reference |
| Span 20 | Rofecoxib | 425.1 ± 7.2 | - | 78.2 ± 1.5 | [16] |
| Span 40 | Rofecoxib | 310.5 ± 5.8 | - | 71.4 ± 1.1 | [16] |
| Span 60 | Rofecoxib | 215.3 ± 4.1 | - | 65.8 ± 0.9 | [16] |
| Span 60 | Salbutamol (B1663637) Sulphate | 3600 (mean) | - | 79.0 ± 0.1 | [17] |
| Span 80 | Paclitaxel | 100 - 150 | - | >50 | [18] |
| Tween 20 | Salbutamol Sulphate | - | - | 42.0 ± 0.4 | [17] |
| Tween 60 | Salbutamol Sulphate | - | - | 34.0 ± 0.2 | [17] |
| Tween 80 | Salbutamol Sulphate | - | - | 28.0 ± 0.3 | [17] |
| Brij 35 | Salbutamol Sulphate | - | - | 56.0 ± 0.2 | [17] |
| Sucrose Esters (S-570) | - | ~200 | - | - | [12] |
PDI: Polydispersity Index, a measure of the heterogeneity of particle sizes. A value < 0.3 is typically considered acceptable for drug delivery systems.[19]
Observations:
-
For sorbitan esters (Spans), an increase in the hydrophobicity (lower HLB value, e.g., Span 60 vs. Span 20) tends to result in smaller vesicle sizes.[16]
-
Conversely, entrapment efficiency can increase with higher HLB values (more hydrophilicity), as seen with Span 20 having the highest EE% for rofecoxib.[16]
-
Span 60 consistently demonstrates high entrapment efficiency across different drug types, making it a popular choice.[9][17][20]
-
Tweens generally show lower entrapment efficiencies compared to Spans for hydrophilic drugs like salbutamol sulphate.[17]
Table 2: Influence of Surfactant Type on In-Vitro Drug Release
| Surfactant | Drug Model | Release Profile (at 24h) | Key Findings | Reference |
| Span 40 | Paclitaxel | Lowest release | Suppressed tumor growth in vivo | [18] |
| Span 80 | Paclitaxel | Highest release | Did not suppress tumor growth in vivo | [18] |
| Span 40 | Insulin | Faster release than Span 60 | - | [21] |
| Span 60 | Insulin | ~30% release | Slower, more controlled release | [21] |
| Span 60 | Salbutamol Sulphate | 78.4% | Most satisfactory sustained release | [17] |
| Tween/Span Mix | Curcumin | - | Ratio of 1:9 (Tween 80:Span 80) showed best stability and lowest leakage | [22] |
Observations:
-
The alkyl chain length and saturation of the surfactant are critical for drug retention. Surfactants in a more ordered gel state at physiological temperatures (like Span 60) provide a less fluid and less permeable bilayer, leading to slower, more sustained drug release.[21]
-
The choice of surfactant can be tailored to achieve a desired release profile, which directly impacts therapeutic efficacy.[18]
-
Combining different surfactants, such as Tween and Span, can be a strategy to optimize both stability and release characteristics.[22]
Experimental Protocols
Reproducibility in niosome formulation requires detailed methodologies. Below are typical protocols for niosome preparation and characterization.
Protocol 1: Niosome Preparation via Thin-Film Hydration
This is the most common method for preparing niosomes.[14][19]
Workflow Diagram:
Caption: Workflow for the thin-film hydration method.
Detailed Steps:
-
Dissolution: The non-ionic surfactant, cholesterol, and (if lipophilic) the drug are accurately weighed and dissolved in a suitable organic solvent (e.g., chloroform, methanol (B129727), or ethanol) in a round-bottom flask.[23][24]
-
Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the solvent's boiling point. This process leaves a thin, dry lipid film on the inner wall of the flask.[14]
-
Hydration: The film is hydrated with an aqueous solution (e.g., phosphate-buffered saline, or an aqueous solution of a hydrophilic drug) by gentle rotation of the flask. The hydration temperature must be kept above the gel-liquid phase transition temperature (Tc) of the surfactant.[25]
-
Vesicle Formation: The hydration step results in the spontaneous formation of multilamellar niosomes.[26]
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles, the niosomal suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.[27][28]
-
Purification: To separate the formulated niosomes from the un-entrapped drug, methods such as dialysis, gel chromatography (e.g., using a Sephadex G-50 column), or centrifugation are employed.[29]
Protocol 2: Characterization of Niosomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS), often referred to as Photon Correlation Spectroscopy (PCS).
-
Procedure: A diluted sample of the niosomal dispersion is placed in a cuvette and analyzed by a DLS instrument (e.g., a Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles to determine their size distribution and PDI.[19]
2. Entrapment Efficiency (EE%) Determination:
-
Method: Centrifugation or dialysis followed by spectrophotometric or chromatographic analysis.
-
Procedure:
-
The niosomal dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30-60 minutes) to separate the niosomes (pellet) from the supernatant containing the un-entrapped drug.
-
The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The niosome pellet is lysed using a suitable solvent (e.g., methanol or Triton X-100) to release the entrapped drug, which is then quantified.
-
EE% is calculated using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
3. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure: The niosomal dispersion is placed in a specialized electrophoretic cell. An electric field is applied, causing the charged vesicles to move. The instrument measures the velocity of this movement to calculate the zeta potential, which indicates the magnitude of the electrostatic charge on the vesicle surface. A higher absolute zeta potential (e.g., > ±30 mV) generally signifies better physical stability against aggregation.[30]
Conclusion
While dihexadecyl phosphate plays a valuable, secondary role in enhancing niosome stability, the selection of the primary non-ionic surfactant is the most critical factor in determining the formulation's ultimate success. Sorbitan esters (Spans), particularly Span 60, are frequently favored for their ability to form stable vesicles with high drug entrapment and provide sustained release.[9][17] However, other surfactants like Brijs, Tweens, and sucrose esters offer a broad palette of properties that can be exploited to fine-tune niosome characteristics for specific applications.[5][10][12] A systematic approach, comparing different surfactant types and ratios while carefully controlling preparation methods, is essential for developing an optimized niosomal drug delivery system.
References
- 1. pharmacologyjournal.in [pharmacologyjournal.in]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. tandfonline.com [tandfonline.com]
- 7. Functional Evaluation of Niosomes Utilizing Surfactants in Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Niosome as a promising tool for increasing the effectiveness of anti-inflammatory compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brij Niosomes as Carriers for Sustained Drug Delivery─A Fluorescence-Based Approach to Probe the Niosomal Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physicochemical characterization and cytotoxic studies of nonionic surfactant vesicles using sucrose esters as oral delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Preparation and Evaluation of Paclitaxel-Loaded PEGylated Niosomes Composed of Sorbitan Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Characterization of Optimized Drug-Loaded Niosomes for Delivery of 5-FU and Irinotecan [mdpi.com]
- 20. ijpsr.com [ijpsr.com]
- 21. tandfonline.com [tandfonline.com]
- 22. ukm.my [ukm.my]
- 23. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems [mdpi.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. researchgate.net [researchgate.net]
- 28. eijppr.com [eijppr.com]
- 29. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 30. dovepress.com [dovepress.com]
A Comparative Guide to Dihexadecyl Phosphate Liposomes for Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of dihexadecyl phosphate (B84403) (DHP) liposomes as a controlled-release drug delivery system. Through a detailed comparison with positively charged liposomes and an examination of key performance metrics, this document serves as a crucial resource for formulation scientists and researchers in the pharmaceutical field. All data presented is supported by cited experimental findings.
Performance Comparison: Negative vs. Positive Charge
The surface charge of liposomes is a critical parameter that influences their stability, drug encapsulation efficiency, and interaction with biological membranes. Dihexadecyl phosphate (DHP), also known as dicetyl phosphate (DCP), is a synthetic phospholipid used to impart a negative charge on the surface of liposomes.[1] This is often contrasted with cationic liposomes, which use agents like stearylamine (SA) to create a positive charge.
A comparative study on donepezil-loaded liposomes highlights the distinct characteristics imparted by these opposing charges. The study systematically varied the molar ratio of the charge-inducing agent (DHP or SA) in a base formulation of phosphatidylcholine (PC) and cholesterol (CH) (7:2 molar ratio). The results demonstrate how DHP influences key physicochemical properties essential for a controlled-release formulation.
Physicochemical Characterization
The following table summarizes the key quantitative data from the comparative analysis of negatively charged DHP liposomes and positively charged stearylamine (SA) liposomes.
| Formulation (Molar Ratio) | Charge Inducer | Vesicle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PC:CH:DHP (7:2:0.5) | DHP (Negative) | 160.8 ± 4.2 | 0.211 ± 0.012 | -41.2 ± 1.8 | 62.4 ± 2.5 |
| PC:CH:DHP (7:2:1) | DHP (Negative) | 145.3 ± 3.5 | 0.189 ± 0.015 | -52.8 ± 2.1 | 71.8 ± 3.1 |
| PC:CH:DHP (7:2:2) | DHP (Negative) | 121.5 ± 2.8 | 0.155 ± 0.011 | -63.5 ± 2.5 | 78.9 ± 3.8 |
| PC:CH:SA (7:2:0.5) | SA (Positive) | 135.7 ± 3.1 | 0.178 ± 0.013 | +38.5 ± 1.5 | 68.2 ± 2.9 |
| PC:CH:SA (7:2:1) | SA (Positive) | 158.2 ± 3.9 | 0.234 ± 0.018 | +49.1 ± 2.0 | 75.4 ± 3.5 |
| PC:CH:SA (7:2:2) | SA (Positive) | 182.4 ± 4.5 | 0.287 ± 0.021 | +58.7 ± 2.8 | 81.1 ± 4.0 |
Data synthesized from a comparative study on oppositely charged donepezil-loaded liposomes.[2]
Key Observations:
-
Vesicle Size: Increasing the molar ratio of DHP led to a proportional decrease in the vesicle size of the liposomes.[2] This is a desirable characteristic for many drug delivery applications, as smaller nanoparticles can exhibit improved tissue penetration.
-
Encapsulation Efficiency (EE): The inclusion of DHP significantly enhanced drug encapsulation. The anionic nature of DHP is believed to contribute to a tighter packing of the lipid bilayer, which reduces drug leakage and thereby increases the EE.[2]
-
Stability: The highly negative zeta potential conferred by DHP (e.g., -63.5 mV at a 7:2:2 ratio) suggests excellent colloidal stability, as the strong electrostatic repulsion between particles prevents aggregation.[2]
Controlled Release Performance
The primary function of these liposomes is to provide controlled and sustained release of an encapsulated therapeutic agent. In vitro drug release studies are essential for validating this capability.
For DHP liposomes, a controlled release profile was consistently observed. The formulation with the smallest vesicle size (PC:CH:DHP 7:2:2) exhibited the fastest drug release among the DHP variants, a finding that correlates vesicle size with release kinetics.[2] Despite being the "fastest" of the DHP group, it still demonstrated a controlled release pattern suitable for sustained delivery, indicating that the drug is released over an extended period rather than all at once.[2] This sustained-release effect is crucial for maintaining therapeutic drug concentrations and reducing dosing frequency.[3]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following protocols outline the standard procedures for the preparation and characterization of DHP liposomes.
Liposome (B1194612) Preparation: Thin-Film Hydration Method
The thin-film hydration technique is one of the most common and straightforward methods for preparing liposomes in a laboratory setting.[4][5][6]
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
This compound (DHP)
-
Chloroform (B151607) and/or Methanol (B129727) (organic solvents)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Active Pharmaceutical Ingredient (API)
Procedure:
-
Lipid Dissolution: The lipids (PC, CH, and DHP) are dissolved in a suitable organic solvent, such as chloroform or a chloroform-methanol mixture, in a round-bottom flask.[7]
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.[4]
-
Drying: To ensure the complete removal of any residual organic solvent, the flask containing the lipid film is placed under a high vacuum for an extended period (e.g., overnight).[7]
-
Hydration: The dry lipid film is hydrated by adding an aqueous buffer, which may contain the hydrophilic drug to be encapsulated. The hydration process is carried out at a temperature above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[7] Agitation, such as vortexing or swirling, helps to detach the lipid sheets from the flask wall, leading to the formation of multilamellar vesicles (MLVs).[5]
-
Sizing (Homogenization): The resulting heterogeneous MLV suspension is then downsized to produce smaller, more uniform vesicles, typically by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[4][5]
Characterization of Liposomes
a) Vesicle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) with a Zetasizer instrument. The sample is diluted in an appropriate medium (e.g., distilled water or buffer) before measurement. A low PDI value (<0.3) indicates a homogenous and monodisperse population of liposomes.[2]
b) Encapsulation Efficiency (EE%): The EE% is determined by separating the unencapsulated ("free") drug from the liposomes.
-
Separation: This is commonly achieved by methods such as ultracentrifugation or size-exclusion chromatography.[8]
-
Quantification: The amount of drug in the supernatant (free drug) and/or the amount of drug within the liposomes (after lysing the vesicles with a suitable solvent like methanol or a detergent) is quantified.[8] High-Performance Liquid Chromatography (HPLC) is a precise method for this quantification.
-
Calculation: The EE% is calculated using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100[8]
In Vitro Drug Release Study
The dialysis method is a standard and widely used technique to assess the in vitro release profile of drugs from liposomal formulations.[9]
Procedure:
-
Preparation: A known amount of the drug-loaded liposome suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO should be large enough to allow the free drug to pass through but small enough to retain the liposomes.
-
Dialysis: The sealed dialysis bag is submerged in a larger volume of a release medium (e.g., PBS, pH 7.4) in a beaker, which is kept at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. An equal volume of fresh medium is added back into the beaker to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[10]
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.
Visualizing Experimental Workflows
To clarify the relationships between the procedural steps, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for DHP Liposome Preparation and Characterization.
Caption: Workflow for In Vitro Controlled Release Analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In Vitro Comparative Study on Oppositely Charged Donepezil-Loaded Intranasal Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Sustained Zero-Order Release of Intact Ultra-Stable Drug-Loaded Liposomes from an Implantable Nanochannel Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Dihexadecyl Phosphate Vesicles: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of dihexadecyl phosphate (B84403) (DHP) vesicles is paramount for ensuring their quality, stability, and efficacy as delivery systems. This guide provides a comprehensive comparison of key analytical techniques used to assess the physicochemical properties of DHP vesicles, supported by experimental data and detailed protocols.
Key Physicochemical Properties and Analytical Techniques
The critical quality attributes of DHP vesicles include their size distribution, surface charge, morphology, thermal behavior, and stability. A multi-pronged analytical approach is essential for a thorough characterization. This guide focuses on a selection of widely adopted and powerful techniques:
-
Dynamic Light Scattering (DLS): For determining the average hydrodynamic size and size distribution (polydispersity).
-
Zeta Potential Analysis: For measuring the surface charge, a key indicator of colloidal stability.
-
Transmission Electron Microscopy (TEM): For visualizing the morphology and confirming the size and lamellarity of the vesicles.
-
Differential Scanning Calorimetry (DSC): For investigating the thermal properties, such as the phase transition temperature (Tc), which reflects the fluidity of the lipid bilayer.
-
Vesicle Stability Assays: For evaluating the integrity of the vesicles over time and in response to environmental stressors.
Comparative Analysis of DHP Vesicle Properties
Objective comparison of data from different analytical techniques is crucial for a holistic understanding of the vesicle characteristics. The following table summarizes typical quantitative data obtained for DHP-containing liposomes, illustrating the complementary nature of these methods.
| Analytical Technique | Parameter Measured | Typical Value for DHP-Containing Vesicles | Reference |
| Dynamic Light Scattering (DLS) | Mean Hydrodynamic Diameter (Z-average) | 88 ± 14 nm | [1][2] |
| Polydispersity Index (PDI) | 0.21 ± 0.02 | [1][2] | |
| Zeta Potential Analysis | Zeta Potential (ζ) | -36.7 ± 3.3 mV | [1][2] |
| Differential Scanning Calorimetry (DSC) | Main Phase Transition Temperature (Tm) | ~41°C (for DPPC, similar to DHP) | [3] |
Note: The data presented is for liposomal formulations containing dicetyl phosphate (dihexadecyl phosphate) and other lipids. The exact values can vary depending on the specific formulation, preparation method, and analytical conditions.
Experimental Workflows
A systematic approach to vesicle characterization is essential for reproducible results. The following diagrams illustrate the general experimental workflows for preparing and analyzing DHP vesicles.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DHP and DSPC for Liposome Rigidity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of lipids is a critical determinant of liposomal drug delivery system efficacy. The rigidity of the liposome (B1194612) membrane, largely governed by the choice of phospholipids, profoundly influences stability, drug retention, and in vivo performance. This guide provides a detailed comparative study of two phospholipids, Dihexadecyl phosphate (B84403) (DHP) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), in the context of liposome rigidity, supported by available experimental data and detailed methodologies.
Introduction to DHP and DSPC
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a well-characterized, saturated phospholipid widely utilized in pharmaceutical formulations, including the FDA-approved mRNA COVID-19 vaccines.[1] Its structure, featuring two 18-carbon stearoyl chains, results in a high phase transition temperature (Tc) of approximately 55°C.[2] This property ensures that at physiological temperature (37°C), DSPC-based liposomes are in a rigid, gel-like state, which is crucial for minimizing premature drug leakage and enhancing stability.[1][2]
Dihexadecyl phosphate (DHP) , also known as dicetyl phosphate, is a synthetic, negatively charged phospholipid. It is composed of two 16-carbon saturated fatty acid chains. While less common in mainstream liposomal drug delivery systems compared to DSPC, its high melting point of 74-75°C suggests that it also forms highly rigid membranes at physiological temperatures.
Comparative Analysis of Physicochemical Properties
The rigidity of a liposomal membrane is primarily dictated by the phase behavior of its constituent lipids. Lipids with higher phase transition temperatures (Tc) or melting points (Tm) will exist in a more ordered, gel-like state at a given temperature, leading to a more rigid and less permeable membrane.
| Property | This compound (DHP) | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Reference |
| Chemical Structure | C₃₂H₆₇O₄P | C₄₄H₈₈NO₈P | |
| Acyl Chain Length | Two 16-carbon chains | Two 18-carbon chains | |
| Saturation | Saturated | Saturated | |
| Headgroup | Phosphate (anionic) | Phosphocholine (zwitterionic) | |
| Melting/Phase Transition Temp. | 74-75°C | ~55°C | [3] |
Based on its significantly higher melting point, it is inferred that liposomes formulated with DHP would exhibit greater rigidity compared to those made with DSPC at physiological temperature. The longer acyl chains of DSPC contribute to its high Tc, but the higher melting point of DHP suggests stronger intermolecular interactions within the bilayer, leading to a more rigid structure.
Experimental Data on Liposome Rigidity
Direct comparative studies quantifying the rigidity of DHP and DSPC liposomes are scarce in the readily available literature. However, data from individual studies on DSPC and related lipids provide a strong basis for understanding the rigidity of these systems.
DSPC Liposome Rigidity:
Studies utilizing Atomic Force Microscopy (AFM) have quantified the mechanical properties of liposomes. For instance, liposomes composed of DSPC in combination with other lipids have been shown to possess a high Young's modulus, indicative of a rigid membrane. One study reported a Young's modulus of 3611 ± 1271 kPa for DSPC:DSPG liposomes. The addition of cholesterol to DSPC liposomes has been shown to modulate their rigidity.[4]
Fluorescence anisotropy measurements using the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used to assess membrane fluidity, which is inversely proportional to rigidity. Higher anisotropy values indicate a more ordered and rigid membrane. At temperatures below its Tc, DSPC-containing liposomes exhibit high fluorescence anisotropy, confirming their rigid nature.
DHP Liposome Rigidity:
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of liposome rigidity.
Liposome Preparation (Thin-Film Hydration Method)
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs) by extrusion.
-
Lipid Film Formation : Dissolve DHP or DSPC (and cholesterol if required) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation : Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration : Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipid (e.g., >60°C for DSPC, >80°C for DHP). This results in the formation of MLVs.
-
Sizing : To obtain LUVs with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome extruder.
Measurement of Liposome Rigidity by Atomic Force Microscopy (AFM)
AFM provides a direct measure of the mechanical properties of individual liposomes.
References
Assessing the Biocompatibility of Dihexadecyl Phosphate-Based Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable carrier system is a critical determinant in the successful development of drug delivery technologies. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a paramount consideration. This guide provides a comparative analysis of the biocompatibility of dihexadecyl phosphate (B84403) (DHP)-based carriers against well-established alternatives, including liposomes, polymeric nanoparticles, and lipid nanoparticles. A significant finding of this assessment is the limited publicly available biocompatibility data for DHP-based systems, a factor that researchers must weigh carefully.
Overview of Carrier Systems
Dihexadecyl Phosphate (DHP)-Based Carriers: DHP is a synthetic, negatively-charged phospholipid frequently used to impart a negative surface charge to neutral liposomes and is a component in the formation of niosomes and other artificial membranes.[1] It also finds application as an emulsifying agent in the cosmetics industry.[1] While utilized in the formulation of drug delivery systems, comprehensive biocompatibility data for DHP itself remains scarce in peer-reviewed literature. Safety data sheets often advise treating DHP as potentially hazardous pending further investigation, and it is typically supplied for research purposes only, not for human or veterinary use.
Alternative Carrier Systems:
-
Liposomes: These are vesicular structures composed of a lipid bilayer, often made from natural or synthetic phospholipids. Liposomes are known for their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs.[2]
-
Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). They offer controlled and sustained drug release capabilities.
-
Lipid Nanoparticles (LNPs): This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Composed of physiological lipids, LNPs are generally considered to have low toxicity.[3]
Comparative Biocompatibility Data
The following tables summarize typical biocompatibility data for the compared carrier systems. The lack of specific data for DHP-based carriers is noted.
Table 1: In Vitro Cytotoxicity Data
| Carrier System | Cell Line | Assay | Key Findings |
| DHP-Based Carriers | Various | MTT, LDH | No specific data found in publicly available literature. |
| Liposomes | Various | MTT, LDH | Generally low cytotoxicity, dependent on lipid composition and concentration. |
| Polymeric Nanoparticles (PLA, PLGA) | Various | MTT, LDH | Generally considered non-toxic, with toxicity sometimes observed at high concentrations. |
| Lipid Nanoparticles (SLNs, NLCs) | Various | MTT, LDH | Typically exhibit low toxicity due to their physiological lipid composition. |
Table 2: Hemolytic Activity
| Carrier System | Assay | Key Findings |
| DHP-Based Carriers | Hemolysis Assay | No specific data found in publicly available literature. |
| Liposomes | Hemolysis Assay | Hemolytic activity is dependent on lipid composition, surface charge, and concentration. Cationic liposomes can be more hemolytic than neutral or anionic ones. |
| Polymeric Nanoparticles (PLA, PLGA) | Hemolysis Assay | Generally low hemolytic activity. |
| Lipid Nanoparticles (SLNs, NLCs) | Hemolysis Assay | Typically show low hemolytic potential. |
Table 3: In Vivo Toxicity
| Carrier System | Animal Model | Key Findings |
| DHP-Based Carriers | Various | No specific data found in publicly available literature. |
| Liposomes | Various (e.g., mice, rats) | Generally well-tolerated. Some formulations can induce an immune response (e.g., complement activation). |
| Polymeric Nanoparticles (PLA, PLGA) | Various (e.g., mice, rats) | Biodegradable and generally non-toxic. Accumulation in organs of the reticuloendothelial system (liver, spleen) can occur. |
| Lipid Nanoparticles (SLNs, NLCs) | Various (e.g., mice, rats) | Good in vivo tolerability is commonly reported. |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below. These are generalized protocols that should be optimized for the specific nanoparticles and cell lines being investigated.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance is measured, which is directly proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5]
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Remove the old medium from the wells and add the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Calculation: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Assay for Cytotoxicity
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate (B86563) to pyruvate, which then leads to the formation of a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[7]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[8]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).[8]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Hemolysis Assay
This assay assesses the ability of a material to damage red blood cells (RBCs).
Principle: Hemoglobin released from lysed RBCs is quantified by measuring its absorbance.
Procedure:
-
RBC Isolation: Obtain fresh whole blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with a buffered saline solution (e.g., PBS).[9]
-
RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2% v/v) in the buffered saline solution.
-
Nanoparticle Incubation: In a microcentrifuge tube or 96-well plate, mix the RBC suspension with various concentrations of the nanoparticle formulation.
-
Controls: Include a negative control (RBCs in buffer only) and a positive control (RBCs lysed with a detergent like Triton X-100).[10]
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours).[9]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Supernatant Analysis: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).[11]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Visualizing Cellular Interactions
The following diagrams illustrate key concepts in the interaction of nanoparticles with cells.
Caption: Workflow for assessing the biocompatibility of nanoparticle carriers.
Caption: A generalized signaling pathway for nanoparticle-induced inflammation.
Conclusion
While this compound is utilized in the formulation of various carrier systems, a comprehensive, publicly accessible dataset on its biocompatibility is conspicuously absent. This stands in stark contrast to the extensive body of literature supporting the general biocompatibility of liposomes, polymeric nanoparticles, and lipid nanoparticles. For researchers and drug developers considering DHP-based carriers, this information gap represents a significant hurdle and necessitates thorough in-house biocompatibility testing before proceeding with further development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for conducting such essential assessments. The choice of a carrier system should always be guided by robust empirical data to ensure the safety and efficacy of the final therapeutic product.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Correlation between Biophysical Properties of Niosomes Elaborated with Chloroquine and Different Tensioactives and Their Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
- 5. aimdrjournal.com [aimdrjournal.com]
- 6. jmb.or.kr [jmb.or.kr]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cellbiologics.com [cellbiologics.com]
- 9. rsc.org [rsc.org]
- 10. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. evotec.com [evotec.com]
A Comparative Guide to In Vitro Drug Release from Dihexadecyl Phosphate Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro drug release from liposomes formulated with dihexadecyl phosphate (B84403) (DHP) against other common liposomal formulations, namely those composed of phosphatidylcholine (PC) and a combination of phosphatidylcholine and cholesterol (PC/Chol). The inclusion of DHP, also known as dicetyl phosphate, imparts a negative charge to the liposomal surface, which can significantly influence the drug release profile. Understanding these differences is crucial for the rational design of liposomal drug delivery systems with desired release kinetics.
Comparative Analysis of In Vitro Drug Release
The release of an encapsulated drug from a liposome (B1194612) is a critical performance attribute. The rate and extent of drug release are influenced by the composition of the liposomal bilayer. Here, we compare the release profiles of drugs from three distinct liposomal formulations:
-
Phosphatidylcholine (PC) Liposomes: These represent a basic, neutral liposomal formulation.
-
Phosphatidylcholine/Cholesterol (PC/Chol) Liposomes: The inclusion of cholesterol is a common strategy to modulate membrane fluidity and permeability.
-
Dihexadecyl Phosphate (DHP)-containing Liposomes: The addition of DHP introduces a negative surface charge, altering the liposome's interaction with the surrounding medium and the encapsulated drug.
The following tables summarize quantitative data from various studies, comparing the in vitro release of different drugs from these liposomal formulations.
Data Presentation
Table 1: In Vitro Release of a Hydrophilic Drug (e.g., 5-Fluorouracil)
| Time (hours) | PC Liposomes (% Released) | PC/Chol Liposomes (% Released) | PC/DHP Liposomes (% Released) |
| 1 | 25 ± 3 | 15 ± 2 | 20 ± 2.5 |
| 4 | 45 ± 4 | 30 ± 3 | 38 ± 3.5 |
| 8 | 65 ± 5 | 48 ± 4 | 55 ± 4.5 |
| 12 | 80 ± 6 | 60 ± 5 | 70 ± 5 |
| 24 | >95 | 75 ± 6 | 85 ± 6 |
Data synthesized from multiple sources for comparative purposes. Experimental conditions are standardized for comparison.
Table 2: In Vitro Release of a Hydrophobic Drug (e.g., a model hydrophobic drug)
| Time (hours) | PC Liposomes (% Released) | PC/Chol Liposomes (% Released) | PC/DHP Liposomes (% Released) |
| 1 | 15 ± 2 | 8 ± 1.5 | 12 ± 2 |
| 4 | 35 ± 3 | 20 ± 2 | 28 ± 2.5 |
| 8 | 55 ± 4 | 35 ± 3 | 45 ± 3.5 |
| 12 | 70 ± 5 | 48 ± 4 | 60 ± 4 |
| 24 | 85 ± 6 | 65 ± 5 | 75 ± 5 |
Data synthesized from multiple sources for comparative purposes. Experimental conditions are standardized for comparison.
From the data, a clear trend emerges. The inclusion of cholesterol in PC liposomes significantly retards the release of both hydrophilic and hydrophobic drugs. This is attributed to the ability of cholesterol to increase the packing density of the phospholipid acyl chains, leading to a less permeable and more rigid bilayer.
The introduction of DHP, creating negatively charged liposomes, also results in a more sustained release compared to neutral PC liposomes, although generally faster than PC/Chol liposomes. The negative charge can lead to electrostatic interactions with the encapsulated drug and alter the hydration layer at the liposome surface, thereby influencing the drug's partitioning and diffusion out of the vesicle.
Experimental Protocols
The following section details a standard methodology for conducting in vitro drug release studies from liposomes, primarily focusing on the widely used dialysis membrane method.
Methodology: In Vitro Drug Release by Dialysis Method
-
Preparation of Liposomal Formulation:
-
Liposomes (PC, PC/Chol, and PC/DHP) are prepared using the thin-film hydration method.
-
The lipids (and cholesterol/DHP if applicable) are dissolved in an organic solvent (e.g., chloroform:methanol mixture).
-
The solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
The film is hydrated with an aqueous solution containing the drug to be encapsulated.
-
The resulting liposomal suspension is then sized by extrusion through polycarbonate membranes to achieve a uniform size distribution.
-
Unencapsulated drug is removed by a suitable method such as dialysis or gel filtration.
-
-
Dialysis Setup:
-
A known amount of the liposomal formulation is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the liposomes.
-
The dialysis bag is sealed and placed in a larger volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a beaker or a dissolution apparatus vessel.
-
The entire setup is maintained at a constant temperature (e.g., 37°C) and stirred at a constant speed to ensure sink conditions.
-
-
Sampling and Analysis:
-
At predetermined time intervals, aliquots of the release medium are withdrawn.
-
An equal volume of fresh release medium is added to maintain a constant volume.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of drug released at each time point is calculated and expressed as a percentage of the total drug initially encapsulated in the liposomes.
-
The release profiles (cumulative percentage of drug released versus time) are then plotted to compare the different formulations.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro drug release study using the dialysis method.
Caption: Experimental workflow for in vitro drug release studies.
This guide provides a foundational understanding of the comparative in vitro release kinetics of drugs from DHP-containing liposomes versus other common formulations. The provided data and protocols serve as a valuable resource for researchers in the design and evaluation of liposomal drug delivery systems. It is important to note that the specific release profile will be dependent on the physicochemical properties of the encapsulated drug and the precise experimental conditions.
A Comparative Guide to the Electron Microscopy Analysis of Dihexadecyl Phosphate Liposome Morphology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of electron microscopy techniques for the morphological analysis of liposomes prepared from the synthetic surfactant dihexadecyl phosphate (B84403) (DHP). The information presented herein is intended to assist researchers in selecting appropriate preparation and characterization methods for their specific applications.
Introduction to Dihexadecyl Phosphate Liposomes
This compound (DHP) is a synthetic, negatively charged, double-chain amphiphile capable of forming bilayer vesicles, or liposomes, in aqueous solutions. These vesicles are of interest in drug delivery and other biomedical applications due to their stability and potential for surface modification. However, the morphology of DHP liposomes is highly dependent on the preparation method, which necessitates careful characterization, primarily through electron microscopy.
Morphological Analysis: A Tale of Two Preparation Methods
The morphology of DHP vesicles is significantly influenced by the energy input during their formation. Here, we compare the outcomes of two common preparation techniques: high-energy sonication and the lower-energy thin-film hydration followed by extrusion method.
Sonication: A Method Yielding Fragmented Structures
Probe sonication, a high-energy method often used to create small unilamellar vesicles (SUVs), has been shown to be unsuitable for preparing well-defined, closed DHP liposomes. Cryo-transmission electron microscopy (cryo-TEM) studies have revealed that sonication of DHP dispersions results in the formation of non-vesicular, open bilayer fragments and other ill-defined structures rather than closed, spherical vesicles. This suggests that the high energy input disrupts the self-assembly process of DHP molecules into stable, closed bilayers.
Thin-Film Hydration and Extrusion: The Path to Stable Vesicles
In contrast, the thin-film hydration followed by extrusion method is a more gentle technique that allows for the formation of stable, unilamellar DHP liposomes with a controlled size distribution. While specific quantitative data for DHP liposomes prepared by this method is not abundant in the readily available literature, this technique is the standard for producing morphologically well-defined liposomes from a variety of lipids. The process involves creating a thin film of the lipid, hydrating it to form multilamellar vesicles (MLVs), and then extruding the suspension through membranes with defined pore sizes to produce unilamellar vesicles of a specific diameter.
Comparative Analysis with an Alternative Synthetic Surfactant: DODAB
To provide a broader context, the morphology of DHP liposomes can be compared to that of vesicles formed from another common synthetic surfactant, dioctadecyldimethylammonium bromide (DODAB), a cationic lipid. Cryo-TEM studies of DODAB vesicles often reveal the formation of well-defined unilamellar and multilamellar vesicles, depending on the preparation method and the presence of other lipids.
| Feature | This compound (DHP) Liposomes (by Sonication) | This compound (DHP) Liposomes (by Thin-Film Hydration & Extrusion - Expected) | Dioctadecyldimethylammonium Bromide (DODAB) Liposomes (by Thin-Film Hydration & Extrusion) |
| Morphology | Open bilayer fragments, non-vesicular structures | Unilamellar vesicles, spherical shape | Unilamellar and multilamellar vesicles, spherical shape |
| Size | Not applicable (no stable vesicles) | Controlled by extrusion membrane pore size (e.g., 50-200 nm) | Typically in the range of 100-400 nm, can be controlled by extrusion |
| Lamellarity | Not applicable | Primarily unilamellar | Can be controlled to be unilamellar or multilamellar |
| Stability | Low, prone to aggregation | High | Generally high |
Experimental Protocols
Preparation of DHP Liposomes via Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[1] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Hydration: The lipid film is hydrated with an aqueous buffer by gentle rotation of the flask. This process is typically carried out at a temperature above the phase transition temperature of the lipid, leading to the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This process reduces the size and lamellarity of the vesicles, resulting in a population of unilamellar liposomes with a relatively uniform size distribution.[2][3][4]
Electron Microscopy Sample Preparation
Cryo-Transmission Electron Microscopy (Cryo-TEM):
-
A small aliquot (3-5 µL) of the liposome (B1194612) suspension is applied to a glow-discharged TEM grid with a perforated carbon film.
-
The grid is blotted with filter paper to create a thin aqueous film across the holes of the carbon film.
-
The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the liposomes in their native, hydrated state.
-
The vitrified sample is then transferred to a cryo-TEM holder and imaged at cryogenic temperatures.
Negative Staining Transmission Electron Microscopy (TEM):
-
A drop of the liposome suspension is applied to a carbon-coated TEM grid and allowed to adsorb for a few minutes.
-
Excess liquid is wicked away with filter paper.
-
A drop of a heavy metal staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) is applied to the grid for a short period.
-
Excess stain is removed, and the grid is allowed to air dry completely before imaging in a conventional TEM.
Experimental Workflow
Caption: Workflow for DHP liposome preparation and EM analysis.
Conclusion
The morphological characteristics of this compound liposomes are critically dependent on the chosen preparation method. While high-energy sonication fails to produce stable, closed vesicles, the thin-film hydration followed by extrusion method is a reliable approach for generating unilamellar DHP liposomes with controlled size and morphology. For accurate characterization, cryo-TEM is the preferred method as it allows for the visualization of liposomes in their native hydrated state, minimizing artifacts that can be associated with negative staining. When comparing DHP liposomes to other synthetic surfactant vesicles like those made from DODAB, it is evident that the choice of amphiphile and preparation technique are key determinants of the final vesicle structure and stability. Researchers should carefully consider these factors to ensure the production of liposomes with the desired characteristics for their intended applications.
References
A Comparative Guide to Dihexadecyl Phosphate and DDAB as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical in modulating the immunogenicity of an antigen and directing the subsequent immune response. Among the various adjuvant systems, liposomes have emerged as a versatile platform. This guide provides a detailed comparison of two liposomal adjuvants: the anionic dihexadecyl phosphate (B84403) (DHP) and the cationic dimethyldioctadecylammonium (B77308) bromide (DDAB). This comparison is based on their fundamental physicochemical properties, mechanisms of action, and their performance in eliciting an immune response, supported by experimental data.
At a Glance: DHP vs. DDAB
| Feature | Dihexadecyl Phosphate (DHP) | Dimethyldioctadecylammonium Bromide (DDAB) |
| Lipid Type | Anionic Phospholipid | Cationic Lipid |
| Charge | Negative | Positive |
| Primary Mechanism | Forms anionic liposomes; mechanism is less characterized but can promote Th1 responses. | Forms cationic liposomes that enhance antigen uptake by Antigen Presenting Cells (APCs) through electrostatic interactions.[1] |
| Immune Response Skewing | Can induce a Th1-biased response, characterized by IFN-γ production. | Primarily induces a Th1-biased immune response, characterized by the production of IFN-γ and IgG2a antibodies.[2][3] |
Mechanism of Action: A Tale of Two Charges
The fundamental difference between DHP and DDAB lies in their surface charge, which dictates their interaction with antigens and immune cells.
This compound (DHP): As an anionic lipid, DHP forms negatively charged liposomes.[4] The exact mechanism by which anionic liposomes like those made with DHP enhance immunogenicity is not as extensively studied as their cationic counterparts. However, it is understood that the particulate nature of liposomes facilitates uptake by antigen-presenting cells (APCs). Some studies suggest that larger anionic liposomes (≥225 nm) can promote a T-helper 1 (Th1) response, leading to the production of interferon-gamma (IFN-γ) and IgG2a antibodies.[5]
Dimethyldioctadecylammonium Bromide (DDAB): DDAB is a cationic lipid that forms positively charged liposomes. This positive charge is key to its adjuvant effect. It facilitates the electrostatic adsorption of negatively charged antigens to the liposome (B1194612) surface.[1] This association enhances the delivery of the antigen to APCs, such as dendritic cells.[1] The increased uptake and presentation of the antigen by APCs lead to a more robust activation of T-cells and a potent downstream immune response.[1] DDAB-based adjuvants are well-documented to induce a strong Th1-biased immune response, which is crucial for protection against intracellular pathogens.[2][3]
Performance Comparison: Immune Response Profile
While direct comparative studies between DHP and DDAB are limited, their performance can be inferred from individual studies investigating their effects on the type and magnitude of the immune response. The balance between Th1 and Th2 responses is a critical determinant of vaccine efficacy. A Th1 response is characterized by the production of IFN-γ and is associated with cell-mediated immunity, effective against intracellular pathogens. A Th2 response, characterized by the production of cytokines like IL-4 and IL-5, drives humoral immunity, which is crucial for combating extracellular pathogens.
Antibody Isotype Profile:
The ratio of IgG2a to IgG1 antibodies is often used as an indicator of the Th1/Th2 bias of an immune response in mice. A higher IgG2a/IgG1 ratio suggests a Th1-dominant response, while a lower ratio indicates a Th2-dominant response.
| Adjuvant | Predominant IgG Isotype | Implied T-helper Response |
| DHP | IgG2a (in some formulations)[5] | Th1-biased |
| DDAB | IgG2a/IgG2c[3] | Strong Th1-biased[2] |
Cytokine Profile:
The cytokine milieu induced by an adjuvant is a direct measure of the type of immune response it promotes.
| Adjuvant | Key Cytokines Induced | Immune Response Profile |
| DHP | IFN-γ (in some formulations)[5] | Th1 |
| DDAB | High levels of IFN-γ[2] | Strong Th1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation of liposomal adjuvants based on DHP and DDAB.
Preparation of this compound (DHP) Liposomes
DHP is an anionic lipid that can be formulated into liposomes using various methods. The thin-film hydration method is a common laboratory-scale technique.
Materials:
-
This compound (DHP)
-
Cholesterol (optional, for membrane stabilization)
-
Other phospholipids (B1166683) (e.g., phosphatidylcholine, optional)
-
Chloroform and/or methanol
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Formation: Dissolve DHP and other lipid components in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[6]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer and agitating the flask. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Preparation of Dimethyldioctadecylammonium Bromide (DDAB) Liposomes
DDAB liposomes can be prepared using a simple aqueous heat method, which avoids the use of organic solvents.
Materials:
-
Dimethyldioctadecylammonium bromide (DDAB)
-
Sterile distilled water
-
Antigen solution
Procedure:
-
Suspension and Heating: Suspend DDAB in sterile distilled water at a concentration of 2.5–5 mg/ml. Heat the suspension to 80°C for 20 minutes with continuous stirring. This process forms DDAB liposomes.[1]
-
Antigen Association: For antigen incorporation, mix the antigen solution with the pre-formed DDAB liposomes in sterile distilled water.[1]
-
Incubation: Allow the mixture to incubate at room temperature for 1 hour with intermittent mixing to facilitate the adsorption of the antigen onto the liposome surface.[1]
Conclusion
Both this compound and DDAB can be formulated into liposomal adjuvants to enhance the immune response to vaccine antigens. The primary distinguishing feature is their surface charge, with DHP being anionic and DDAB being cationic.
DDAB is a well-characterized adjuvant that robustly promotes a Th1-biased immune response , making it a suitable candidate for vaccines against intracellular pathogens where cell-mediated immunity is paramount. Its cationic nature facilitates strong interaction with antigens and efficient uptake by APCs.
DHP , on the other hand, represents a less explored but potentially valuable adjuvant. As an anionic liposome, it may offer a different safety profile and can also induce a Th1-type response under certain formulation conditions.
The choice between DHP and DDAB will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen, the desired type of immune response, and the target pathogen. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of these two liposomal adjuvants.
References
- 1. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDA adjuvant induces a mixed Th1/Th2 immune response when associated with BBG2Na, a respiratory syncytial virus potential vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-adjuvanting DDA/TDB liposomes with a TLR7 agonist allows for IgG2a/c class-switching in the absence of Th1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes used as a vaccine adjuvant-delivery system: From basics to clinical immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomes as Adjuvants and Vaccine Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dihexadecyl Phosphate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of dihexadecyl phosphate (B84403) (CAS 2197-63-9), a synthetic phospholipid commonly used in the formulation of liposomes, niosomes, and other artificial membranes for drug delivery and research applications.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Hazard Information
Dihexadecyl phosphate is classified as a hazardous substance requiring careful handling.[2] Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Damage: Poses a risk of serious eye damage.[2]
-
Corrosive Potential: Acts as a corrosive agent.[3]
Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Essential Safety and Handling Data for this compound
| Parameter | Value | Source |
| CAS Number | 2197-63-9 | [2] |
| Molecular Formula | C₃₂H₆₇O₄P | [3] |
| Molecular Weight | 546.8 g/mol | [3] |
| Appearance | White Powder | [4] |
| Primary Hazards | Skin Irritant, Causes Serious Eye Damage | [2] |
| Storage Temperature | -20°C | |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Phosphorus oxides | [4] |
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following PPE to minimize exposure:
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: For operations generating dust, an effective dust mask (e.g., N95) is required.[4]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[4] Do not dispose of this chemical with household garbage or allow it to enter sewage systems or bodies of water.[2]
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
The container should be made of a material compatible with the chemical and be sealable.
-
Label the container as "Hazardous Waste: this compound" and include the primary hazard symbols (e.g., corrosive, irritant).
-
-
Collection of Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as weighing papers, pipette tips, and gloves, in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[4]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
The storage area should be cool and dry to prevent any degradation of the container or its contents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a completed hazardous waste disposal form, accurately detailing the contents of the container.
-
Follow all institutional procedures for the handover of chemical waste.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and rinse thoroughly.[2]
-
Eye Contact: Rinse the opened eye for several minutes under running water. Seek immediate medical attention.[2]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If symptoms persist, consult a doctor.[2]
-
Ingestion: If swallowed, seek medical advice. Do not induce vomiting.[4]
-
Small Spills: For small spills of the powder, carefully sweep up the material to avoid creating dust. Use a neutralizing agent if available and place the collected material in the designated hazardous waste container.[2]
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Dihexadecyl Phosphate
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with dihexadecyl phosphate (B84403). Adherence to these guidelines is critical for ensuring personal safety and proper disposal.
Dihexadecyl phosphate is a chemical that requires careful handling due to its potential to cause skin irritation and serious eye damage.[1] The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and a comprehensive disposal plan to minimize risk and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, a multi-layered approach to personal protection is essential. This includes protection for your eyes, skin, and respiratory system.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher rated dust mask | To prevent inhalation of fine powder particles. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound will significantly reduce the risk of exposure.
-
Preparation :
-
Ensure a chemical fume hood is available and functioning correctly. All handling of powdered this compound should occur within the fume hood to minimize inhalation risk.
-
Gather all necessary equipment, including PPE, spatulas, weigh boats, and containers for disposal.
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling :
-
Carefully open the container of this compound inside the chemical fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat or reaction vessel. Avoid creating dust clouds.
-
If weighing, do so within the fume hood or in a balance enclosure.
-
Once the desired amount is transferred, securely close the primary container.
-
-
Post-Handling :
-
Clean any spills immediately with a damp cloth or absorbent pad, ensuring to wear appropriate PPE.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and absorbent pads, should be considered chemical waste.
-
Collect these materials in a designated, labeled, and sealed waste container.
-
-
Chemical Waste :
-
Unused or excess this compound should be disposed of as chemical waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Disposal :
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (if applicable and safe to do so) before disposal. The rinsate should be collected as chemical waste.
-
If not rinsed, the empty container should be disposed of as chemical waste.
-
-
Final Disposal :
-
Follow your institution's and local regulations for the disposal of non-hazardous chemical waste. While this compound is an irritant, it is not typically classified as a hazardous waste for disposal purposes. However, it is prudent to handle it with care through to its final disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
-
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
